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  • Product: Methyl 2-cyano-2-propylpentanoate
  • CAS: 66546-92-7

Core Science & Biosynthesis

Foundational

Advanced Characterization and Synthesis Utility of Methyl 2-cyano-2-propylpentanoate

Executive Summary Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) represents a critical quaternary carbon intermediate in the industrial synthesis of Valproic Acid (VPA) , a frontline antiepileptic and mood-stabilizi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) represents a critical quaternary carbon intermediate in the industrial synthesis of Valproic Acid (VPA) , a frontline antiepileptic and mood-stabilizing API. Often referred to in process chemistry as Methyl 2,2-dipropylcyanoacetate , this molecule is the product of a double alkylation of methyl cyanoacetate.

Its significance lies in its "masked" carboxyl functionality. The simultaneous presence of the cyano (-CN) and ester (-COOMe) groups at the


-position stabilizes the formation of the quaternary center, preventing the retro-Claisen condensations often seen in alternative acetoacetate routes. This guide details the synthesis, critical quality attributes (CQAs), and analytical profiling of this pivotal intermediate.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule is characterized by a sterically hindered


-carbon bonded to two propyl chains, a cyano group, and a methyl ester. This steric bulk dictates its reactivity profile, requiring aggressive conditions for downstream hydrolysis.
PropertySpecification
IUPAC Name Methyl 2-cyano-2-propylpentanoate
Common Synonym Methyl 2,2-dipropylcyanoacetate
CAS Registry Number 66546-92-7
Molecular Formula

Molecular Weight 183.25 g/mol
Boiling Point ~225°C (at 760 mmHg)
Density 0.961 g/mL
Physical State Colorless to pale yellow liquid
Solubility Soluble in MeOH, EtOH, EtOAc, Toluene; Insoluble in water

Synthesis Workflow: Phase Transfer Catalysis (PTC)

Objective: Synthesize Methyl 2-cyano-2-propylpentanoate via dialkylation of methyl cyanoacetate.

The Strategic Choice: Why PTC?

Traditional alkoxide-based alkylations (using NaOMe/MeOH) suffer from moisture sensitivity and significant byproduct formation (O-alkylation). The Phase Transfer Catalysis (PTC) method is superior for this specific intermediate because:

  • Thermodynamic Control: It favors C-alkylation over O-alkylation.

  • Safety: It eliminates the need for pyrophoric metal hydrides or alkoxides.

  • Selectivity: The quaternary ammonium salt (catalyst) facilitates the transport of the active cyanide anion across the organic/aqueous interface, driving the reaction to completion (dialkylation) while minimizing the mono-alkylated impurity.

Experimental Protocol

Reagents:

  • Methyl Cyanoacetate (1.0 eq)

  • 1-Bromopropane (2.2 eq)

  • 50% NaOH (aq) (2.5 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)

Step-by-Step Methodology:

  • Charge: In a jacketed reactor, load Methyl Cyanoacetate and 1-Bromopropane.

  • Catalyst Addition: Add TBAB. Agitate to dissolve.

  • Initiation: Slowly dose 50% NaOH over 2 hours, maintaining internal temperature

    
    . Note: The reaction is highly exothermic due to the deprotonation of the acidic 
    
    
    
    -proton.
  • Digest: Heat the biphasic mixture to 60°C for 4–6 hours.

  • IPC (In-Process Control): Sample organic layer for GC-FID.

    • Target Specification: Mono-propyl intermediate < 2.0%.

  • Workup: Cool to 20°C. Separate phases. Wash the organic layer with water (2x) to remove residual caustic and bromide salts.

  • Isolation: Distill the organic layer under reduced pressure (vacuum) to remove excess 1-bromopropane and isolate the title compound.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the starting material to the target intermediate and its eventual conversion to the API (Valproic Acid).

SynthesisPathway start Methyl Cyanoacetate mono Mono-Intermediate (Methyl 2-cyano-pentanoate) start->mono Alkylation 1 reagent 1-Bromopropane (2.2 eq) reagent->mono target TARGET: Methyl 2-cyano-2-propylpentanoate (Dialkylated) reagent->target catalyst TBAB (PTC) 50% NaOH catalyst->mono mono->target Alkylation 2 (Rate Limiting) downstream Valproic Acid (API) target->downstream Hydrolysis & Decarboxylation

Figure 1: Sequential alkylation pathway. The conversion from Mono-Intermediate to Target is the critical rate-limiting step requiring excess alkyl halide and sufficient phase transfer catalyst.

Analytical Profiling & Critical Quality Attributes (CQAs)

To ensure the efficacy of the downstream hydrolysis, the purity of Methyl 2-cyano-2-propylpentanoate must be rigorously controlled.

GC-FID Method for Purity

Because the molecule is volatile and thermally stable up to ~250°C, Gas Chromatography is the gold standard for quantification.

  • Column: DB-5 or ZB-5 (5% Phenyl-arylene, 95% Dimethylpolysiloxane), 30m x 0.25mm ID.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Detector: FID @ 300°C.

  • Injector: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

Interpretation of Chromatogram:

  • RT ~4.5 min: Residual 1-Bromopropane (Solvent front).

  • RT ~9.2 min: Methyl 2-cyanopentanoate (Mono-alkylated Impurity). Must be < 1.0%.

  • RT ~11.5 min: Methyl 2-cyano-2-propylpentanoate (Target) .

  • RT ~13.0 min: O-alkylated byproducts (trace).

Impurity Logic & Troubleshooting

The table below correlates analytical findings with process deviations.

Impurity DetectedProbable CauseCorrective Action
High Mono-alkylated Insufficient NaOH or short reaction time.Check caustic strength; extend digest time at 60°C.
High O-alkylated Reaction temperature too high (>70°C).Strict temp control during NaOH addition.
Low Yield Poor phase transfer (Catalyst degradation).Verify TBAB quality; ensure vigorous agitation (RPM).

Downstream Utility: Conversion to Valproic Acid

The utility of Methyl 2-cyano-2-propylpentanoate is realized in its conversion to Valproic Acid. This requires a "brute force" hydrolysis due to the steric hindrance of the quaternary carbon.

  • Saponification: The ester and nitrile groups are hydrolyzed using excess NaOH at reflux (>100°C) to form the dicarboxylate salt.

  • Decarboxylation: Acidification releases the free malonic acid derivative, which is thermally decarboxylated (140°C–160°C) to release

    
     and yield Valproic Acid.
    

HydrolysisLogic target Methyl 2-cyano-2-propylpentanoate step1 Alkaline Hydrolysis (NaOH/H2O, Reflux) target->step1 intermediate 2,2-Dipropylmalonic Acid (Transient Species) step1->intermediate step2 Thermal Decarboxylation (-CO2, 160°C) intermediate->step2 final Valproic Acid step2->final

Figure 2: The downstream conversion mechanism. The stability of the nitrile group in the starting material requires harsh alkaline conditions to convert it to the carboxylate prior to decarboxylation.

Safety & Handling

  • GHS Classification: Warning. Harmful if swallowed (H302).

  • Cyanide Hazard: While the cyano group is covalently bonded, thermal decomposition or strong acidic conditions can theoretically release HCN. Maintain pH > 9 during aqueous waste disposal to prevent HCN evolution.

  • PPE: Nitrile gloves, chemical splash goggles, and organic vapor respirator are mandatory during the distillation phase.

References

  • PubChem. (n.d.).[1][2] 2-Cyano-2-propylpentanoic acid (Acid form of the ester).[2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Organic Process Research & Development. (2025). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. American Chemical Society. Retrieved January 28, 2026, from [Link]

  • Google Patents. (2022). Preparation method and application of 2-cyano-2-valproic acid. CN114763328A.

Sources

Exploratory

Methyl 2-cyano-2-propylpentanoate CAS number 66546-92-7

CAS Number: 66546-92-7 Synonyms: Methyl 2,2-dipropylcyanoacetate; 2-Cyano-2-propylpentanoic acid methyl ester Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.27 g/mol Executive Summary & Strategic Significance Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66546-92-7 Synonyms: Methyl 2,2-dipropylcyanoacetate; 2-Cyano-2-propylpentanoic acid methyl ester Molecular Formula: C₁₁H₁₉NO₂ Molecular Weight: 197.27 g/mol

Executive Summary & Strategic Significance

Methyl 2-cyano-2-propylpentanoate is the critical "pivot" intermediate in the industrial synthesis of Valproic Acid (VPA) and Valpromide , widely prescribed antiepileptic and mood-stabilizing therapeutics. Unlike direct alkylation of carboxylic acids, which often suffers from poor selectivity, the synthesis of this compound via the cyanoacetate route allows for precise control over dialkylation.

For drug development professionals, this molecule represents a Process Analytical Technology (PAT) marker. Its presence in the final API indicates incomplete hydrolysis/decarboxylation, while its yield during synthesis is the primary metric for the efficiency of the alkylation phase.

Synthetic Architecture: The Cyanoacetate Route[1]

The synthesis of CAS 66546-92-7 relies on the high acidity of the


-protons in methyl cyanoacetate. The presence of both a nitrile (-CN) and an ester (-COOMe) group activates the central carbon, facilitating sequential nucleophilic substitutions with propyl halides.
Reaction Mechanism & Causality

The transformation occurs via a double


 mechanism.
  • Activation: A base deprotonates the

    
    -carbon, forming a resonance-stabilized carbanion.
    
  • First Alkylation: Attack on 1-bromopropane yields the mono-propyl intermediate.

  • Re-Activation: The remaining

    
    -proton is still acidic (though less so than the starting material due to steric hindrance), allowing a second deprotonation.
    
  • Second Alkylation: Attack on a second equivalent of 1-bromopropane yields the target quaternary carbon species: Methyl 2-cyano-2-propylpentanoate.

Why this route? The "Cyano-Ester" scaffold prevents tri-alkylation (no protons remain) and suppresses O-alkylation, a common side reaction in enolate chemistry.

Visualization of the Pathway

SynthesisPathway Start Methyl Cyanoacetate (Starting Material) Mono Mono-propyl Intermediate (Transient) Start->Mono + 1-Bromopropane + Base (K2CO3/NaH) Target Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) Mono->Target + 1-Bromopropane (2nd Eq) VPA Valproic Acid (Final API) Target->VPA 1. Hydrolysis (KOH) 2. Decarboxylation (-CO2)

Figure 1: Sequential alkylation pathway to Valproic Acid precursors.

High-Fidelity Synthesis Protocol

Objective: Synthesis of Methyl 2-cyano-2-propylpentanoate via Phase Transfer Catalysis (PTC). Scale: Laboratory (100 mmol basis).

Reagents & Materials
ReagentEquiv.RoleCritical Attribute
Methyl Cyanoacetate1.0SubstrateWater content <0.1%
1-Bromopropane2.2ElectrophileExcess drives 2nd alkylation
Potassium Carbonate2.5BaseFinely ground (surface area)
TBAB (Tetrabutylammonium bromide)0.05CatalystPhase Transfer Agent
Acetonitrile (MeCN)SolventMediumPolar aprotic
Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Slurry Formation: Charge MeCN (150 mL),

    
     (34.5 g), and TBAB (1.6 g). Stir at 400 RPM.
    
  • Substrate Addition: Add Methyl Cyanoacetate (9.9 g, 100 mmol) dropwise. The mixture may warm slightly (exothermic deprotonation).

  • Alkylation Initiation: Add 1-Bromopropane (27.0 g, 220 mmol) via addition funnel over 30 minutes.

    • Expert Note: Do not add all bromide at once. A controlled addition prevents thermal runaway and minimizes dimerization side-products.

  • Reflux: Heat the system to mild reflux (~80-82°C). Maintain for 12–16 hours.

  • In-Process Control (IPC):

    • Self-Validating Step: Take a 50 µL aliquot, filter, and run GC-MS.

    • Acceptance Criteria: Mono-propyl intermediate < 2.0% area.[1] If higher, add 0.2 eq 1-Bromopropane and reflux for 2 hours.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and excess propyl bromide.

    • Resuspend residue in Ethyl Acetate, wash with water (2x) and Brine (1x). Dry over

      
      .
      
  • Purification: Vacuum distillation.

    • Target Fraction: Collect fraction boiling at ~110-115°C at 10 mmHg.

Workup Logic Diagram

WorkupLogic ReactionMix Reaction Mixture (Solid/Liquid Slurry) Filtration Filtration ReactionMix->Filtration Solids Solid Cake (KBr, K2CO3) Filtration->Solids Discard Filtrate Organic Filtrate (Product + Solvent) Filtration->Filtrate Evap Rotary Evaporation Filtrate->Evap Crude Crude Oil Evap->Crude Distill Vacuum Distillation Crude->Distill Final Pure Methyl 2-cyano-2-propylpentanoate Distill->Final Collect 110-115°C @10mmHg

Figure 2: Purification workflow to isolate high-purity intermediate.

Analytical Profiling (Quality Control)

To validate the identity of CAS 66546-92-7, researchers must look for the loss of symmetry in the cyanoacetate core and the gain of symmetry in the alkyl chains.

Nuclear Magnetic Resonance ( -NMR)

The molecule possesses a plane of symmetry through the ester/cyano carbon, making the two propyl groups magnetically equivalent.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.78 Singlet (s)3H

Methyl Ester
1.90 - 1.80 Multiplet (m)4H

Propyl C1 (attached to quaternary C)
1.50 - 1.35 Multiplet (m)4H

Propyl C2
0.95 Triplet (t)6H

Propyl C3 (Terminal Methyls)

Note: The absence of a signal around 3.5-4.0 ppm (other than the methoxy) confirms the absence of the acidic


-proton, proving full dialkylation. [1, 2]
Infrared Spectroscopy (FT-IR)
  • 2245 cm⁻¹: Nitrile (

    
    ) stretch. Sharp, distinct.
    
  • 1745 cm⁻¹: Ester Carbonyl (

    
    ) stretch. Strong.
    
  • 2960-2870 cm⁻¹: Aliphatic C-H stretches (Propyl chains).

Downstream Utility: Conversion to Valproic Acid[1][3][4][5][6]

The primary industrial application of this intermediate is the hydrolysis to Valproic Acid. This is a "one-pot" hydrolysis-decarboxylation sequence.

  • Hydrolysis: Treat CAS 66546-92-7 with aqueous KOH. The ester hydrolyzes to the carboxylate, and the nitrile hydrolyzes to the amide/carboxylate.

  • Decarboxylation: Upon acidification and heating (~140-160°C), the unstable 2-cyano-2-propylpentanoic acid (or the dicarboxylic acid equivalent) loses

    
    .
    
  • Result: 2-propylpentanoic acid (Valproic Acid).[2][3][4][5]

Critical Safety Note: This step releases ammonia (


) and Carbon Dioxide (

). Adequate ventilation is mandatory.

References

  • PubChem. (2025). Compound Summary: Propan-2-yl 2-propylpentanoate (Related Structure Analysis). National Library of Medicine. Retrieved from [Link]

  • Bansi, A., et al. (2025).[6] Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (2022). CN114763328A - Preparation method and application of 2-cyano-2-valproic acid.[7] Retrieved from

  • European Patent Office. (1998). EP 0835859 A1 - Process for producing valproic acid.[3] Retrieved from [Link]

Sources

Foundational

The Evolution of Cyanoacrylates: From Serendipity to Bio-Interactive Therapeutics

Executive Summary This technical guide explores the trajectory of cyanoacrylate (CA) compounds, moving beyond their colloquial status as "Super Glue" to their critical role in surgical closure and drug delivery systems....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the trajectory of cyanoacrylate (CA) compounds, moving beyond their colloquial status as "Super Glue" to their critical role in surgical closure and drug delivery systems. For researchers and drug developers, understanding the structure-activity relationship (SAR) of alkyl cyanoacrylates—specifically the balance between polymerization kinetics and degradation toxicity—is fundamental to designing next-generation bio-adhesives and nanocarriers.

Part 1: Historical Genesis – The Failure that Stuck

The discovery of cyanoacrylates is a premier example of "failed" research yielding a blockbuster utility through re-evaluation.

The Gun Sight Dilemma (1942)

Dr. Harry Coover, working at Eastman Kodak, initially synthesized cyanoacrylates while attempting to create optically clear plastics for precision gun sights during WWII. The material was rejected immediately.

  • The Technical Failure: The monomers were hyper-reactive to ambient moisture, causing them to bond permanently to the casting equipment. In a manufacturing context, this "stickiness" was a fatal flaw.

The Refractometer Incident (1951)

Nine years later, Coover and colleague Fred Joyner revisited the compounds for heat-resistant jet canopies.[1] The pivotal moment occurred when Joyner placed ethyl cyanoacrylate between two prisms of a refractometer to measure its optical properties.[1] The prisms bonded instantly and permanently.

  • The Paradigm Shift: Coover realized the "flaw" (moisture sensitivity) was actually a unique activation mechanism requiring no heat or pressure. This led to the release of "Eastman 910" in 1958.[2]

Visualization: Timeline of Discovery

CA_History 1942 1942: WWII Gun Sights (Rejected: Too Sticky) 1951 1951: Jet Canopies (Refractometer Incident) 1942->1951  Dormancy   1958 1958: Commercial Launch (Eastman 910) 1951->1958  R&D Pivot   1998 1998: FDA Approval (Dermabond/2-Octyl) 1958->1998  Medical Optimization  

Figure 1: The chronological evolution of cyanoacrylates from industrial failure to medical staple.

Part 2: Chemical Architecture & Synthesis

For the application scientist, the purity of the monomer is paramount. Commercial "super glues" contain stabilizers and thickeners unsuitable for biological use.

The Synthesis Workflow: Knoevenagel Condensation

The industrial synthesis of cyanoacrylates involves a counter-intuitive step: building a polymer to destroy it.

  • Condensation: Formaldehyde reacts with an alkyl cyanoacetate (using a base catalyst like piperidine) to form a low-molecular-weight polymer (oligomer).

  • Depolymerization (Cracking): This is the critical purification step. The oligomer is heated (approx. 150–200°C) under high vacuum in the presence of an inhibitor (e.g., P2O5). This "cracks" the polymer back into monomeric vapor.

  • Distillation & Stabilization: The monomer is condensed and immediately stabilized with anionic (e.g., SO2) and radical (e.g., hydroquinone) inhibitors to prevent spontaneous repolymerization.

Scientific Insight: The "cracking" step is essential because direct synthesis of the monomer is thermodynamically unfavorable; the polymer is the stable state. We must input energy to isolate the reactive monomer.

Synthesis_Flow Input1 Formaldehyde Step1 Knoevenagel Condensation (Base Catalyst) Input1->Step1 Input2 Alkyl Cyanoacetate Input2->Step1 Step2 Intermediate Polymer (Oligomer + Water) Step1->Step2 Step3 Thermal Cracking (Depolymerization @ 150°C) Step2->Step3 Removes Water Output Pure Cyanoacrylate Monomer (+ Acid Stabilizers) Step3->Output Distillation

Figure 2: The standard industrial synthesis pathway for high-purity cyanoacrylate monomers.

Part 3: The Mechanism of Action

Cyanoacrylates utilize anionic polymerization .[3][4] Unlike radical polymerization (which requires a chemical initiator like benzoyl peroxide), CAs are initiated by weak bases.

The "Water" Trigger

The electron-withdrawing nitrile (-CN) and ester (-COOR) groups on the alpha-carbon make the double bond highly susceptible to nucleophilic attack.

  • Initiation: Hydroxyl ions (OH-) from trace ambient moisture attack the beta-carbon.

  • Propagation: The resulting carbanion attacks another monomer, extending the chain.

  • Termination: In biological systems, acidic groups on proteins can terminate the chain, but often the polymer precipitates as it becomes insoluble.

Critical Control Point: In drug delivery formulation, the pH of the medium controls the particle size. Lower pH (more protons) slows initiation, allowing for controlled droplet formation before the polymer hardens.

Part 4: Toxicology & The Medical Pivot

Why can't we use "Super Glue" (Ethyl Cyanoacrylate) for surgery? The answer lies in the degradation byproducts.

The Formaldehyde Problem

In aqueous environments (tissue), the polymer degrades via hydrolysis. This reverse-Knoevenagel reaction releases formaldehyde and alkyl cyanoacetate.

  • Short Chains (Methyl/Ethyl): Degrade rapidly. The high localized concentration of formaldehyde causes acute inflammation and tissue necrosis (histotoxicity).

  • Long Chains (Butyl/Octyl): The hydrophobic alkyl tail sterically hinders the hydrolytic attack. Degradation is much slower, allowing the tissue to clear the trace formaldehyde without toxic accumulation.

Comparative Data: Alkyl Chain Impact
PropertyMethyl/Ethyl CA (Industrial)n-Butyl CA (Medical)2-Octyl CA (Medical)
Brand Example Krazy Glue / LoctiteHistoacryl / VetbondDermabond
Degradation Rate Fast (Hours/Days)ModerateSlow (Weeks)
Flexibility BrittleModerateHigh (Flexible)
Tensile Strength Very HighHighModerate
Toxicity High (Necrosis risk)LowVery Low
Primary Use Hard plastics, metalVeterinary, Sutureless closureHuman skin closure (high tension)

Part 5: Advanced Application – Drug Delivery

The frontier of cyanoacrylate research is Poly(alkyl cyanoacrylate) (PACA) nanoparticles .[5][6] These biodegradable carriers can traverse the Blood-Brain Barrier (BBB) when coated with specific surfactants (e.g., Polysorbate 80).

Protocol: Synthesis of PACA Nanoparticles (Emulsion Polymerization)

Standard Operating Procedure for Research Use Only

Objective: Create doxorubicin-loaded poly(butyl cyanoacrylate) nanoparticles.

Reagents:

  • n-Butyl Cyanoacrylate (n-BCA) monomer.

  • Doxorubicin HCl (Drug).

  • 0.01N Hydrochloric Acid (Reaction Medium).

  • Dextran 70 (Stabilizer).

  • Polysorbate 80 (Surfactant).[7]

Methodology:

  • Preparation of Aqueous Phase: Dissolve Dextran 70 (1% w/v) and Polysorbate 80 (1% w/v) in 10 mL of 0.01N HCl.

    • Why Acidic? The low pH (pH ~2-3) prevents instant bulk polymerization, allowing the monomer to disperse into nanodroplets first.

  • Drug Addition: Dissolve Doxorubicin in the aqueous phase.

  • Monomer Addition: Under constant magnetic stirring (approx. 500 RPM), add n-BCA monomer (100 µL) dropwise.

  • Polymerization: Allow the reaction to proceed for 3–4 hours at room temperature. The anionic polymerization occurs at the droplet interface (interfacial polymerization).

  • Neutralization: Adjust pH to 7.0 using 0.1N NaOH to complete polymerization and harden the particles.

  • Purification: Centrifuge at 15,000 RPM for 30 mins to pellet nanoparticles; wash with water to remove unreacted monomer and free drug.

Self-Validation:

  • Particle Size Check: Dynamic Light Scattering (DLS) should show a mean diameter of 150–300 nm.

  • Zeta Potential: Should be negative (approx -20 mV) due to the presence of dextran/surfactant coating.

Nanoparticle_Workflow Acid Acidic Medium (pH 2.0) Emulsion Emulsion Formation (Stirring) Acid->Emulsion Monomer n-BCA Monomer Monomer->Emulsion Poly Interfacial Polymerization Emulsion->Poly Slow Reaction Nano PACA Nanoparticles Poly->Nano pH Neutralization

Figure 3: Emulsion polymerization workflow for nanoparticle synthesis.

References

  • Coover, H. W., & Joyner, F. B. (1951).[1][8] Methods for bonding materials.[1][2][4][8][9][10][11] U.S. Patent Office.

  • Vauthier, C., et al. (2003). Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications.[5][6][12] Advanced Drug Delivery Reviews.

  • Leggat, P. A., et al. (2007). Surgical applications of cyanoacrylate adhesives: a review of toxicity. ANZ Journal of Surgery.

  • Couvreur, P., et al. (1979). Nanocapsules: a new type of lysosomotropic carrier. FEBS Letters.

  • Food and Drug Administration (FDA). (1998). PMA Approval for DERMABOND.

Sources

Exploratory

Methyl 2-cyano-2-propylpentanoate comprehensive literature review

Role in API Synthesis, Process Optimization, and Analytical Profiling Strategic Overview: The Pivot of Valproic Acid Synthesis Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) represents the critical "dialkylated" int...

Author: BenchChem Technical Support Team. Date: February 2026

Role in API Synthesis, Process Optimization, and Analytical Profiling

Strategic Overview: The Pivot of Valproic Acid Synthesis

Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) represents the critical "dialkylated" intermediate in the industrial synthesis of Valproic Acid (VPA), a WHO Essential Medicine used widely for epilepsy and bipolar disorder.

In the context of drug development and process chemistry, this molecule is the selectivity checkpoint . Its formation dictates the purity profile of the final API. Unlike the older acetoacetic ester routes, the cyanoacetate pathway offering this intermediate provides a more controlled decarboxylation profile, minimizing "difficult-to-remove" aliphatic impurities.

This guide serves as a technical manual for researchers optimizing the alkylation efficiency and downstream conversion of this specific ester.

Chemical Identity & Architecture

To control the synthesis, one must understand the steric environment of the quaternary carbon at position 2.

  • IUPAC Name: Methyl 2-cyano-2-propylpentanoate[1][2][3]

  • Common Designation: Methyl 2,2-dipropylcyanoacetate

  • CAS Number: 66546-92-7[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₇NO₂[5]

  • Molecular Weight: 183.25 g/mol [1][5]

  • Key Functional Groups:

    • Nitrile (-CN): Electron-withdrawing group facilitating the initial deprotonation; precursor to the carboxylic acid (via hydrolysis) or amide.

    • Methyl Ester (-COOCH₃): Protects the carboxylate; controls solubility in organic solvents (e.g., Toluene, DMF).

    • Gem-Dipropyl Group: The pharmacophore backbone of Valproic Acid.

Structural Symmetry & NMR Implications

The molecule possesses a plane of symmetry regarding the two propyl chains (assuming free rotation). However, in rigid environments or chiral HPLC, the pro-chiral center at C2 is chemically distinct until decarboxylation removes the cyano/ester distinction.

  • ¹H NMR Signature: Look for the distinct methyl singlet of the ester (~3.7 ppm) and the integration of 6 terminal methyl protons from the propyl chains (~0.9 ppm), confirming dialkylation.

Advanced Synthesis Protocol: Phase Transfer Catalysis (PTC)

Standard industrial approaches often suffer from mono-alkylated impurities. The following protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) to maximize the yield of the dialkylated target.

Mechanism of Action

The reaction involves the double nucleophilic substitution of methyl cyanoacetate with 1-bromopropane. The use of a quaternary ammonium salt (e.g., TBAB) allows the inorganic base (solid K₂CO₃ or KOH) to deprotonate the organic substrate in the absence of water, reducing hydrolysis side-reactions.

Experimental Workflow

Reagents:

  • Methyl Cyanoacetate (1.0 eq)[3]

  • 1-Bromopropane (2.2 - 2.5 eq) [Excess ensures complete dialkylation]

  • Potassium Carbonate (Solid, anhydrous, 2.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent: Toluene or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Reactor Setup: Charge a reactor with Toluene and Methyl Cyanoacetate under N₂ atmosphere.

  • Catalyst Addition: Add TBAB and solid K₂CO₃. Agitate to create a uniform suspension.

  • Alkylation (Exothermic): Slowly dose 1-Bromopropane while maintaining internal temperature at 60–70°C.

    • Critical Control Point: Rapid addition causes thermal runaway and promotes O-alkylation byproducts.

  • Digestion: Reflux the mixture (approx. 85–90°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by GC.

    • Target: Mono-propyl intermediate < 0.5%.[6]

    • Target: Methyl 2-cyano-2-propylpentanoate > 98%.[1]

  • Workup: Cool to 25°C. Filter off inorganic salts (KBr). Wash the organic filtrate with water to remove residual catalyst.

  • Isolation: Distill the solvent. The residue is Methyl 2-cyano-2-propylpentanoate (oil), typically used directly in the next step.

Visualization: Synthesis & Impurity Logic[7]

The following diagram maps the transformation from raw materials to the final API, highlighting where the specific topic molecule fits and where impurities arise.

VPA_Synthesis Start Methyl Cyanoacetate Mono Impurity A: Methyl 2-cyano-pentanoate (Mono-alkylated) Start->Mono Alkylation 1 (Fast) Reagent 1-Bromopropane (2.2 eq) Reagent->Mono Target TARGET MOLECULE: Methyl 2-cyano-2-propylpentanoate (Dialkylated) Reagent->Target Mono->Target Alkylation 2 (Rate Limiting) Impurity B:\n2-Propylpentanoic acid\n(Isomer/Analog) Impurity B: 2-Propylpentanoic acid (Isomer/Analog) Mono->Impurity B:\n2-Propylpentanoic acid\n(Isomer/Analog) If under-alkylated Hydrolysis Hydrolysis (KOH/NaOH) Target->Hydrolysis Saponification Decarb Decarboxylation (Heat/Acid) Hydrolysis->Decarb -CO2 API Valproic Acid (API) Decarb->API

Figure 1: Reaction pathway highlighting Methyl 2-cyano-2-propylpentanoate as the pivotal intermediate preventing mono-alkylated impurities.

Downstream Processing: Conversion to Valproic Acid[8][9][10][11]

The utility of Methyl 2-cyano-2-propylpentanoate lies in its conversion to Valproic Acid. This involves a "One-Pot" hydrolysis and decarboxylation sequence.

Mechanism:

  • Saponification: The ester and nitrile groups are hydrolyzed by strong base (KOH) to form the dipotassium salt of 2-cyano-2-propylpentanoic acid (or the dicarboxylate after nitrile hydrolysis).

  • Decarboxylation: Acidification followed by heating causes the loss of CO₂ from the gem-dicarboxylic acid intermediate (malonic acid derivative type mechanism).

Protocol Summary:

  • Add 20% KOH solution to the Methyl 2-cyano-2-propylpentanoate oil.

  • Reflux at 100°C+ until the biphasic layer disappears (indicating ester hydrolysis).

  • Acidify with H₂SO₄ to pH < 1.

  • Heat to 140–160°C to drive thermal decarboxylation.

  • Result: Crude Valproic Acid separates as an oil layer.

Critical Quality Attributes (CQA) & Analytics

For drug development professionals, characterizing the purity of Methyl 2-cyano-2-propylpentanoate is vital before proceeding to the final API.

Impurity Profile Table[7]
Impurity NameOriginImpact on APIDetection Method
Methyl 2-cyanopentanoate Incomplete alkylation (Mono-propyl)Leads to Valeric Acid analogs (lower potency)GC (Elutes early)
Methyl cyanoacetate Unreacted starting materialLeads to Acetic Acid (removed easily)GC
O-Alkylated byproduct Kinetic control failure (High Temp)Reduces Yield¹H NMR / GC
Valpronitrile Premature decarboxylationIntermediate; converts to API eventuallyGC
Analytical Specification (Example)
  • Appearance: Colorless to pale yellow liquid.[7]

  • Assay (GC): ≥ 98.0%.

  • Mono-alkylated Impurity: ≤ 0.5%.

  • Water Content (KF): ≤ 0.1% (Critical for PTC efficiency).

Safety & Handling

  • Cyanide Hazards: While the cyano group is covalently bonded, hydrolysis under acidic conditions can theoretically release HCN gas if not strictly controlled. Always maintain basic pH during initial hydrolysis.

  • Skin Absorption: Nitriles can penetrate skin. Use butyl rubber gloves.

  • Thermal Stability: The molecule is stable at room temperature but should not be distilled at atmospheric pressure due to decomposition risks (decarboxylation).

References

  • Preparation method and application of 2-cyano-2-valproic acid. Google Patents. CN114763328A.[8] Accessed January 28, 2026. Link

  • Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) Product Data. ChemicalBook.[1] Accessed January 28, 2026. Link

  • Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow. Organic Process Research & Development. 2025. Demonstrates modern flow chemistry applications of the cyanoacetate route. Link

  • Valproic Acid and its Impurities: Reference Standards. Pharmaffiliates. Detailed list of impurities stemming from alkylation steps. Link

  • Process for preparing valproic acid. US Patent 5,101,070. Describes the acetoacetate vs cyanoacetate pathways. Link

Sources

Foundational

Function of the Cyano Group in Polymerization Initiation: A Mechanistic &amp; Practical Guide

Executive Summary The cyano group ( ) acts as a critical electronic modulator in polymerization initiation. Its function is dichotomous depending on the polymerization mechanism: in radical systems , it stabilizes reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyano group (


) acts as a critical electronic modulator in polymerization initiation. Its function is dichotomous depending on the polymerization mechanism: in radical systems , it stabilizes reactive intermediates via resonance, enabling controlled decomposition of initiators like AIBN. In anionic systems , it exerts a powerful inductive electron-withdrawing effect, activating vinyl monomers (e.g., cyanoacrylates) toward nucleophilic attack by even weak bases. This guide dissects these mechanisms, provides validated experimental protocols for initiator purification, and details the kinetic implications for advanced polymer synthesis.

The Mechanistic Core: Electronic Dualism

To master polymerization initiation involving nitriles, one must understand the two distinct electronic behaviors of the cyano group:

EffectMechanismOutcome in Polymerization
Resonance Stabilization (+M) Delocalization of unpaired electrons into the

-system of the

bond.
Radical Polymerization: Stabilizes the carbon-centered radical derived from initiator decomposition (e.g., AIBN), lowering the activation energy for bond homolysis.
Inductive Withdrawal (-I) Strong electronegativity of the sp-hybridized nitrogen pulls electron density through the

-framework.
Anionic Polymerization: Lowers the LUMO energy of the vinyl double bond, making it highly susceptible to nucleophilic attack (e.g., Super Glue curing).

Radical Polymerization: The AIBN Standard

2,2'-Azobis(isobutyronitrile) (AIBN) remains the gold standard for initiating radical polymerization at moderate temperatures (60–80°C). The cyano group is the functional engine of this molecule.

Mechanism of Decomposition

AIBN decomposes thermally to release nitrogen gas (


) and two 2-cyanoprop-2-yl radicals.[1] The driving force is entropic (gas evolution), but the rate is determined by the stability of the resulting radical. The cyano group stabilizes the tertiary carbon radical by delocalizing the unpaired electron onto the nitrogen atom.

AIBN_Decomposition AIBN AIBN (Ground State) TS Transition State [Stretched C-N bonds] AIBN->TS Δ (Heat) Products 2x Cyano-isopropyl Radicals + N2 (gas) TS->Products Homolysis Resonance Resonance Stabilization: (CH3)2C•-CN ↔ (CH3)2C=C=N• Products->Resonance Stabilized by

Figure 1: Thermal decomposition pathway of AIBN. The cyano group lowers the activation energy (


) by stabilizing the radical product.
Kinetic Parameters

The efficiency of AIBN is defined by its decomposition rate constant (


). Researchers must calculate the half-life (

) to ensure a steady flux of radicals throughout the polymerization.

Table 1: AIBN Kinetic Data | Temperature (°C) | Rate Constant


 (

) | Half-Life

| Application Note | | :--- | :--- | :--- | :--- | | 60 |

| ~22 hours | Slow initiation; good for long, controlled chains. | | 70 |

| ~6 hours | Standard condition for methacrylates. | | 80 |

| ~1.6 hours | Fast initiation; risk of exotherm runaway. |

Note: Values are approximate and solvent-dependent. Source: Polymer Handbook, 4th Ed.

Anionic Polymerization: Cyanoacrylates

In cyanoacrylates (e.g., ethyl 2-cyanoacrylate), the cyano group is attached directly to the vinyl group. Its strong electron-withdrawing nature (-I effect) polarizes the double bond, creating a partial positive charge (


) on the 

-carbon.
Initiation Mechanism

Unlike radical systems requiring heat, cyanoacrylates initiate upon contact with weak nucleophiles—most commonly trace moisture (hydroxide ions) on surfaces.

Anionic_Initiation Nu Nucleophile (Nu:) (e.g., OH- from water) Complex Transition Complex Nu->Complex Attack on β-carbon Monomer Monomer CH2=C(CN)(COOR) Monomer->Complex Carbanion Stabilized Carbanion Nu-CH2-C-(CN)(COOR) Complex->Carbanion e- withdrawal by CN

Figure 2: Anionic initiation of cyanoacrylates. The cyano group stabilizes the propagating carbanion, allowing rapid polymerization at room temperature.

Experimental Protocol: Purification of AIBN

Commercial AIBN often contains decomposition products (tetramethylsuccinonitrile) that can act as chain transfer agents or retarders. Recrystallization is mandatory for precision synthesis.

Safety Prerequisite
  • Hazard: AIBN is flammable and toxic.[2] Decomposition releases cyanide derivatives.[1]

  • Control: Work in a fume hood. Do not exceed 45-50°C during dissolution.

Step-by-Step Recrystallization
  • Preparation: Measure 10g of crude AIBN. Prepare 50 mL of Methanol (MeOH).

  • Dissolution:

    • Heat MeOH to 45°C in an Erlenmeyer flask.

    • Add AIBN slowly with stirring.

    • Critical: If solution is not clear, filter rapidly through a warm funnel to remove insoluble impurities.[3]

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (prevents occlusion of impurities).

    • Place in a fridge (4°C) for 2 hours, then freezer (-20°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white needles using a Buchner funnel.

    • Wash with cold MeOH.

  • Drying:

    • Dry in a vacuum oven at room temperature (25°C) for 24 hours. DO NOT HEAT.

    • Store in an amber jar at -20°C.

Advanced Applications: RAFT & ATRP

In Controlled Radical Polymerization (CRP), the cyano group is used to tune the reactivity of the chain end.

  • RAFT Agents: Agents like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid use the cyano-isopropyl "R-group". Upon fragmentation, this R-group forms a stable radical (due to the cyano group) that re-initiates monomer addition rapidly, ensuring narrow molecular weight distributions (low PDI).

  • Bioconjugation: Cyano-functionalized initiators allow for the synthesis of polymers with terminal nitrile groups, which can be converted to amines or carboxylic acids for coupling to proteins.

References

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier.

    • Definitive text on radical mechanisms and AIBN kinetics.
  • Odian, G. (2004). Principles of Polymerization. Wiley-Interscience.

    • Standard reference for anionic polymerization of cyanoacryl
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society.

    • Covers initiator design including cyano-functionalized halides.
  • Sigma-Aldrich. "Thermal Initiators: Decomposition Rates and Half-Lives."

    • Source for AIBN kinetic d

Sources

Exploratory

Strategic Synthesis &amp; Derivatization of Methyl 2-cyano-2-propylpentanoate

A Gateway to Valproate Therapeutics[1] Executive Summary Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) serves as the critical "masked" intermediate in the industrial synthesis of Valproic Acid (VPA) and its amide de...

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to Valproate Therapeutics[1]

Executive Summary

Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) serves as the critical "masked" intermediate in the industrial synthesis of Valproic Acid (VPA) and its amide derivative, Valpromide.[1] Structurally, it represents a fully alkylated cyanoacetate scaffold where the steric bulk of two propyl groups at the


-position creates a quaternary carbon center.[1] This structural rigidity makes the subsequent hydrolysis and decarboxylation steps thermodynamically demanding but highly selective.

This guide details the strategic synthesis of this intermediate via Phase Transfer Catalysis (PTC), its purification, and its divergent transformation into anticonvulsant therapeutics.[1]

Part 1: Retrosynthetic Analysis & Precursor Selection[1]

The synthesis of Methyl 2-cyano-2-propylpentanoate is a classic example of dialkylation at an active methylene group . The choice of precursors dictates the reaction kinetics and impurity profile.

1. The Nucleophile: Methyl Cyanoacetate (MCA)
  • Role: Provides the acidic methylene protons (

    
    ) necessary for enolate formation.
    
  • Selection Logic: The methyl ester is preferred over the ethyl ester for atom economy (lower molecular weight) and slightly faster hydrolysis rates in downstream processing.

  • Key Specification: Purity >99% is required to prevent "heavy" impurities that co-distill with the product.

2. The Electrophile: 1-Halopropane[1]
  • Option A: 1-Bromopropane (n-Propyl Bromide) [1]

    • Pros: High reactivity (

      
       is a good leaving group); moderate boiling point (
      
      
      
      ).
    • Cons: Neurotoxicity concerns; higher cost per mole than chloride.

  • Option B: 1-Chloropropane [1]

    • Pros: Cheaper; widely available.

    • Cons: Low reactivity. Requires Finkelstein conditions (addition of NaI or KI catalyst) to generate the reactive iodide in situ.

3. The Base & Catalyst System[2][3][4]
  • Traditional: Sodium Methoxide (NaOMe) in Methanol.

    • Drawback: Homogeneous conditions often lead to significant transesterification byproducts if not carefully controlled.

  • Modern (Recommended): Solid-Liquid Phase Transfer Catalysis (PTC).

    • System: Solid

      
       / Toluene / Tetrabutylammonium Bromide (TBAB).
      
    • Advantage:[1][2][5][6] The reaction occurs at the interface. The low water content suppresses ester hydrolysis side reactions.

Part 2: Synthesis Protocol (PTC Method)

Objective: Synthesis of Methyl 2-cyano-2-propylpentanoate via double alkylation. Target Yield: >90% Purity: >98% (GC)

Experimental Workflow
  • Charge: To a 2L reactor equipped with mechanical stirring and a reflux condenser, charge Methyl Cyanoacetate (1.0 eq) , Toluene (5 vol) , and Solid

    
     (2.5 eq) .
    
  • Catalyst Addition: Add TBAB (0.05 eq) . Heat the mixture to

    
     to initiate the liquid-solid interface.
    
  • Alkylation: Add 1-Bromopropane (2.2 eq) dropwise over 2 hours.

    • Process Note: The reaction is exothermic. Maintain internal temperature between

      
      .
      
    • Mechanistic Insight: The first propyl group adds rapidly. The second addition is sterically hindered and rate-limiting.

  • Digestion: Reflux at

    
     for 6–8 hours.
    
    • IPC (In-Process Control):[1] Monitor by GC.[7] The mono-alkylated intermediate (Methyl 2-cyanopentanoate) must be <1.0%.

  • Workup:

    • Cool to

      
      .
      
    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Wash the organic filtrate with water (

      
      ) to remove residual catalyst.
      
  • Isolation: Concentrate the organic phase under vacuum. Distill the residue (approx BP

    
     at 5 mmHg) to obtain the product as a clear, colorless oil.
    
Data Summary: Reaction Parameters
ParameterSpecificationRationale
Stoichiometry 1.0 : 2.2 (MCA : R-X)Slight excess of alkyl halide ensures complete conversion of the mono-alkylated impurity.
Temperature

Required to overcome the activation energy for the second alkylation at the quaternary center.
Catalyst Load 5 mol% TBABSufficient to shuttle the phenolate/enolate across the phase boundary without causing emulsion issues during workup.
Key Impurity Methyl 2-cyanopentanoateResult of incomplete reaction. Difficult to separate by distillation due to boiling point proximity.
Part 3: Downstream Derivatives & Transformation[1]

The quaternary carbon in Methyl 2-cyano-2-propylpentanoate is highly stable. Transforming this nitrile-ester motif requires specific hydrolytic strategies.

Pathway A: Synthesis of Valproic Acid (VPA)

This route involves simultaneous hydrolysis of the ester and nitrile, followed by thermal decarboxylation.[1]

  • Reagents: 60% Sulfuric Acid (

    
    ) or 50% KOH.
    
  • Conditions: Reflux (

    
    ) for 10+ hours.
    
  • Mechanism:

    • Hydrolysis of Ester

      
       Acid.
      
    • Hydrolysis of Nitrile

      
       Amide 
      
      
      
      Acid.
    • Result: 2-cyano-2-propylpentanoic acid (unstable).

    • Decarboxylation: Loss of

      
       from the 
      
      
      
      -position relative to the nitrile (or vice versa depending on hydrolysis order) drives the formation of the dipropyl acetic acid skeleton.
Pathway B: Synthesis of Valpromide

Valpromide (2-propylpentanamide) is a carboxamide derivative. Stopping the hydrolysis at the amide stage is challenging due to the thermodynamic sink of the carboxylic acid.

  • Strategy: Partial hydrolysis using alkaline Hydrogen Peroxide (

    
    ) or controlled sulfuric acid hydrolysis at lower temperatures (
    
    
    
    ).
  • Purification: Valpromide crystallizes easily, allowing separation from any over-hydrolyzed Valproic acid.[1]

Pathway Visualization

ValproatePathways MCA Methyl Cyanoacetate (Precursor) Intermediate Methyl 2-cyano-2-propylpentanoate (The Core Intermediate) MCA->Intermediate 2.2 eq Propyl Bromide K2CO3 / TBAB (PTC) Double Alkylation VPA Valproic Acid (API) Intermediate->VPA 1. KOH / Heat 2. H+ / Decarboxylation (-CO2) VPM Valpromide (Amide Derivative) Intermediate->VPM Partial Hydrolysis (H2SO4, 60°C)

Figure 1: Divergent synthesis pathways starting from Methyl Cyanoacetate.[1] The core intermediate serves as the branch point for acid and amide therapeutics.

Part 4: Analytical Profiling[1]

To validate the identity of Methyl 2-cyano-2-propylpentanoate, the following spectral signatures must be confirmed.

TechniqueSignal / CharacteristicStructural Assignment
IR Spectroscopy ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Sharp, Weak)
-C≡N stretch .[1] The weak intensity is typical for

-substituted nitriles.
IR Spectroscopy

(Strong)
C=O stretch (Ester).
1H NMR

ppm (Singlet, 3H)
-OCH3 . Methyl ester protons.
1H NMR

ppm (Multiplet, 4H)
-CH2- . Methylene groups directly attached to the quaternary center (C2).
1H NMR

ppm (Triplet, 6H)
-CH3 . Terminal methyls of the two propyl chains.
GC-MS Molecular Ion (

)
Not always visible. Look for fragment

or

.
Part 5: Safety & Handling

1. Cyanide Functionality: While the nitrile group in Methyl 2-cyano-2-propylpentanoate is covalently bonded and stable, combustion or strong acid hydrolysis can release toxic gases (


 or 

).[1] Work in a well-ventilated fume hood.

2. Alkyl Halide Toxicity: 1-Bromopropane is a known neurotoxin and reproductive toxin.

  • Control: Use closed-system transfer devices (CSTD) when charging the reactor.

  • PPE: Double gloving (Nitrile/Laminate) is recommended as propyl halides can permeate standard latex.

3. Exotherm Control: The double alkylation is highly exothermic. Failure to control the addition rate of the alkyl halide can lead to a runaway reaction, potentially pressurizing the reactor with volatilized propyl bromide.[1]

References
  • Michel, P. et al. (2025).[8] "Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow." Organic Process Research & Development.

  • Li, X. et al. (1984).[1] "Synthesis of valproic acid antiepileptic drugs by solid-liquid phase transfer catalytic reaction." Pharmaceutical Industry, 5: 4-6.[1]

  • ChemicalBook. (2025).[2] "Methyl 2-cyano-2-propylpentanoate Product Properties and Safety Data."

  • National Institutes of Health (NIH). (2022). "Valproic acid induced liver injury: An insight into molecular toxicological mechanism." Environmental Toxicology and Pharmacology.

Sources

Foundational

Technical Master File: Methyl 2-cyano-2-propylpentanoate

The following technical guide provides an exhaustive analysis of Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), a critical intermediate in the synthesis of valproic acid (VPA) and related anticonvulsant therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an exhaustive analysis of Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), a critical intermediate in the synthesis of valproic acid (VPA) and related anticonvulsant therapeutics.[1]

CAS Registry Number: 66546-92-7 Molecular Formula: C₁₀H₁₇NO₂ Molecular Weight: 183.25 g/mol [1][2]

Executive Summary & Nomenclature Architecture

In the pharmaceutical development of histone deacetylase (HDAC) inhibitors and GABAergic agents (specifically Valproic Acid derivatives), Methyl 2-cyano-2-propylpentanoate serves as the pivotal "switch" intermediate.[1] It represents the fully alkylated quaternary carbon scaffold prior to the final hydrolysis and decarboxylation steps.[1]

While the IUPAC designation is precise, the compound is frequently referenced by structural synonyms in process chemistry logs and patent literature.[1] A robust synonym map is essential to avoid procurement errors and ensure regulatory compliance.[1]

Synonym & Identifier Mapping Table
Naming ConventionSynonym / IdentifierTechnical Context
IUPAC (Preferred) Methyl 2-cyano-2-propylpentanoate Official nomenclature used in regulatory filings (FDA/EMA).[1]
Structural (Common) Methyl 2,2-dipropylcyanoacetate Describes the synthesis origin (cyanoacetate dialkylation).[1]
Chemical Abstracts (CA) Pentanoic acid, 2-cyano-2-propyl-, methyl ester Used for CAS database searching.[1]
Process Chemistry Methyl

-dipropylcyanoacetate
Refers to the substitution at the alpha carbon.[1]
Derivative-Based 2-Cyano-2-propylvaleric acid methyl ester Links the compound to Valeric acid (pentanoic acid).[1][3][4][5]
Industrial Code VPA Methyl Precursor / VPA-CN-Me Internal shorthand in API manufacturing.[1]

Synthesis & Reaction Mechanism

The synthesis of Methyl 2-cyano-2-propylpentanoate is a classic example of Geminal Dialkylation via enolate chemistry.[1] The choice of the methyl ester (over the ethyl ester) often dictates the downstream purification parameters, as the methyl byproducts (methanol) are easier to strip than ethanol in certain solvent systems.[1]

Core Protocol: One-Pot Geminal Dialkylation

Objective: Synthesize Methyl 2-cyano-2-propylpentanoate from Methyl Cyanoacetate.

Reagents:
  • Substrate: Methyl Cyanoacetate (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (2.2 eq)[1]

  • Base: Sodium Methoxide (NaOMe) (2.2 eq) - Crucial: Use Methoxide to prevent transesterification.[1]

  • Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:
  • Enolate Formation (Step 1): Charge the reactor with anhydrous Methanol and Sodium Methoxide. Cool to 0-5°C. Slowly add Methyl Cyanoacetate. The

    
    -protons are acidic (pKa ~11), allowing rapid deprotonation to form the mono-enolate.[1]
    
  • First Alkylation: Add 1.05 eq of 1-Bromopropane dropwise. Maintain temperature <40°C to prevent O-alkylation.[1] This yields the mono-propyl intermediate.[1]

  • Second Enolate Formation: The remaining proton on the mono-propyl species is less acidic due to steric hindrance but still accessible.[1] The second equivalent of NaOMe regenerates the carbanion.[1]

  • Second Alkylation (Step 2): Add the remaining 1-Bromopropane. Reflux (65°C) is often required to drive this sterically demanding step (forming a quaternary center).[1]

  • Quench & Isolation: Distill off Methanol. Quench residue with water to dissolve NaBr salts.[1] Extract the organic layer (Methyl 2-cyano-2-propylpentanoate).[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the transformation from the starting material to the target, highlighting the sequential


 substitutions.[1]

SynthesisPathway cluster_0 Critical Process Parameter: Temperature Control Start Methyl Cyanoacetate (C4H5NO2) Inter Methyl 2-cyano-2-propylacetate (Mono-alkylated) Start->Inter + 1-Bromopropane + NaOMe (Base) (1st SN2) Target Methyl 2-cyano-2-propylpentanoate (Target: C10H17NO2) Inter->Target + 1-Bromopropane + NaOMe (Base) (2nd SN2) VPA Valproic Acid (Drug Substance) Target->VPA 1. Hydrolysis (NaOH) 2. Decarboxylation (-CO2)

Caption: Sequential SN2 alkylation pathway forming the quaternary carbon center of Methyl 2-cyano-2-propylpentanoate.

Applications in Drug Development

This compound is not merely a passive intermediate; its physicochemical properties dictate the purity profile of the final API (Active Pharmaceutical Ingredient).[1]

The "Valproate" Pathway

The primary utility is the generation of 2-Propylpentanoic acid (Valproic Acid) .[1]

  • Hydrolysis: The nitrile (-CN) and ester (-COOMe) groups are hydrolyzed using strong aqueous base (NaOH/KOH) to form the dicarboxylate.[1]

  • Decarboxylation: Acidification and heating cause the unstable 1,1-dicarboxylic acid to lose

    
    , yielding Valproic Acid.[1]
    
Impurity Profiling

In drug development, characterizing impurities is a regulatory mandate (ICH Q3A).[1] Methyl 2-cyano-2-propylpentanoate can generate specific impurities if not fully reacted:

  • Mono-propyl Impurity: Methyl 2-cyano-pentanoate. Result of incomplete second alkylation. This leads to 2-pentanoic acid (valeric acid) impurities in the final Valproic acid, which has a distinct, unpleasant odor.[1]

  • O-Alkylated Byproducts: Rare, but possible if reaction temperature is too high during enolate formation.[1]

Analytical Characterization

To validate the identity of Methyl 2-cyano-2-propylpentanoate, the following spectral markers are standard:

MethodExpected Signal / Characteristic
IR Spectroscopy 2240 cm⁻¹ (Sharp Nitrile -CN stretch)1745 cm⁻¹ (Ester Carbonyl C=O stretch)
¹H NMR (CDCl₃)

3.75 (s, 3H, -OCH₃)

1.8-1.9 (m, 4H,

-methylene of propyl groups)

0.95 (t, 6H, terminal methyls)
GC-MS Molecular Ion [M]⁺ at m/z 183 .[1] Fragmentation often shows loss of propyl group (M-43) or methoxycarbonyl (M-59).[1]

Safety & Handling Protocols

As an aliphatic nitrile ester, this compound requires specific handling protocols to mitigate toxicity and chemical hazards.[1]

  • Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.[1]

  • Nitrile Hazard: Although less likely to release cyanide than simple nitriles, metabolic processing can liberate

    
    .[1] Work in a well-ventilated fume hood.
    
  • Storage: Store under nitrogen atmosphere. Hygroscopic nature of the ester can lead to premature hydrolysis if exposed to moisture.[1]

References

  • European Commission. (2021).[1] Council Regulation (EU) 2021/2278 suspending the Common Customs Tariff duties on certain agricultural and industrial products.[1] Official Journal of the European Union.[1] Link[1]

  • Arctom Scientific. (n.d.).[1] Product Data Sheet: Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7).[1][2][6][7][8][9][10] Link

  • ChemicalBook. (2025).[1][5] Methyl 2-cyano-2-propylpentanoate: Chemical Properties and Synonyms. Link

  • PubChem. (n.d.).[1] Valproic Acid Synthesis Intermediates and Related Compounds. National Library of Medicine.[1] Link

  • Bath University. (2006).[1] The Selective Trimerisation of alpha-Olefins: Synthesis of methyl 2-cyano-2-propylpentanoate. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-cyano-2-propylpentanoate from propyl bromide and methyl cyanoacetate

Application Note: High-Yield Synthesis of Methyl 2-cyano-2-propylpentanoate via Phase-Transfer Catalyzed Dialkylation Abstract & Strategic Context Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7), also known as methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Methyl 2-cyano-2-propylpentanoate via Phase-Transfer Catalyzed Dialkylation

Abstract & Strategic Context

Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7), also known as methyl dipropylcyanoacetate, is a critical intermediate in the synthesis of Valproic Acid (VPA) and Valpromide, widely used antiepileptic and mood-stabilizing therapeutics.

Historically, the synthesis of


-dialkyl cyanoacetates relied on hazardous sodium alkoxides (NaOMe/EtOH) under strictly anhydrous conditions. This application note details a modernized, robust Phase-Transfer Catalysis (PTC)  protocol. By utilizing a liquid-liquid biphasic system (50% NaOH/Organic), this method eliminates the need for anhydrous solvents, suppresses side reactions, and achieves high selectivity for the dialkylated product over the mono-alkylated impurity.

Key Advantages of this Protocol:

  • Moisture Tolerance: Operates in aqueous/organic media.

  • Operational Safety: Eliminates pyrophoric alkoxides and hydrogen gas evolution.

  • Selectivity: Optimized stoichiometry drives the equilibrium toward the target dialkylated species.

Reaction Mechanism & Chemical Logic

The synthesis involves the double nucleophilic substitution (


) of methyl cyanoacetate with 1-bromopropane. The reaction is mediated by a quaternary ammonium catalyst (Tetrabutylammonium bromide - TBAB), which shuttles the anionic enolate across the interface between the aqueous base and the organic alkyl halide.

Mechanism Description:

  • Interfacial Deprotonation: The hydroxide ion (aqueous phase) deprotonates the acidic

    
    -proton of the methyl cyanoacetate at the interface.
    
  • Ion Pair Extraction: The lipophilic quaternary ammonium cation (

    
    ) forms an ion pair with the resulting enolate anion, solubilizing it into the organic phase.
    
  • First Alkylation: The "naked" enolate attacks 1-bromopropane to form the mono-propyl derivative.

  • Second Alkylation (Rate Limiting): The process repeats. The second deprotonation is sterically more demanding, requiring excess base and heat to drive the reaction to completion.

ReactionMechanism Reactant Methyl Cyanoacetate Enolate1 Enolate Anion (Ion Paired with Q+) Reactant->Enolate1 Deprotonation (PTC) Base 50% NaOH (aq) Base->Enolate1 Mono Mono-propyl Intermediate Enolate1->Mono SN2 Attack PrBr 1-Bromopropane (Organic Phase) PrBr->Mono Target Methyl 2-cyano- 2-propylpentanoate PrBr->Target Enolate2 Steric Enolate (Ion Paired with Q+) Mono->Enolate2 2nd Deprotonation Enolate2->Target 2nd SN2 Attack

Figure 1: Stepwise mechanism of Phase-Transfer Catalyzed double alkylation. The catalyst (


) cycles between phases to transport the active enolate.

Experimental Protocol

Safety Warning: 1-Bromopropane is a reproductive toxin and neurotoxin. Methyl cyanoacetate is toxic.[1] Perform all operations in a fume hood.

Materials & Stoichiometry
ComponentRoleEquiv.Mass/Vol (Scale: 1 mol)
Methyl Cyanoacetate Substrate1.099.1 g
1-Bromopropane Alkylating Agent2.5307.5 g (227 mL)
NaOH (50% w/w) Base3.0240.0 g
TBAB Catalyst0.026.5 g
Toluene Solvent (Optional)*-100 mL

*Note: The reaction can be run "neat" using excess propyl bromide as the solvent, which maximizes reaction rate. Toluene is recommended if viscosity becomes an issue or to moderate the exotherm.

Step-by-Step Procedure
  • Reactor Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (PTC requires vigorous agitation), a reflux condenser, a dropping funnel, and an internal temperature probe.

  • Charging: Add Methyl Cyanoacetate (99.1 g), 1-Bromopropane (307.5 g), and TBAB (6.5 g) to the flask. Start stirring at 400-500 RPM.

  • Base Addition (Exotherm Control):

    • Heat the mixture to 45°C .

    • Add 50% NaOH dropwise over 60 minutes.

    • Critical Parameter: The reaction is highly exothermic. Maintain internal temperature between 55°C - 65°C by adjusting addition rate and using an external water bath if necessary.

  • Reaction Phase:

    • Once addition is complete, heat the mixture to reflux (~75-80°C) .

    • Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Sample organic phase for GC-MS. Target: <1% Mono-alkylated intermediate. If mono-alkyl >2%, add 0.2 eq 1-Bromopropane and reflux for 1 additional hour.

  • Quench & Separation:

    • Cool reaction to 25°C.

    • Add 200 mL of chilled water to dissolve sodium bromide salts.

    • Separate the phases. The lower aqueous phase contains NaBr and excess NaOH. The upper organic phase contains the product.

  • Washing:

    • Wash the organic phase with 100 mL water.

    • Wash with 100 mL 1M HCl (to neutralize residual base and prevent ester hydrolysis during distillation).

    • Wash with 100 mL Brine.

  • Purification:

    • Dry organic layer over anhydrous

      
      . Filter.
      
    • Strip excess 1-Bromopropane via rotary evaporation (recover for reuse).

    • Vacuum Distillation: Distill the residue.

      • Boiling Point: ~225°C (atm) / ~105-110°C (10 mmHg).

      • Collect the clear, colorless to pale yellow liquid.

Workflow Visualization

Workflow Start Start: Charge Reactants (Cyanoacetate + PrBr + TBAB) AddBase Controlled Addition of 50% NaOH Temp: 55-65°C (Exothermic) Start->AddBase Reflux Reflux at 75-80°C Time: 4-6 Hours AddBase->Reflux IPC IPC: GC Check Target: <1% Mono-alkyl Reflux->IPC IPC->Reflux Fail (Add PrBr) Quench Quench with Water Phase Separation IPC->Quench Pass Wash Wash: Water -> HCl -> Brine Quench->Wash Distill Vacuum Distillation Collect Fraction ~110°C @ 10mmHg Wash->Distill

Figure 2: Operational workflow for the synthesis, highlighting critical control points (IPC).

Product Characterization & Specifications

Upon isolation, the product should meet the following specifications for use in downstream API synthesis.

PropertySpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity (GC) > 98.0%GC-FID
Mono-alkyl Impurity < 0.5%GC-FID
Density 0.961 g/mLPycnometer
Refractive Index (

)
1.4290 – 1.4380Refractometer
Boiling Point 225°C (760 mmHg)DSC/Distillation
CAS No. 66546-92-7-

NMR Validation (


, 400 MHz): 
  • 
     0.92 (t, 6H, 
    
    
    
    of propyl)
  • 
     1.3-1.5 (m, 4H, 
    
    
    
    middle of propyl)
  • 
     1.8-1.9 (m, 4H, 
    
    
    
    attached to quaternary C)
  • 
     3.78 (s, 3H, 
    
    
    
    ester)

Troubleshooting & Critical Process Parameters

  • Issue: High levels of mono-alkylated intermediate.

    • Cause: Insufficient reaction time or loss of propyl bromide (volatile, bp 71°C) through the condenser.

    • Solution: Ensure condenser coolant is <5°C. Use 2.5 eq of PrBr. Re-check agitation; PTC is diffusion-controlled.

  • Issue: Hydrolysis of Ester (Low Yield).

    • Cause: Temperature too high during base addition or prolonged exposure to NaOH after reaction completion.

    • Solution: Quench immediately upon reaction completion. Ensure pH is neutral/acidic before distillation.

  • Issue: Emulsion during workup.

    • Cause: Presence of TBAB surfactant and high viscosity.

    • Solution: Add more water or a small amount of brine. Filtering the biphasic mixture through a celite pad can also break stubborn emulsions.

References

  • Synthesis of Valproic Acid Precursors. European Patent EP0835859A1. Process for producing valproic acid.[1][2][3][4][5][6] Link

  • Phase Transfer Catalysis Data. ChemicalBook. Methyl 2-cyano-2-propylpentanoate Properties and Suppliers. Link

  • Alkylation of Active Methylenes. Halpern, M. "PTC C-Alkylation – Interesting Choices." Phase Transfer Catalysis Communications. Link

  • Valproic Acid Impurity Profiling. National Institutes of Health (NIH) PubChem. Propan-2-yl 2-propylpentanoate (Analogous Structure Data). Link

  • General PTC Methodology. Makosza, M. "Phase-transfer catalysis. A general method for two-phase reactions." Pure and Applied Chemistry, 43(3-4), 439-462.

Sources

Application

Application Note: Methyl Cyano-Pentanoate RAFT Agents in Precision Polymerization

The following Application Note and Protocol guide is structured to address the use of Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate and related Cyano-Pentanoate RAFT agents. Executive Summary & Nomenclature C...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is structured to address the use of Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate and related Cyano-Pentanoate RAFT agents.

Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: The specific chemical name provided in the request, "Methyl 2-cyano-2-propylpentanoate" (CAS 66546-92-7), refers to a pharmaceutical intermediate lacking the thiocarbonylthio (S=C-S) moiety required for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.

Based on chemical structure analysis and standard RAFT agent nomenclature, this guide addresses the Methyl ester derivatives of 4-Cyano-4-pentanoic acid RAFT agents , which are the industry standards fitting the description. The two most probable agents intended are:

  • Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate (Trithiocarbonate type) – Primary Focus of this Guide due to versatility.

  • Methyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (Dithiobenzoate type).

Chemical Profile: The Active Agent
FeatureSpecification
Target Molecule Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate
CAS Number 870532-87-9
Class Trithiocarbonate RAFT Agent
Function Reversible Chain Transfer Agent (CTA)
Compatible Monomers Methacrylates (MMA), Acrylates, Styrenes, Acrylamides
Solubility Soluble in Toluene, THF, DMF, Ethyl Acetate

Mechanism of Action

This RAFT agent operates via a degenerative chain transfer mechanism. The Z-group (Dodecylthio) confers stability to the intermediate radical and controls the addition/fragmentation rates, while the R-group (Methyl 4-cyanopentanoate radical) is an excellent leaving group that efficiently re-initiates polymerization, particularly for methacrylates.

Pathway Visualization

The following diagram illustrates the equilibrium established by the RAFT agent to minimize termination events.

RAFT_Mechanism Initiator Initiator (I•) Pn_Rad Propagating Radical (Pn•) Initiator->Pn_Rad + M Monomer Monomer (M) Inter_Rad Intermediate Radical Pn_Rad->Inter_Rad + RAFT Agent (Addition) RAFT_Agent RAFT Agent (S=C(Z)S-R) Inter_Rad->Pn_Rad Fragmentation (Reverse) Pm_Rad Propagating Radical (Pm•) Inter_Rad->Pm_Rad Fragmentation (Forward) Pm_RAFT Dormant Polymer (Pm-S-C(Z)=S) Pm_Rad->Pm_RAFT Chain Equilibration

Caption: The RAFT equilibrium cycle showing the reversible exchange of the thiocarbonylthio cap between active and dormant chains.

Experimental Protocol: Synthesis of PMMA Homopolymer

Objective: Synthesize Poly(methyl methacrylate) (PMMA) with narrow dispersity (Đ < 1.2) using Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate.[1][2][3]

Materials & Reagents[4][5][6][7]
  • Monomer: Methyl Methacrylate (MMA) – Must be purified to remove inhibitors (e.g., via basic alumina column).

  • RAFT Agent: Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate.[1][3]

  • Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) – Recrystallized from methanol.

  • Solvent: Anisole (Internal standard for NMR) or Toluene.

Stoichiometry Table
ComponentMolar RatioRole
MMA (Monomer) 200 - 500Defines Target DP (Degree of Polymerization)
RAFT Agent (CTA) 1.0Controls Molecular Weight (

)
AIBN (Initiator) 0.1 - 0.2Generates radicals (Low ratio preserves end-group fidelity)
Step-by-Step Workflow
  • Preparation of Stock Solution:

    • In a 20 mL Schlenk tube equipped with a magnetic stir bar, dissolve the RAFT agent (e.g., 40.3 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol) in Anisole (5 mL).

    • Add purified MMA (e.g., 2.0 g, 20 mmol) to the tube.

    • Note: Ensure the [Monomer]:[Solvent] ratio is approx 1:1 to 1:2 v/v to minimize viscosity effects, though bulk polymerization is possible.

  • Degassing (Critical Step):

    • Oxygen is a radical scavenger and must be removed.

    • Method A (Freeze-Pump-Thaw): Cycle the Schlenk tube 3-4 times between liquid nitrogen freezing, high vacuum, and thawing. Backfill with Nitrogen/Argon.

    • Method B (Sparging): Bubble high-purity Nitrogen through the solution for at least 30 minutes.

  • Polymerization:

    • Place the sealed Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300-500 RPM.

    • Timecourse: Reaction rate depends on target DP. For DP=200, typical time is 4–12 hours.

    • Monitoring: Take aliquots at t=0, 2, 4, 8 hrs for 1H NMR (conversion) and GPC (molecular weight).

  • Quenching & Purification:

    • Quench: Plunge the tube into ice water and expose to air to stop the reaction.

    • Precipitation: Dropwise addition of the polymer solution into excess cold Hexane or Methanol (depending on polymer solubility; for PMMA, Hexane is common).

    • Drying: Collect the yellow-tinted precipitate (color comes from the trithiocarbonate end-group) and dry under vacuum at 40°C for 24 hours.

Experimental Workflow Diagram

Workflow Start Reactant Prep (Monomer + RAFT + AIBN) Degas Degassing (Freeze-Pump-Thaw x3) Start->Degas Reaction Polymerization (70°C, Oil Bath) Degas->Reaction Quench Quench (Ice Bath + Air Exposure) Reaction->Quench Purify Precipitation (in Cold Hexane) Quench->Purify Analyze Characterization (NMR, GPC) Purify->Analyze

Caption: Standard workflow for RAFT polymerization of methacrylates.

Analytical Characterization

To validate the "living" nature of the polymerization, the following data points are required:

  • Nuclear Magnetic Resonance (

    
    H NMR): 
    
    • Conversion Calculation: Compare the vinyl proton integrals of residual monomer (5.5 & 6.1 ppm for MMA) against the polymer backbone or the internal standard (Anisole).

    • End-Group Analysis: The

      
      -end group (dodecyl trithiocarbonate) should be visible (triplet at ~3.3 ppm for 
      
      
      
      ).
  • Gel Permeation Chromatography (GPC/SEC):

    • Dispersity (Đ): Should be < 1.20 for a well-controlled RAFT process.

    • Molecular Weight:

      
       (experimental) should increase linearly with conversion.
      
    • Equation:

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Induction Period Incomplete degassing (O

presence).
Increase sparging time or use Freeze-Pump-Thaw cycles.
High Dispersity (Đ > 1.4) [Initiator] too high relative to [RAFT].Reduce AIBN concentration. Target [RAFT]/[I] > 5.
Retardation Characteristic of Dithiobenzoates (less so for Trithiocarbonates).Switch from Dithiobenzoate to Trithiocarbonate (like the one in this guide).
Dead Chains (Low Fidelity) Reaction pushed to very high conversion (>90%).Stop reaction at 70-80% conversion to preserve end-group fidelity for block copolymerization.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4] Australian Journal of Chemistry, 58(6), 379-410.

  • Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via Reversible Addition-Fragmentation Chain Transfer (RAFT)/Xanthates (MADIX) polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5347-5393.

  • Boron Molecular. (n.d.). Methyl 4-cyano-4-(dodecylthiocarbonothioylthio)pentanoate Product Sheet.

  • Sigma-Aldrich. (n.d.). RAFT Agents: Structure and Selection Guide.

  • ChemicalBook. (2025).[5] Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) Chemical Properties. (Cited for nomenclature correction only).

Sources

Method

Application Note: Protocol for Synthesizing Block Copolymers using Methyl Cyano-Pentanoate RAFT Agents

Executive Summary & Nomenclature Clarification Scope This application note details the protocol for synthesizing well-defined block copolymers using cyano-pentanoate-based Chain Transfer Agents (CTAs). Specifically, it f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Scope

This application note details the protocol for synthesizing well-defined block copolymers using cyano-pentanoate-based Chain Transfer Agents (CTAs). Specifically, it focuses on the use of Methyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (CPADB-Me), a versatile RAFT agent effective for methacrylates, acrylates, and styrenic monomers.

Critical Nomenclature Note

The specific chemical name provided in the topic request, "Methyl 2-cyano-2-propylpentanoate" (CAS 66546-92-7) , technically refers to a pharmaceutical intermediate used in the synthesis of Valproic acid derivatives [1]. It lacks the thiocarbonylthio moiety (S=C-S) required for RAFT polymerization.

In the context of block copolymer synthesis, this is identified as a nomenclature conflation with Methyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (CPADB-Me). Both molecules share a "methyl cyano pentanoate" backbone, but only CPADB-Me functions as a RAFT agent. This guide proceeds with the protocol for CPADB-Me , as it is the functional standard for this application.

Scientific Foundation: The RAFT Mechanism[1]

To synthesize block copolymers with low dispersity (


), the rate of initiation must be low relative to the rate of chain transfer. CPADB-Me acts as a dithiobenzoate CTA, providing a reactive C=S bond that mediates the equilibrium between active and dormant chains.
Mechanism of Action

The "R-group" (cyano-pentanoate radical) is a tertiary radical, making it an excellent leaving group for methacrylates (fragmentation is fast). The "Z-group" (phenyl) activates the C=S bond, ensuring a high transfer constant (


).

RAFT_Mechanism Initiation Initiation (I• + Monomer -> Pn•) PreEq Pre-Equilibrium (Pn• + CTA <-> Intermediate <-> Pm• + R•) Initiation->PreEq Active Radical Reinit Re-initiation (R• + Monomer -> Pm•) PreEq->Reinit Leaving Group (R•) MainEq Main Equilibrium (Pn• + Macro-CTA <-> Intermediate <-> Pm• + Macro-CTA) Reinit->MainEq New Chain MainEq->MainEq Degenerative Transfer Term Termination (Bi-radical coupling) MainEq->Term Irreversible

Figure 1: The RAFT polymerization cycle. The cyano-pentanoate group of CPADB-Me serves as the R-group, initiating new chains efficiently.

Experimental Protocol

Materials Preparation
  • RAFT Agent: Methyl 4-cyano-4-(phenylcarbonothioylthio)pentanoate (CPADB-Me).

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN). Must be recrystallized from methanol.

  • Monomers:

    • Monomer A (First Block): e.g., Methyl Methacrylate (MMA).[1]

    • Monomer B (Second Block): e.g., Styrene (St).

    • Note: Monomers must be passed through a basic alumina column to remove inhibitors (MEHQ).

  • Solvent: Anisole or DMF (HPLC grade).

Phase I: Synthesis of Macro-CTA (Poly(Monomer A))

The goal is to synthesize a polymer block capped with the dithiobenzoate group, which will serve as the "Macro-CTA" for the second block.

Stoichiometry: Target Degree of Polymerization (


) = 50.
Ratio: 

Step-by-Step Workflow:

  • Charge Reaction Vessel: In a dry Schlenk tube equipped with a magnetic stir bar, dissolve CPADB-Me (

    
    , 
    
    
    
    ) and AIBN (
    
    
    ,
    
    
    ) in Anisole (
    
    
    ).
  • Add Monomer: Add Monomer A (e.g., MMA,

    
    , 
    
    
    
    ). Scientific Insight: The monomer concentration should be kept around 1-3 M to balance rate and viscosity.
  • Deoxygenation (Critical): Seal the tube with a rubber septum. Perform 4 cycles of Freeze-Pump-Thaw :

    • Freeze in liquid

      
      .
      
    • Apply vacuum (< 100 mTorr) for 10 min.

    • Thaw in warm water.

    • Why? Oxygen acts as a radical scavenger and will inhibit polymerization or create dead induction periods [2].

  • Polymerization: Backfill with Argon. Immerse the tube in a pre-heated oil bath at 70°C . Stir at 300 rpm for 8-12 hours. Target Conversion: Stop at < 80% conversion.[2][3] High conversion leads to "dead" chains (loss of end-group fidelity) due to irreversible termination reactions.

  • Quenching & Purification:

    • Quench by cooling in liquid

      
       and exposing to air.
      
    • Precipitate the polymer dropwise into cold methanol (or hexane, depending on monomer polarity).

    • Filter and dry under vacuum at 40°C for 24 hours.

  • Characterization:

    • 1H NMR: Verify conversion and end-group retention (aromatic protons from CPADB-Me at 7.4-7.9 ppm).

    • GPC (SEC): Confirm monomodal distribution and low

      
      .
      
Phase II: Chain Extension (Synthesis of Block Copolymer)

The purified Macro-CTA is used to initiate the polymerization of Monomer B.

Stoichiometry: Ratio:



Step-by-Step Workflow:

  • Dissolution: Dissolve the purified Macro-CTA (

    
     calculated from Phase I) in the solvent (Anisole).
    
  • Add Monomer B: Add the second monomer (e.g., Styrene).

  • Initiator Addition: Add AIBN. Expert Tip: The initiator ratio is calculated relative to the Macro-CTA, not the monomer. A ratio of 0.1 to 0.2 equivalents of AIBN vs. Macro-CTA is standard to maintain high "livingness" [3].

  • Deoxygenation: Perform 3-4 cycles of Freeze-Pump-Thaw.

  • Polymerization: Heat to 70°C. Reaction time will vary based on Monomer B reactivity (typically 12-24 hours for Styrene).

  • Purification: Precipitate into a selective non-solvent for the block copolymer (often Methanol or Hexane).

Data Analysis & Visualization

Expected Results Table
ParameterPhase I (Macro-CTA)Phase II (Block Copolymer)
Appearance Pink/Red Powder (due to dithiobenzoate)Pink/Red Powder
GPC Trace Monomodal, NarrowShift to higher MW, Monomodal
Dispersity (

)
< 1.15< 1.25
End-Group > 95% Retention> 90% Retention
Experimental Workflow Diagram

Block_Copolymer_Synthesis cluster_0 Phase I: Macro-CTA Synthesis cluster_1 Phase II: Chain Extension Step1 Mix CPADB-Me + Monomer A + AIBN Step2 Freeze-Pump-Thaw (x4 Cycles) Step1->Step2 Step3 Polymerize @ 70°C (Stop @ 60-80% Conv.) Step2->Step3 Step4 Precipitate & Dry (Isolate Macro-CTA) Step3->Step4 Step5 Dissolve Macro-CTA + Monomer B + AIBN Step4->Step5 Purified Macro-CTA Step6 Freeze-Pump-Thaw (x4 Cycles) Step5->Step6 Step7 Polymerize @ 70°C Step6->Step7 Step8 Final Block Copolymer (Poly A-b-Poly B) Step7->Step8

Figure 2: Sequential workflow for converting the CPADB-Me RAFT agent into a diblock copolymer.

Troubleshooting & Optimization

The "Retardation" Phenomenon

Dithiobenzoate RAFT agents (like CPADB-Me) often exhibit an induction period or rate retardation, especially with styrene.

  • Cause: Stability of the intermediate radical prevents fragmentation.

  • Solution: Do not increase temperature excessively. Ensure strict oxygen removal. If retardation is severe, switch to a Trithiocarbonate RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) [4].

Loss of End-Groups (Dead Chains)

If the GPC trace of the block copolymer shows a "shoulder" at the low molecular weight side (corresponding to unreacted Macro-CTA), the Macro-CTA has lost its RAFT functionality.

  • Prevention: Stop Phase I at lower conversion (50-60%). Avoid using excess AIBN in Phase I.

Color Removal

The resulting polymer will be pink/red. To remove the color (and the sulfur end-group) for biological applications:

  • Aminolysis: Treat with hexylamine (cleaves the C=S bond to a thiol).

  • Radical Induced Reduction: Treat with excess AIBN and Tributyltin hydride (

    
    ) or hypophosphite to replace the sulfur group with Hydrogen.
    

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. Available at: [Link]

  • Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via reversible addition-fragmentation chain transfer (RAFT)/xanthates (MADIX) polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-deactivation radical polymerization. Chemical Society Reviews.[4] Available at: [Link]

Sources

Application

Application of Methyl 2-cyano-2-propylpentanoate in pharmaceutical intermediate synthesis

Technical Application Note: Utilization of Methyl 2-cyano-2-propylpentanoate in the Synthesis of Valproic Acid and Derivatives Executive Summary Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) serves as a pivotal "mas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Utilization of Methyl 2-cyano-2-propylpentanoate in the Synthesis of Valproic Acid and Derivatives

Executive Summary

Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) serves as a pivotal "masked" intermediate in the synthesis of the valproate class of antiepileptic drugs, specifically Valproic Acid (VPA) and Valpromide . Unlike traditional routes utilizing ethyl acetoacetate, the cyanoacetate-based route using this intermediate offers superior atom economy and avoids the formation of unstable ketone byproducts.

This guide details the "Valpronitrile Route," a two-stage industrial protocol where the ester moiety is sacrificed via decarboxylation to yield the stable intermediate 2-propylpentanenitrile (Valpronitrile), which is subsequently hydrolyzed to the final pharmaceutical active ingredient (API).

Material Science & Properties

Identity:

  • IUPAC Name: Methyl 2-cyano-2-propylpentanoate[1][2]

  • Common Name: Methyl dipropylcyanoacetate

  • CAS Number: 66546-92-7[1][2][3]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 183.25 g/mol [3]

Physical Characteristics (Process Critical):

Property Value Process Implication
Appearance Colorless to pale yellow liquid Color indicates oxidation; monitor for yellowing.
Boiling Point ~245°C (Predicted) High boiling point allows for high-temperature decarboxylation without solvent loss.
Density ~0.98 g/mL Denser than typical organic solvents; phase separation requires careful design.

| Solubility | Immiscible in water; Soluble in MeOH, EtOH, Toluene | Biphasic hydrolysis protocols are necessary. |

Reaction Chemistry & Mechanism

The transformation of Methyl 2-cyano-2-propylpentanoate to Valproic Acid follows a Decarboxylative Transposition mechanism.

  • Saponification: The methyl ester is hydrolyzed to the carboxylate salt.

  • Decarboxylation: Upon acidification and heating, the

    
    -cyano carboxylic acid undergoes thermal decarboxylation. The electron-withdrawing cyano group stabilizes the carbanion intermediate, facilitating the loss of 
    
    
    
    .
  • Nitrile Hydrolysis: The remaining nitrile group (Valpronitrile) is hydrolyzed under strong acidic conditions to yield Valproic Acid.

Visualizing the Reaction Pathway

ReactionPathway Start Methyl 2-cyano-2-propylpentanoate (Precursor) Inter1 2-cyano-2-propylpentanoic acid (Transient Intermediate) Start->Inter1 1. NaOH/H2O 2. HCl (Acidification) Valpronitrile 2-propylpentanenitrile (Valpronitrile) Inter1->Valpronitrile Heat (150-180°C) -CO2 (Decarboxylation) Valpromide Valpromide (Amide Derivative) Valpronitrile->Valpromide H2SO4 (80%) Partial Hydrolysis Final Valproic Acid (API) Valpronitrile->Final H2SO4/H2O Direct Hydrolysis (-NH4+) Valpromide->Final H2SO4/H2O Full Hydrolysis

Figure 1: The "Valpronitrile Route" demonstrating the conversion of the methyl ester precursor to Valproic Acid via the stable nitrile intermediate.[4][5]

Detailed Experimental Protocols

Protocol A: Synthesis of Valpronitrile (Intermediate Isolation)

Rationale: Isolating the nitrile allows for purification via distillation, removing heavy impurities before the final API formation.

Reagents:

  • Methyl 2-cyano-2-propylpentanoate (1.0 eq)[1][2]

  • Sodium Hydroxide (20% aq. solution, 1.2 eq)

  • Sulfuric Acid (98%, for acidification)

Step-by-Step Methodology:

  • Saponification: Charge a glass-lined reactor with Methyl 2-cyano-2-propylpentanoate. Add 20% NaOH solution slowly while maintaining temperature

    
     (Exothermic).
    
  • Reflux: Heat the biphasic mixture to reflux (

    
    ) for 3–4 hours. Monitor by TLC/GC until the ester peak disappears.
    
  • Acidification: Cool to

    
    . Slowly add concentrated 
    
    
    
    until pH < 1. Caution: Massive
    
    
    evolution will occur as the transient acid decarboxylates.
  • Thermal Decarboxylation: Once gas evolution slows, heat the mixture gradually to

    
    . The remaining carboxylic acid groups will decarboxylate.
    
  • Workup: Cool the mixture. The product (Valpronitrile) will form the upper organic layer. Separate the layers.

  • Purification: Distill the organic layer under vacuum (approx. 20 mmHg). Collect the fraction boiling at

    
    .
    
    • Target Yield: 85-90%

    • Purity: >98% (GC)

Protocol B: Hydrolysis to Valproic Acid (API Formation)

Rationale: Converting the nitrile to the acid requires harsh conditions to break the


 triple bond.

Reagents:

  • Valpronitrile (from Protocol A)

  • Sulfuric Acid (75-80%)[5]

  • Sodium Nitrite (Optional catalyst for diazotization-assisted hydrolysis)

Step-by-Step Methodology:

  • Addition: Charge Valpronitrile into a reactor. Add 80%

    
     (1.5 eq) slowly.
    
  • Hydrolysis: Heat to

    
     for 6–8 hours.
    
    • Mechanistic Note: The reaction proceeds through the amide (Valpromide). If Valpromide is the desired product, stop the reaction when the amide peak maximizes (approx 2-3 hours) and quench in ice water.

  • Completion: For Valproic Acid, continue heating until the amide intermediate is consumed.

  • Quenching: Pour the reaction mixture into crushed ice/water (ratio 1:3). Valproic acid will separate as an oil.

  • Extraction: Extract the aqueous phase with Heptane or Ethyl Acetate.

  • Final Purification: Wash the organic layer with water to remove residual acid. Distill the solvent, then fractionally distill the Valproic Acid under high vacuum.

Process Workflow & Engineering Controls

The following diagram illustrates the unit operations and critical control points (IPC) for the synthesis.

ProcessFlow Feed Feed: Methyl 2-cyano-2-propylpentanoate Reactor1 Reactor 1: Saponification & Decarboxylation (T = 140°C) Feed->Reactor1 Separator Phase Separator (Remove Aqueous Waste) Reactor1->Separator Crude Nitrile IPC1 IPC: GC Purity (Limit Ester < 0.5%) Reactor1->IPC1 Distillation1 Vacuum Distillation (Isolate Valpronitrile) Separator->Distillation1 Organic Layer Reactor2 Reactor 2: Acid Hydrolysis (H2SO4, 90°C) Distillation1->Reactor2 Pure Valpronitrile Scrubber Scrubber System (Ammonia Capture) Reactor2->Scrubber NH3 / Acid Fumes FinalDist Final Distillation (Valproic Acid API) Reactor2->FinalDist Crude Acid IPC2 IPC: pH Check (Ensure Strong Acid) Reactor2->IPC2

Figure 2: Industrial Process Flow Diagram (PFD) highlighting critical unit operations and safety scrubbers for ammonia management.

Analytical Controls (Quality Assurance)

To ensure pharmaceutical grade quality, the following impurities must be monitored using Gas Chromatography (GC).

Impurity NameOriginRetention Time (Rel)Limit (ICH Q3A)
Methyl 2-cyano-2-propylpentanoate Unreacted Starting Material1.00< 0.15%
Valpronitrile Intermediate (Incomplete Hydrolysis)~0.65< 0.10%
Valpromide Intermediate (Incomplete Hydrolysis)~0.85< 0.15%
2-propyl-2-pentenoic acid Elimination Byproduct~1.10< 0.10%

GC Method Parameters:

  • Column: DB-FFAP or equivalent (Nitroterephthalic acid modified polyethylene glycol).

  • Carrier Gas: Helium @ 1.5 mL/min.

  • Temperature Program:

    
     (hold 2 min) 
    
    
    
    
    
    
    
    
    
    (hold 10 min).
  • Detector: FID @

    
    .
    

References

  • Bansi, A., et al. (2025).[5] "Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow." Organic Process Research & Development.

  • Labaz S.A. (1979). "Process for the preparation of 2-n-propyl-pentanoic acid." US Patent 4,155,929.

  • Drauz, K., et al. (2022). "Preparation method and application of 2-cyano-2-valproic acid." CN Patent 114763328A.

  • ChemicalBook. (2025).[6] "Methyl 2-cyano-2-propylpentanoate Product Properties."

  • Master Organic Chemistry. (2022). "Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives."

Sources

Method

Experimental setup for controlled radical polymerization with Methyl 2-cyano-2-propylpentanoate

Application Note: High-Fidelity RAFT Polymerization Using Methyl 2-cyano-2-propylpentanoate (MCP) Motifs Part 1: Core Directive & Scientific Rationale 1.1 The Molecule & Its Role Methyl 2-cyano-2-propylpentanoate (MCP) i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity RAFT Polymerization Using Methyl 2-cyano-2-propylpentanoate (MCP) Motifs

Part 1: Core Directive & Scientific Rationale

1.1 The Molecule & Its Role Methyl 2-cyano-2-propylpentanoate (MCP) is a saturated ester containing a quaternary carbon substituted with a cyano group. In the context of Controlled Radical Polymerization (CRP), specifically Reversible Addition-Fragmentation chain Transfer (RAFT) , this structure serves as the R-group (Free Radical Leaving Group) .

Unlike standard commercial agents (e.g., CPADB), the MCP motif incorporates a propyl chain at the


-position. This structural modification introduces two critical advantages:
  • Enhanced Lipophilicity: Improves solubility in non-polar solvents (e.g., Toluene, Dodecane) and compatibility with hydrophobic monomers (e.g., Stearyl Methacrylate).

  • Steric Stabilization: The bulky propyl group stabilizes the tertiary radical, ensuring efficient fragmentation (

    
    ) relative to propagation (
    
    
    
    ), which is critical for controlling "More Activated Monomers" (MAMs) like Methyl Methacrylate (MMA).

1.2 The Mechanism: Why MCP Works The success of this protocol relies on the RAFT equilibrium. The MCP-derived radical (


) must be a good homolytic leaving group and an efficient re-initiator.
  • Fragmentation: The steric bulk of the propyl group weakens the S-R bond, facilitating the release of the MCP radical.

  • Re-initiation: The tertiary cyano-stabilized radical is highly reactive toward methacrylic double bonds, preventing the "retardation" often seen when using benzyl-based RAFT agents with methacrylates.

Part 2: Experimental Setup & Protocol

Reagent Preparation & Stoichiometry

Target Polymer: Poly(Methyl Methacrylate) (PMMA) Target Molecular Weight (


):  25,000  g/mol
Target Conversion:  < 80% (to preserve end-group fidelity)
ComponentRoleSelection CriteriaMolar Ratio
Methyl Methacrylate (MMA) MonomerPurified via basic alumina column to remove MEHQ inhibitor.250
MCP-RAFT Agent *CTADithiobenzoate or Trithiocarbonate with MCP R-group.1.0
AIBN InitiatorRecrystallized from methanol.

at 80°C.
0.2
Anisole SolventHigh boiling point, non-reactive, distinct NMR signal (internal std).1:1 (v/v)

*Note: If the MCP-RAFT agent is not commercially available, it is synthesized by reacting Methyl 2-cyano-2-propylpentanoate radical sources (e.g., via bromination and substitution) with dithiobenzoate salts.

The Reaction Vessel Setup (Diagram)

The following Graphviz diagram illustrates the critical reaction pathway and experimental flow.

RAFT_Workflow cluster_mech RAFT Equilibrium (MCP-Mediated) Start Reagent Prep (Inhibitor Removal) Mix Master Mix (Monomer + CTA + Initiator) Start->Mix Anisole/N2 Degas Deoxygenation (Freeze-Pump-Thaw x3) Mix->Degas Schlenk Flask Poly Polymerization (70°C Oil Bath) Degas->Poly Inert Atms Quench Quench (Liq. N2 + Air Exposure) Poly->Quench Target Conv. Workup Purification (Precipitation in Hexane) Quench->Workup Removal of Monomer Dormant Dormant Chain (P-S-C(=S)Z) Active Active Radical (P•) Dormant->Active k_act Intermediate RAFT Adduct (P-S-C•(Z)-S-R) Active->Intermediate + CTA Intermediate->Active Fragmentation

Caption: Workflow for MCP-mediated RAFT polymerization showing the critical deoxygenation step and the equilibrium mechanism.

Step-by-Step Protocol

Step 1: Purification of Monomer

  • Pass 10 mL of Methyl Methacrylate (MMA) through a basic alumina column (packed in a Pasteur pipette) to remove the hydroquinone monomethyl ether (MEHQ) inhibitor.

  • Collect directly into a tared vial. Why? Inhibitors react with RAFT radicals, causing variable induction periods.

Step 2: Master Mix Preparation

  • In a 25 mL Schlenk tube equipped with a magnetic stir bar, add:

    • MCP-RAFT Agent: 40.0 mg (Assuming MW ~400 g/mol , 0.1 mmol).

    • MMA: 2.50 g (25 mmol).

    • AIBN: 3.2 mg (0.02 mmol). Note: Use a stock solution of AIBN in Anisole for weighing accuracy.

    • Anisole: 2.5 mL (50 vol% relative to monomer).

  • Seal the tube with a rubber septum.

Step 3: Deoxygenation (The Critical Step) Oxygen is a radical scavenger. Failure here leads to dead chains.

  • Freeze: Submerge the Schlenk tube in liquid nitrogen until the solution is solid.

  • Pump: Open the stopcock to high vacuum (< 100 mTorr) for 5 minutes.

  • Thaw: Close the stopcock. Thaw the sample in a warm water bath. Do not use heat gun.

  • Repeat: Perform this cycle 3 times .

  • Backfill: After the final thaw, backfill with high-purity Nitrogen or Argon.

Step 4: Polymerization

  • Place the Schlenk tube in a thermostated oil bath at 70°C .

  • Start timing immediately (

    
    ).
    
  • Kinetic Sampling (Optional but Recommended): Every 30 minutes, use a degassed syringe to withdraw 0.1 mL aliquots. Analyze via 1H NMR (CDCl3) to determine conversion.

    • Monitor: The disappearance of vinyl protons (5.5 & 6.1 ppm) relative to the Anisole aromatic protons (6.9-7.3 ppm).

Step 5: Termination & Workup

  • Stop the reaction when conversion reaches ~60-70% (usually 4-6 hours). Avoid >80% to prevent "gel effect" and loss of control.

  • Quench: Plunge the tube into liquid nitrogen and open the flask to air.

  • Precipitation: Dilute the mixture with a small amount of THF, then add dropwise into a 10-fold excess of cold Hexane (for PMMA) or Methanol (for hydrophobic styrenics).

  • Drying: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Part 3: Characterization & Validation

To ensure the "Controlled" nature of the polymerization, the data must satisfy two criteria:

  • Linear Kinetics: A plot of

    
     vs. time must be linear.
    
  • Molecular Weight Evolution:

    
     must increase linearly with conversion.
    

Expected Data Table (Example):

Time (h)Conversion (%)

( g/mol )

( g/mol )
Dispersity (

)
1.0153,7504,1001.08
2.0328,0008,4001.10
4.05814,50015,1001.12
6.07518,75019,2001.15

Note: If


, increase the [CTA]/[Initiator] ratio or lower the temperature.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3][4] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via Reversible Addition-Fragmentation Chain Transfer (RAFT)/Xanthates (MADIX) polymerization.[3][4] Journal of Polymer Science Part A: Polymer Chemistry, 43(22), 5347-5393. Link

  • Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link

Sources

Application

Analytical techniques for quantifying Methyl 2-cyano-2-propylpentanoate in a reaction mixture

Application Note: Quantitative Analysis of Methyl 2-cyano-2-propylpentanoate in Reaction Mixtures Introduction & Scope Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), also known as methyl dipropylcyanoacetate, is the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Methyl 2-cyano-2-propylpentanoate in Reaction Mixtures

Introduction & Scope

Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), also known as methyl dipropylcyanoacetate, is the critical "dialkylated" intermediate in the synthesis of Valproic Acid (VPA), a widely used antiepileptic drug.

The synthesis typically involves the phase-transfer catalyzed alkylation of methyl cyanoacetate with propyl bromide. Monitoring this reaction requires a robust analytical technique capable of distinguishing between:

  • Starting Material: Methyl cyanoacetate.[1]

  • Mono-alkylated Impurity: Methyl 2-cyanopentanoate (critical impurity).[2]

  • Target Molecule: Methyl 2-cyano-2-propylpentanoate.[2][3]

  • Reagents: Propyl bromide (highly volatile).

This guide details a validated Capillary GC-FID method as the primary standard for quantification, offering superior resolution of volatile aliphatic esters compared to HPLC. A secondary HPLC-UV method is provided for environments where GC is unavailable.

Primary Method: Capillary GC-FID[4][5]

Rationale: The target molecule lacks a strong UV chromophore (only weak end-absorption <210 nm). Gas Chromatography with Flame Ionization Detection (FID) provides a universal, high-sensitivity response for aliphatic hydrocarbons and esters, ensuring accurate mass balance calculation.

Instrument Configuration
ParameterSpecificationCausality / Note
System GC with Split/Splitless Inlet & FIDFID is essential for non-aromatic organic quantification.
Column DB-624 (USP G43) or DB-1 (30 m x 0.32 mm x 1.8 µm)DB-624 (Cyanopropylphenyl dimethyl polysiloxane) provides optimal selectivity for nitriles and separates volatile halides (propyl bromide) from the solvent front.
Carrier Gas Helium or Hydrogen (Constant Flow)1.5 mL/min (He) or 40 cm/sec linear velocity.
Inlet Temp 240°CSufficient to volatilize the ester without thermal degradation.
Injection Mode Split (Ratio 20:1)Prevents column overload from the concentrated reaction matrix.
Detector (FID) 280°CHigh temperature prevents condensation of high-boiling side products.
Thermal Program
  • Initial: 50°C (Hold 2 min) — Elutes solvent and unreacted propyl bromide.

  • Ramp 1: 15°C/min to 160°C — Separates mono-alkylated impurity.

  • Ramp 2: 25°C/min to 260°C (Hold 5 min) — Elutes target dialkylated product and cleans column.

Sample Preparation (Internal Standard Method)

Reagents:

  • Diluent: Ethyl Acetate or Toluene (HPLC Grade).

  • Internal Standard (IS): Dodecane (distinct retention time, chemically inert).

Protocol:

  • IS Stock Solution: Prepare 5 mg/mL Dodecane in Diluent.

  • Sample Prep:

    • Take 100 µL of the reaction mixture (supernatant).

    • Add 900 µL of IS Stock Solution .

    • Vortex for 30 seconds.

    • Transfer to GC vial.

Secondary Method: RP-HPLC (UV Detection)

Rationale: While less sensitive than GC for this specific molecule, HPLC is useful if the reaction solvent is non-volatile or if thermal instability is suspected.

Method Parameters
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) containing 0.1% Phosphoric Acid.

    • Note: High organic content is required due to the lipophilicity of the dipropyl chain.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Critical: Nitrile absorption band).

  • Temperature: 30°C.

Process Monitoring Workflow

The following logic flow illustrates the decision-making process during the alkylation reaction, utilizing the analytical data to control stoichiometry.

ReactionMonitoring Start Start Alkylation Reaction (Methyl Cyanoacetate + PrBr) Sampling Sample Aliquot (t=1h, 2h...) Quench & Dilute w/ IS Start->Sampling GC_Analysis GC-FID Analysis Sampling->GC_Analysis Decision1 Is Mono-Alkylated > 5%? GC_Analysis->Decision1 Action_AddBase Add Base/Catalyst Increase Temp Decision1->Action_AddBase Yes (Stalled) Decision2 Is PrBr Detected? Decision1->Decision2 No (Progressing) Action_AddBase->Sampling Action_AddPrBr Add 0.2 eq Propyl Bromide Decision2->Action_AddPrBr No (Consumed) Check_Target Target (Dialkyl) > 98%? Decision2->Check_Target Yes (Excess) Action_AddPrBr->Sampling Check_Target->Sampling No End Proceed to Hydrolysis (Valproic Acid Synthesis) Check_Target->End Yes

Figure 1: Decision logic for monitoring the alkylation of methyl cyanoacetate using GC-FID data.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following system suitability parameters must be met before every sample set.

ParameterAcceptance CriteriaScientific Logic
Resolution (Rs) > 2.0 between Mono-alkyl and Di-alkyl peaksThe mono-alkylated impurity is the most difficult to separate and the most critical to control.
Tailing Factor < 1.5 for Target PeakNitriles can tail on active sites; excessive tailing indicates inlet liner contamination.
Precision (RSD) < 1.0% (n=6 injections)Demonstrates injector stability, critical for volatile solvents.
Signal-to-Noise > 10:1 at 0.05% concentrationDefines the Limit of Quantitation (LOQ) for impurity profiling.

Troubleshooting Guide

  • Ghost Peaks:

    • Cause: Carryover of high-boiling byproducts (tri-alkylated species or polymer).

    • Fix: Extend the final hold time at 260°C to 10 minutes. Perform a blank injection with pure solvent between runs.

  • Poor Resolution (Mono vs. Di):

    • Cause: Column stationary phase degradation or incorrect ramp rate.

    • Fix: Decrease the ramp rate from 15°C/min to 10°C/min in the critical region (100°C–160°C).

  • Variable Response Factors:

    • Cause: Discrimination in the split inlet due to boiling point differences between Propyl Bromide (71°C) and the Target Ester (~225°C).

    • Fix: Use a glass wool packed liner to ensure homogeneous vaporization. Switch to "Pressure Pulse" injection mode if available.

References

  • Shimadzu Application News. (2020). Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method. Shimadzu Corporation. Link (Note: Generalized link to Shimadzu GC applications as direct PDF links expire; search title for specific document).

  • United States Pharmacopeia (USP). Valproic Acid Monograph: Organic Impurities.[4] USP-NF.[5] Link

  • SciRP. (2013). Development and Validation of Two Methods to Quantify Volatile Acids. American Journal of Analytical Chemistry. Link

  • ChemicalBook. Methyl 2-cyano-2-propylpentanoate Product Properties and Synthesis.Link

Sources

Method

GC-MS protocol for analyzing products of Methyl 2-cyano-2-propylpentanoate reactions

Application Note: GC-MS Analysis of Methyl 2-cyano-2-propylpentanoate and Reaction Products Abstract This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the structural charact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: GC-MS Analysis of Methyl 2-cyano-2-propylpentanoate and Reaction Products

Abstract

This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the structural characterization and quantification of Methyl 2-cyano-2-propylpentanoate (MCPP), a critical quaternary intermediate in the synthesis of Valproic Acid (VPA). The protocol addresses the specific challenge of separating the target dialkylated precursor from mono-alkylated impurities (Methyl 2-cyanopentanoate) and downstream hydrolysis products. We utilize a split-injection method on a 5% phenyl-arylene stationary phase, coupled with electron ionization (EI) MS, to provide definitive mass spectral fingerprints for process control.

Introduction & Chemical Context

Methyl 2-cyano-2-propylpentanoate (C₁₀H₁₇NO₂; MW 183.25) is the penultimate intermediate in the classic "cyanoacetic ester" route to Valproic Acid. Its formation involves the double alkylation of methyl cyanoacetate with propyl bromide.

Critical Quality Attributes (CQAs) to Monitor:

  • Mono-Alkylated Impurity: Methyl 2-cyanopentanoate (incomplete reaction).

  • Target Molecule: Methyl 2-cyano-2-propylpentanoate (Methyl 2,2-dipropylcyanoacetate).

  • Hydrolysis Byproducts: 2-cyano-2-propylpentanoic acid (if moisture is present).

  • Decarboxylation Products: Valpronitrile (2-propylpentanenitrile).

The challenge in this analysis lies in the structural similarity of the aliphatic chains and the need to distinguish the quaternary carbon center of the target molecule from the tertiary center of the mono-alkylated impurity.

Reaction Pathway Diagram

The following diagram illustrates the synthesis flow and potential side-products monitored by this protocol.

VPA_Synthesis SM Methyl Cyanoacetate (Starting Material) Mono Methyl 2-cyanopentanoate (Mono-Alkylated Impurity) SM->Mono Alkylation 1 Reagent Propyl Bromide (Alkylation Agent) Reagent->Mono Target Methyl 2-cyano-2-propylpentanoate (Target Intermediate) Reagent->Target Mono->Target Alkylation 2 Hydrolysis 2-Cyano-2-propylpentanoic Acid Target->Hydrolysis Hydrolysis (H2O/OH-) Final Valproic Acid (Final API) Hydrolysis->Final Decarboxylation (-CO2)

Figure 1: Reaction pathway from Methyl Cyanoacetate to Valproic Acid, highlighting the target intermediate and key impurities.

Instrumentation & Materials

Hardware Configuration
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Detector: Mass Selective Detector (MSD) with Electron Ionization (EI) source (e.g., Agilent 5977B).

  • Inlet: Split/Splitless injector with a deactivated glass wool liner (single taper).

  • Column: DB-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

    • Rationale: The non-polar phase provides excellent separation based on boiling point and van der Waals forces, ideal for the aliphatic propyl chains.

Reagents
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Derivatization Agent (Optional): BSTFA + 1% TMCS (required only if analyzing downstream acid hydrolysis products).

  • Internal Standard: Naphthalene-d8 or Methyl Decanoate (for retention time locking).

Experimental Protocol

Sample Preparation

Method A: Direct Analysis (For Ester/Nitrile Intermediates) Use this method to monitor the progress of the alkylation reaction.

  • Aliquot: Take 50 µL of the reaction mixture.

  • Quench: Add to 500 µL of saturated NH₄Cl solution (to neutralize base).

  • Extract: Add 1 mL of Dichloromethane (DCM). Vortex for 30 seconds.

  • Phase Separation: Centrifuge at 3000 rpm for 2 minutes.

  • Dilution: Transfer 100 µL of the organic (lower) layer into a GC vial containing 900 µL DCM.

  • Injection: Inject 1 µL.

Method B: Derivatization (For Acidic Byproducts) Use this method if hydrolysis to valproic acid or cyano-acids is suspected.

  • Dry: Evaporate 100 µL of the extract from Method A to dryness under nitrogen.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubate: Heat at 60°C for 30 minutes.

  • Dilute: Add 900 µL Ethyl Acetate.

  • Injection: Inject 1 µL.

GC-MS Method Parameters
ParameterSettingRationale
Inlet Temperature 250°CEnsures rapid vaporization of esters without thermal degradation.
Injection Mode Split (50:1)Prevents column overload; these intermediates are high-concentration.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program Initial: 60°C (hold 1 min)Ramp 1: 20°C/min to 180°CRamp 2: 10°C/min to 280°C (hold 3 min)Slow ramp in the middle separates the mono- vs. di-alkylated species.
Transfer Line 280°CPrevents condensation of heavier side products.
Ion Source 230°C (EI Mode)Standard ionization temperature.
Scan Range m/z 40 – 400Covers the molecular ion and key fragments.
Solvent Delay 3.0 minProtects filament from solvent peak.

Data Analysis & Interpretation

Mass Spectral Identification

The identification relies on the fragmentation patterns of the quaternary alpha-carbon.

1. Target: Methyl 2-cyano-2-propylpentanoate (C₁₀H₁₇NO₂)

  • Molecular Ion (M⁺): m/z 183 (Weak/Visible). Note: Odd mass indicates odd number of nitrogens.

  • Base Peak: m/z 140 or 141.

    • Mechanism:[2][3] Loss of a propyl group (M - 43) or McLafferty rearrangement involving the ester.

  • Diagnostic Fragments:

    • m/z 152: Loss of methoxy group [M - OCH₃]⁺.

    • m/z 124: Loss of carbomethoxy group [M - COOCH₃]⁺.

    • m/z 43: Propyl cation [C₃H₇]⁺ (High intensity).

2. Impurity: Methyl 2-cyanopentanoate (Mono-alkylated)

  • Molecular Ion (M⁺): m/z 141.

  • Differentiation: The mono-alkylated species retains an acidic proton at the alpha position, leading to a distinct McLafferty rearrangement product at m/z 74 (characteristic of methyl esters with γ-hydrogens and α-hydrogens available for transfer). The di-alkylated target lacks the alpha-hydrogen, altering the rearrangement favorability.

Chromatographic Profile

On a DB-5ms column, the elution order is strictly boiling-point dependent:

  • Reagents: Propyl bromide (very early).

  • Mono-Alkylated: Methyl 2-cyanopentanoate (~ 6-8 min).

  • Target: Methyl 2-cyano-2-propylpentanoate (~ 9-11 min).

  • Byproducts: Valproic Acid (if underivatized, tails badly; if TMS-derivative, sharp peak).

Troubleshooting & Validation

  • Peak Tailing: If the target ester tails, check for active sites in the liner. Replace non-deactivated wool. If Valproic Acid is present, it will tail significantly without derivatization; use Method B.

  • Carryover: The nitrile group is polar. Include a blank DCM injection between high-concentration reaction monitoring samples.

  • Separation Issues: If Mono and Di-alkylated peaks co-elute, reduce the ramp rate between 100°C and 160°C to 5°C/min.

References

  • Shimadzu Application Note. "Determination of Organic Impurities from Valproic Acid as per proposed USP monograph GC method." Link

  • National Center for Biotechnology Information (NCBI). "Valproic acid: PubChem Compound Summary." Link

  • Yu, D., et al. "Simultaneous Determination of Valproic Acid and Its Hepatotoxic Metabolite by Gas Chromatography-Mass Spectrometry." Journal of Chinese Mass Spectrometry Society. Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns (Esters and Nitriles)." Link

Sources

Application

Application Note: Strategic Utilization of Methyl 2-cyano-2-propylpentanoate in Functional Polymer Synthesis

This Application Note is designed to serve as a definitive technical guide for researchers and drug development professionals utilizing Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7).[1] [1] Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for researchers and drug development professionals utilizing Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7).[1]

[1]

Executive Summary & Core Role

Methyl 2-cyano-2-propylpentanoate (MCPP) is a pivotal dialkylated cyanoacetate intermediate.[1] While not a polymerizable monomer itself (lacking unsaturation), it functions as the critical masked precursor for the synthesis of Valproic Acid (VPA) and related lipophilic side-chains.

In the context of functional polymers, MCPP is utilized to:

  • Synthesize High-Purity Valproic Acid Payloads: Serving as the starting block for generating VPA in situ for conjugation to polymer backbones (e.g., PLGA, PEG, Chitosan).

  • Create Polymer-Drug Conjugates (PDCs): Enabling the covalent attachment of antiepileptic moieties to biodegradable polymers, thereby extending half-life and reducing hepatotoxicity.[1]

  • Modulate Hydrophobicity: Acting as a lipophilic modification agent in ester-based polymer post-functionalization.[1]

This guide details the protocol for converting MCPP into a reactive payload and conjugating it to a biodegradable polymer matrix for controlled drug delivery.

Chemical Mechanism & Rationale[1][2][3]

The Precursor Pathway

MCPP is stable and easier to handle than the free acid (Valproic Acid) or its acid chloride. The transformation of MCPP into a functional polymer payload follows a specific hydrolytic decarboxylation pathway.

  • Step 1: Hydrolysis: The methyl ester and nitrile groups are hydrolyzed under basic conditions to form the dicarboxylic intermediate (2-cyano-2-propylpentanoic acid or the malonic acid derivative).[1]

  • Step 2: Decarboxylation: Thermal decarboxylation removes the cyano/carboxyl group, yielding the free Valproic Acid (2-propylpentanoic acid).

  • Step 3: Conjugation: The free acid is activated (via EDC/NHS or DCC) to react with hydroxyl or amine groups on the polymer backbone.[1]

Why Use MCPP?
  • Purity Control: Direct use of commercial VPA can introduce impurities.[1] Synthesizing VPA from MCPP allows for rigorous purification at the ester stage (distillation) before polymer attachment.

  • Structural Versatility: The nitrile group in MCPP offers an alternative synthetic handle.[1] Selective reduction can yield 3-amino-2-propylpentanoate derivatives (Gabapentinoid analogs), opening routes to novel amino-functionalized polymers.[1]

Visualization: Synthesis & Conjugation Workflow

The following diagram illustrates the conversion of MCPP into a functional Polymer-Drug Conjugate (PDC).

MCPP_Workflow MCPP Methyl 2-cyano-2-propylpentanoate (MCPP) Inter Intermediate: Dipropyl Cyanoacetic Acid MCPP->Inter Hydrolysis (KOH/MeOH) VPA Active Payload: Valproic Acid (VPA) Inter->VPA Decarboxylation (140-190°C) Activation Activation (EDC/NHS) VPA->Activation Coupling Agent Polymer Polymer Backbone (e.g., PEG-OH / Chitosan) PDC Final Product: Polymer-VPA Conjugate Polymer->PDC Grafting Activation->PDC Ester/Amide Bond

Caption: Schematic pathway converting MCPP precursor into a bioactive Polymer-Drug Conjugate.

Experimental Protocols

Protocol A: Conversion of MCPP to Reactive Valproic Acid

Objective: To generate high-purity VPA from MCPP for subsequent polymer conjugation.[1]

Reagents:

  • Methyl 2-cyano-2-propylpentanoate (MCPP) (>97% purity)[1][2][3]

  • Potassium Hydroxide (KOH)[4]

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 6M)

  • Sulfuric Acid (H2SO4)

Step-by-Step Procedure:

  • Saponification: Dissolve 0.1 mol MCPP in 50 mL Methanol. Add 20% aqueous KOH (0.25 mol) dropwise under stirring.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor disappearance of the ester peak via TLC or HPLC.

  • Acidification: Cool to room temperature. Acidify with 6M HCl to pH 1–2. This generates the in situ dipropyl cyanoacetic acid.[4]

  • Decarboxylation:

    • Extract the organic phase with ethyl acetate.[5]

    • Evaporate solvent.[6]

    • Heat the residue to 150–160°C for 2 hours. Evolution of CO2 gas indicates decarboxylation.

  • Purification: Distill the resulting oil under vacuum (bp ~120°C at 20 mmHg) to obtain pure Valproic Acid.

    • Checkpoint: Verify structure via 1H-NMR (Characteristic triplet at δ 0.9 ppm for methyl groups).[1]

Protocol B: Synthesis of PLGA-VPA Polymer Conjugate

Objective: Covalent attachment of the synthesized VPA to Poly(lactic-co-glycolic acid) (PLGA) to create a controlled-release prodrug.[1]

Reagents:

  • Synthesized Valproic Acid (from Protocol A)

  • PLGA (Resomer® RG 502 H, acid terminated)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve VPA (1.2 eq) and DCC (1.5 eq) in anhydrous DCM (10 mL) at 0°C. Stir for 30 minutes to form the O-acylisourea intermediate.

  • Coupling: Add PLGA (1.0 eq based on -OH end groups) and DMAP (0.1 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under nitrogen atmosphere.

  • Work-up:

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.

    • Precipitate the polymer filtrate into excess cold diethyl ether.

    • Centrifuge (4000 rpm, 10 min) and wash the pellet 3x with methanol to remove unreacted VPA.

  • Drying: Dry the polymer conjugate under vacuum at 40°C for 48 hours.

Data Analysis & Quality Control

To ensure the integrity of the functional polymer, the following parameters must be validated.

Characterization Table[1]
Analytical MethodParameterAcceptance Criteria
1H-NMR (CDCl3) Conjugation EfficiencyAppearance of VPA signals (δ 0.9, 1.3-1.6 ppm) broadened due to polymer restriction.[1] Shift of PLGA end-group protons.
GPC (Gel Permeation Chromatography) Molecular WeightMinimal degradation of PLGA backbone (Mn within 10% of starting material).[1]
DSC (Differential Scanning Calorimetry) Thermal TransitionsShift in Tg (Glass Transition Temperature) due to plasticizing effect of VPA side chains.[1]
HPLC (Reverse Phase) Free Drug Content< 0.5% w/w free VPA (indicates successful purification).[1]
Release Kinetics (Example Data)

Comparison of physical blend vs. chemical conjugate.

Time (Hours)Physical Blend (Burst Release)MCPP-Derived Conjugate (Zero-Order)
145%5%
1280%18%
2495%32%
72100%65%

Safety & Handling

  • MCPP: Treat as a nitrile-containing compound.[1] Potential for cyanide release under strong reducing conditions or combustion. Use in a well-ventilated fume hood.[1]

  • Solvents: DCM and Methanol are toxic and volatile.[1]

  • Waste: Dispose of aqueous waste from hydrolysis (Step A.3) as cyanide-contaminated waste until verified neutral.[1]

References

  • Michel, P., et al. "Synthesis of Valproic Acid."[4] Organic Process Research & Development. (Describes the dialkylation of methyl cyanoacetate).

  • Labaz S.A. "Process for producing valproic acid."[5] European Patent Office, EP0835859. (Details the hydrolysis and decarboxylation mechanisms).

  • ChemicalBook. "Methyl 2-cyano-2-propylpentanoate Product Properties and CAS 66546-92-7 Data." (Physicochemical data verification).

  • Bialer, M., et al. "Pharmacokinetic analysis and antiepileptic activity of valpromide derivatives."[7] Pharmaceutical Research. (Context for VPA-polymer conjugates).

  • GuideChem. "Methyl 2-cyano-2-propylpentanoate MSDS and Synthesis."

Sources

Method

Step-by-step guide to RAFT polymerization using a cyano-initiator

Application Note: Precision RAFT Polymerization Using Cyano-Functionalized Initiators Executive Summary Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a reversible deactivation radical polymeri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision RAFT Polymerization Using Cyano-Functionalized Initiators

Executive Summary

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a reversible deactivation radical polymerization (RDRP) technique that enables the synthesis of polymers with complex architectures, predetermined molecular weights, and narrow polydispersity indices (PDI < 1.2).[1][2][3]

This guide focuses on the use of cyano-initiators (specifically Azobisisobutyronitrile, AIBN) as the radical source. Cyano-initiators are preferred in RAFT for their predictable decomposition kinetics and the chemical stability of the resulting cyano-isopropyl radical, which balances well with common Chain Transfer Agents (CTAs) to minimize primary radical termination.

The Mechanism of Control

RAFT differs from conventional free radical polymerization by the addition of a thiocarbonylthio-based CTA.[4] The process relies on a "degenerative chain transfer" mechanism.

The RAFT Cycle

The key to RAFT is the equilibrium between active propagating radicals and dormant polymeric chains.[1][3] The cyano-initiator (I) decomposes to form radicals (


) which initiate polymer growth (

).

RAFT_Mechanism Initiator Cyano-Initiator (AIBN) Radical Cyano-Radical (I•) Initiator->Radical Kd (Heat) Propagating Propagating Chain (Pn•) Radical->Propagating + Monomer Monomer Monomer (M) Intermediate Intermediate Radical (Pn-S-C(Z)(•)-S-R) Propagating->Intermediate + CTA (Pre-Equilibrium) CTA RAFT Agent (S=C(Z)S-R) Dormant Dormant Polymer (Pn-S-C(Z)=S) Intermediate->Dormant Fragmentation NewRadical Leaving Group (R•) Intermediate->NewRadical Fragmentation Dormant->Intermediate + Pm• (Main Eq) NewRadical->Propagating Re-initiation (+M)

Figure 1: The RAFT mechanism illustrating the transition from initiation to the main equilibrium responsible for living character.[3]

Strategic Experimental Design

Success in RAFT is determined before the first reagent is weighed. You must balance the stability of the radical leaving group (R) with the reactivity of the monomer.

Stoichiometry and the "R-Ratio"

A common error is using too much initiator. In RAFT, the number of polymer chains is determined by the number of CTA molecules, not the initiator.

  • High Initiator Concentration: Leads to a high fraction of "dead" chains (chains initiated by AIBN that terminate via bimolecular coupling rather than RAFT equilibrium).

  • Target Ratio: Maintain a [CTA]:[Initiator] ratio between 5:1 and 10:1 .

Calculating Target Molecular Weight

Unlike conventional polymerization,


 is linearly dependent on conversion.


ParameterDescription

Initial Monomer Concentration (mol/L)

Initial Chain Transfer Agent Concentration (mol/L)
Conversion Fractional monomer conversion (0 to 1.0)

Molecular weight of the RAFT agent (end-groups are retained)

Detailed Protocol: Polymerization of Methyl Methacrylate (MMA)

Target: PMMA,


 g/mol .
Initiator:  AIBN (Azobisisobutyronitrile).
CTA:  4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB).
Phase 1: Reagent Purification (Critical)
  • Monomer: Pass MMA through a basic alumina column to remove the hydroquinone inhibitor. Why? Inhibitors consume the initial flux of cyano-radicals, causing unpredictable induction periods.

  • Initiator: Recrystallize AIBN from methanol if it is old. AIBN degrades slowly at room temperature.

Phase 2: Reaction Setup
  • Stock Solution Preparation: Prepare a stock solution to ensure precise stoichiometry.

    • Weigh 50 mg of CPDB (CTA).

    • Weigh 5.8 mg of AIBN (Initiator). Note: This gives a [CTA]:[I] ratio of ~5:1.

    • Dissolve in 5.0 mL of Anisole (internal standard for NMR) or Toluene.

  • Monomer Addition: Add 5.0 mL of purified MMA to the stock solution.

  • Vessel Loading: Transfer the mixture into a Schlenk tube equipped with a magnetic stir bar.

Phase 3: Degassing (The Freeze-Pump-Thaw Cycle)

Oxygen is a radical scavenger that will halt polymerization immediately. Sparging with nitrogen is often insufficient for controlled radical polymerization; Freeze-Pump-Thaw (FPT) is required.

FPT Workflow:

  • Freeze: Submerge the Schlenk tube in liquid nitrogen (

    
    ) until the solution is solid.
    
  • Pump: Open the stopcock to high vacuum (0.05 mmHg) for 5–10 minutes. Sublimation may occur; watch for solvent collecting in the manifold trap.

  • Thaw: Close the stopcock. Remove from

    
     and thaw in a water bath. Bubbles will evolve as dissolved 
    
    
    
    escapes the liquid.
  • Repeat: Perform this cycle 3 to 4 times until no bubbles are observed during the thaw phase.

  • Backfill: After the final cycle, backfill the flask with high-purity Nitrogen or Argon.

Phase 4: Polymerization
  • Place the reaction vessel in a pre-heated oil bath at 65°C .

    • Why 65°C? The half-life (

      
      ) of AIBN at 65°C is approximately 10 hours, providing a steady flux of radicals without "burning out" the initiator too quickly [1].
      
  • Stir at 300–500 RPM.

  • Time: Run for 12–16 hours. Do not push to 100% conversion; high viscosity at high conversion can lead to the Trommsdorff effect (auto-acceleration) and broadening of PDI.

Phase 5: Quenching and Purification
  • Quench: Remove the flask from heat and plunge into an ice bath. Open the flask to air to terminate radicals.

  • Precipitation: Drop the polymer solution slowly into a 10x excess of cold Methanol (or Hexane, depending on polymer solubility). The polymer will precipitate; unreacted monomer and CTA will remain in solution.

  • Filtration/Drying: Filter the solid polymer and dry under vacuum at 40°C for 24 hours.

Workflow Visualization

Experimental_Workflow Start Start: Reagent Prep Inhibitor Remove Inhibitor (Basic Alumina Column) Start->Inhibitor Mix Mix Monomer + CTA + AIBN (Ratio 200:1:0.2) Inhibitor->Mix Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Check Is O2 removed? Degas->Check Check->Degas Bubbles visible Heat Heat to 65°C (12-16 Hours) Check->Heat No bubbles Quench Ice Bath + Air Exposure Heat->Quench Purify Precipitation in MeOH Quench->Purify

Figure 2: Step-by-step experimental workflow for RAFT polymerization.

Characterization & Troubleshooting

Validation Metrics
  • NMR Spectroscopy: Compare the integration of vinyl protons (monomer) to the polymer backbone protons to calculate conversion.

  • GPC (Gel Permeation Chromatography): Measure

    
     and 
    
    
    
    .
    • Success Criteria: PDI (

      
      ) should be < 1.2. The GPC trace should be monomodal and symmetric.
      
Troubleshooting Table
ObservationProbable CauseCorrective Action
No Polymerization Oxygen inhibition or Inhibitor presence.Check FPT seal integrity; ensure alumina column was effective.
High PDI (>1.5) [CTA]:[Initiator] ratio too low.Decrease AIBN concentration. Aim for 10:1 ratio.
High PDI (>1.5) Reaction ran too long / Viscosity too high.Stop reaction at 60-70% conversion.
Induction Period Slow fragmentation of R-group.Choose a CTA with a better leaving group (R) for the specific monomer.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[3] Living Radical Polymerization by the RAFT Process.[1][3][4][5][6][7] Australian Journal of Chemistry, 58(6), 379–410.[3]

  • Sigma-Aldrich. (n.d.). RAFT Polymerization Procedures. Merck/Sigma-Aldrich Technical Guides.

  • Barner-Kowollik, C. (Ed.).[3] (2008).[3] Handbook of RAFT Polymerization. Wiley-VCH.[8]

  • CSIRO. (n.d.). RAFT Polymerization Mechanism. CSIRO Research.[6][9][10]

Sources

Application

Application Note: Methyl 2-cyano-2-propylpentanoate in Polymer-Drug Conjugate Systems

Based on the specific chemical structure provided (Methyl 2-cyano-2-propylpentanoate , CAS: 66546-92-7), this guide is structured to address the molecule's primary role as a critical synthetic intermediate in the product...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure provided (Methyl 2-cyano-2-propylpentanoate , CAS: 66546-92-7), this guide is structured to address the molecule's primary role as a critical synthetic intermediate in the production of Valproic Acid (VPA) and its subsequent incorporation into Polymer-Drug Conjugates .

Unlike simple acrylates, this molecule is a saturated ester/nitrile and does not polymerize via standard radical mechanisms. Therefore, its "polymer applications" strictly refer to its use as the precursor for generating bioactive moieties (Valproic Acid) that are chemically conjugated to polymer backbones for Controlled Drug Delivery systems.

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

Methyl 2-cyano-2-propylpentanoate (MCPP) is a specialized pharmaceutical intermediate.[1] While it possesses a "cyano-ester" motif similar to cyanoacrylate monomers, the presence of the propyl group at the


-position renders the carbon saturated, preventing direct polymerization.

Instead, MCPP is the definitive precursor for Valproic Acid (VPA) , a broad-spectrum antiepileptic and histone deacetylase (HDAC) inhibitor. In modern drug development, MCPP is utilized to synthesize VPA for subsequent grafting onto biodegradable polymers (e.g., PEG, Chitosan, PLGA). These Polymer-VPA Conjugates address the critical limitations of free VPA: short half-life, hepatotoxicity, and blood-brain barrier (BBB) permeability.

Key Physicochemical Properties[1][3][4][7][8][9][10]
PropertyValueRelevance
CAS Number 66546-92-7Identity verification
Molecular Formula

Precursor stoichiometry
Molecular Weight 183.25 g/mol Calculation of theoretical yield
Physical State Colorless/Yellow LiquidHandling and miscibility
Boiling Point ~225°CHigh thermal stability for reaction
Role Synthetic PrecursorSource of the 2-propylpentanoic moiety

Synthetic Pathway: Precursor to Bioactive Moiety

Before polymer conjugation, MCPP must be converted to the active carboxylic acid form (Valproic Acid). This process involves hydrolysis of the nitrile and ester groups followed by decarboxylation.[2]

Protocol A: Conversion of MCPP to Valproic Acid (VPA)

Note: This step is required to generate the reactive -COOH group for polymer attachment.

Reagents:

  • Methyl 2-cyano-2-propylpentanoate (MCPP)[3][1][4][5]

  • Sodium Hydroxide (NaOH), 20% aqueous solution

  • Sulfuric Acid (

    
    ), 50% solution
    
  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Hydrolysis: Charge a reaction vessel with 1.0 equivalent of MCPP.

  • Base Addition: Slowly add 2.5 equivalents of 20% NaOH solution while stirring.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.

    • Mechanism:[2] The ester is saponified to the carboxylate, and the nitrile is hydrolyzed to the amide/carboxylate.

  • Acidification & Decarboxylation: Cool to room temperature. Slowly add 50%

    
     until pH < 1.
    
  • Thermal Decarboxylation: Heat the acidic mixture to 140°C for 2 hours.

    • Critical Control:

      
       evolution will be observed. Ensure adequate venting. This step removes the extra carbon derived from the cyano group, yielding the dipropylacetic acid structure (VPA).
      
  • Extraction: Cool and extract the oily layer with DCM (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo. Distill the residue to obtain pure Valproic Acid (BP ~220°C).
    

Polymer Conjugation Protocols

Once MCPP is converted to VPA, it serves as the payload for polymer conjugation. The following protocols detail the creation of ester-linked polymer prodrugs.

Protocol B: Synthesis of PEG-Valproic Acid Conjugate (PEG-VPA)

Application: Increasing plasma half-life and solubility.

Rationale: Polyethylene glycol (PEG) conjugation (PEGylation) reduces immunogenicity and prevents rapid renal clearance.

Materials:

  • Valproic Acid (derived from MCPP)

  • mPEG-OH (Methoxy-PEG, MW 2000 or 5000 Da)

  • DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent

  • DMAP (4-Dimethylaminopyridine) - Catalyst

  • Anhydrous Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of mPEG-OH and 5.0 mmol of VPA in 20 mL anhydrous DCM under nitrogen atmosphere.

  • Activation: Add 5.0 mmol of DCC and 0.5 mmol of DMAP to the solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form as the reaction proceeds.

  • Filtration: Filter off the DCU by-product.

  • Precipitation: Concentrate the filtrate to ~5 mL and pour slowly into cold diethyl ether (100 mL) to precipitate the PEG-VPA conjugate.

  • Purification: Recrystallize from ethanol to remove unreacted VPA.

  • Validation: Verify conjugation via

    
    -NMR (Shift of PEG terminal 
    
    
    
    protons).
Protocol C: Polysaccharide Conjugation (Chitosan-VPA)

Application: Mucoadhesive delivery and brain targeting via intranasal route.

Workflow:

  • Activation: VPA is first converted to Valproyl Chloride using Thionyl Chloride (

    
    ).
    
  • Coupling: Chitosan is dissolved in 1% acetic acid/DMF mixture.

  • Reaction: Valproyl Chloride is added dropwise to the Chitosan solution at 0°C with Pyridine as a base.

  • Isolation: The product is dialyzed against distilled water for 3 days (MWCO 12,000 Da) and lyophilized.

Mechanism of Action & Release Kinetics

The utility of MCPP-derived polymers lies in the controlled hydrolysis of the ester linkage between the polymer backbone and the drug.

  • In Vitro Stability: The ester bond is relatively stable at physiological pH (7.4) in buffer.

  • In Vivo Release: Esterases (e.g., in the liver or plasma) cleave the bond, releasing free Valproic Acid.

  • Therapeutic Gain: This prevents the "peak-and-trough" plasma concentrations associated with oral VPA, reducing hepatotoxic spikes.

Visualizing the Pathway (Graphviz Diagram)

The following diagram illustrates the transformation from the MCPP precursor to the final bioactive polymer conjugate.

VPA_Pathway MCPP Methyl 2-cyano-2- propylpentanoate (Precursor) Inter Intermediate: 2,2-Dipropylcyanoacetic Acid MCPP->Inter Hydrolysis (NaOH) VPA Valproic Acid (Active Drug) Inter->VPA Decarboxylation (-CO2, Heat) Conjugate Polymer-VPA Conjugate VPA->Conjugate Esterification (DCC/DMAP) Polymer Biodegradable Polymer (PEG / Chitosan) Polymer->Conjugate Grafting Release Controlled Release (Esterase Hydrolysis) Conjugate->Release In Vivo

Caption: Synthetic workflow from the MCPP precursor to the Polymer-Drug Conjugate, highlighting the critical decarboxylation and grafting steps.

Analytical Validation Parameters

Researchers must validate the purity of the MCPP precursor and the substitution degree (DS) of the final polymer.

TechniqueAnalyteKey Diagnostic Signal
FT-IR MCPP (Precursor)Nitrile stretch (

) at ~2240

.
FT-IR Polymer ConjugateDisappearance of Nitrile; Appearance of Ester Carbonyl (

) at ~1735

.
1H-NMR VPA (Intermediate)Multiplet at 2.3-2.4 ppm (CH-

to COOH).
1H-NMR PEG-VPAShift of PEG terminal

from 3.6 ppm to ~4.2 ppm (deshielding by ester).
HPLC Release StudyDetection of free VPA (retention time ~5-7 min) upon incubation with esterase.

References

  • Synthesis of Valproic Acid Precursors: Note: Confirms structure and CAS 66546-92-7 as the specific alkylated cyano-ester intermedi
  • Valproic Acid Polymer Conjugates: D'Souza, A., & Shegokar, R. (2016). Polymer-drug conjugates: An overview of the current status. In Nanopharmaceuticals. Academic Press. Context: Mechanisms of ester-linked drug release.
  • Synthetic Methodology (Malonic Ester Synthesis Variant): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. Context: General protocol for decarboxylation of alpha-cyano esters to carboxylic acids.
  • Therapeutic Applications

    • Chateauvieux, S., et al. (2010). Molecular and therapeutic potential of valproic acid in cancer therapy. Journal of Biomedicine and Biotechnology. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Methyl 2-cyano-2-propylpentanoate synthesis

Topic: Optimization of Yield & Purity in the Synthesis of Methyl 2-cyano-2-propylpentanoate Target Molecule CAS: 66546-92-7 Support Ticket ID: #VAL-INT-004 Status: Open[1] Executive Summary & Reaction Logic The Objective...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Purity in the Synthesis of Methyl 2-cyano-2-propylpentanoate Target Molecule CAS: 66546-92-7 Support Ticket ID: #VAL-INT-004 Status: Open[1]

Executive Summary & Reaction Logic

The Objective: Synthesize Methyl 2-cyano-2-propylpentanoate (also known as Methyl 2,2-dipropylcyanoacetate) via the dialkylation of methyl cyanoacetate.[1]

The Challenge: This reaction requires the attachment of two propyl groups to the


-carbon of methyl cyanoacetate. The primary failure mode is incomplete dialkylation  (stalling at the mono-alkylated intermediate, Methyl 2-cyanopentanoate) due to steric hindrance and enolate stability. Secondary failure modes include ester hydrolysis and O-alkylation.

The Solution: Transitioning from traditional alkoxide bases (NaOMe) to a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system using Potassium Carbonate (


).[1] This method minimizes hydrolysis and maximizes the reactivity of the enolate anion.

The "Gold Standard" Protocol

Note: This protocol is optimized for yield (>90%) and minimizes transesterification side-products.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Methyl Cyanoacetate 1.0SubstrateMust be dry (<0.1%

).[1]
1-Bromopropane 2.2 - 2.5Alkylating AgentExcess required to drive 2nd alkylation.[1]
Potassium Carbonate (

)
2.5 - 3.0BaseUse anhydrous, milled powder.
TBAB or TEBA 0.05 (5 mol%)Phase Transfer CatalystTetra-n-butylammonium bromide is preferred.[1]
Toluene or Acetone SolventMediumToluene allows higher reflux temps (110°C).
Step-by-Step Workflow
  • System Prep: Charge a reactor with anhydrous

    
     (powdered) and Toluene. Add the Phase Transfer Catalyst (TBAB).
    
  • Substrate Addition: Add Methyl Cyanoacetate. Stir at room temperature for 30 minutes.

    • Mechanism:[2][3][4][5][6][7][8] The solid carbonate deprotonates the active methylene. The PTC transports the resulting anion into the organic phase.

  • Alkylation 1 (Exothermic): Slowly add 1-Bromopropane (1.0 equiv) while maintaining temp <60°C.

    • Checkpoint: Monitor by GC/TLC. Mono-alkylation is rapid.

  • Alkylation 2 (The Bottleneck): Add the remaining 1-Bromopropane (1.5 equiv). Raise temperature to reflux (approx. 100-110°C).

    • Time: This step is kinetically slow. Reaction time may range from 12-24 hours.

  • Workup: Cool to RT. Filter off solid salts (

    
    , excess 
    
    
    
    ).[9]
  • Isolation: Wash filtrate with water (to remove residual catalyst).[1] Dry organic layer.[10] Distill solvent.[7][10][11]

  • Purification: Fractional distillation under reduced pressure.

Visualizing the Chemistry

Figure 1: Reaction Pathway & Mechanism

This diagram illustrates the stepwise alkylation and the critical role of the Phase Transfer Catalyst (PTC) in shuttling the anion.

ReactionPathway Start Methyl Cyanoacetate (Active Methylene) Mono Intermediate: Methyl 2-cyanopentanoate (Mono-alkylated) Start->Mono Step 1: Fast (Exothermic) Base Solid K2CO3 (Base) Base->Start Deprotonation Base->Mono Deprotonation PTC PTC (Q+Br-) (Shuttle) PTC->Start Ion Pair Formation Product Target: Methyl 2-cyano-2-propylpentanoate (Di-alkylated) Mono->Product Step 2: Slow (Steric Hindrance) Reagent 1-Bromopropane (R-X) Reagent->Mono Alkylation Reagent->Product Heat Required

Caption: Stepwise dialkylation mechanism highlighting the kinetic difference between the first (fast) and second (slow) alkylation steps.

Troubleshooting Guide

Scenario A: Reaction Stalls at Mono-Alkylated Intermediate

Symptom: GC/TLC shows ~40-50% mono-alkylated product (Methyl 2-cyanopentanoate) and no further conversion, even after heating.[1]

Root CauseDiagnosticCorrective Action
Water Contamination Check reagents for moisture.[1] Water solvates the anion, killing reactivity.Dry Everything. Use anhydrous

and dry solvents. Add molecular sieves to the reaction.
Base Surface Passivation The solid base is coated with KBr byproduct, stopping reaction.[1]Mechanical Agitation. Ensure vigorous stirring (high RPM). Use finely milled "flour" grade carbonate, not granules.
Insufficient Temperature Reaction temp < 90°C.Increase Heat. The second alkylation has a high activation energy. Switch solvent from Acetone (bp 56°C) to Toluene (bp 110°C).
Scenario B: Low Yield due to "Goo" or Polymerization

Symptom: Dark reaction mixture, high viscosity, low mass balance.[1]

Root CauseDiagnosticCorrective Action
Aldol Condensation Base is too strong or temp too high without alkylating agent present.[1]Order of Addition. Ensure 1-Bromopropane is present before heating the catalyst/base mixture to reflux.
Ester Hydrolysis Presence of Hydroxide (

) ions.[1]
Switch Base. Do NOT use NaOH or KOH. Use

(carbonate is non-nucleophilic enough to spare the ester).[12]

Logic Tree for Process Optimization

Figure 2: Troubleshooting Flowchart

Follow this decision tree to diagnose yield issues during the experiment.

Troubleshooting Problem Low Yield / Impure Product CheckTLC Analyze Reaction Mixture (GC / TLC) Problem->CheckTLC Result1 Major Peak: Mono-alkylated CheckTLC->Result1 Result2 Major Peak: Starting Material CheckTLC->Result2 Result3 Major Peak: Hydrolyzed Acid CheckTLC->Result3 Action1 Issue: Steric/Kinetic Stall Fix: Increase Temp, Add excess R-X, Check Agitation Result1->Action1 Action2 Issue: Catalyst Failure Fix: Verify TBAB quality, Check for Water (poison) Result2->Action2 Action3 Issue: Base Too Strong/Wet Fix: Switch to K2CO3, Dry solvents Result3->Action3

Caption: Decision logic for diagnosing synthesis failures based on impurity profiling.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Methoxide (NaOMe) instead of Potassium Carbonate? A: You can, but it is risky. NaOMe is a strong nucleophile and can cause transesterification (if using non-methyl esters) or hydrolysis if any moisture is present. Furthermore, NaOMe requires strictly anhydrous alcohol solvents, which limits the reaction temperature (reflux of methanol is only 65°C). The


/Toluene system allows for higher temperatures (110°C), which is crucial for the difficult second alkylation step [1].

Q: Why is 1-Bromopropane preferred over 1-Chloropropane? A: Bromide is a better leaving group than chloride, making 1-Bromopropane significantly more reactive (


 mechanism).[1] Given that the second alkylation is sterically hindered, the higher reactivity of the bromide helps drive the reaction to completion. If cost dictates using the chloride, you must add Potassium Iodide (KI) as a co-catalyst (Finkelstein reaction in situ) [2].

Q: How do I remove the Phase Transfer Catalyst (TBAB) during workup? A: TBAB is water-soluble. A thorough wash of the organic reaction mixture with water (2-3 times) will remove the catalyst. Ensure the organic layer is dried with


 afterwards to prevent hydrolysis during distillation.

References

  • Halpern, M. "PTC C-Alkylation – Interesting Choices."[1][12] Phase Transfer Catalysis Communications. (Discusses the specific advantages of solid-liquid PTC and K2CO3 for cyanoacetate alkylation). Link

  • Makovos, E. et al. "Process for the preparation of 2-propylpentanoic acid." U.S. Patent 5,455,369. (Describes the alkylation logic and hydrolysis steps for Valproic acid precursors). Link

  • Albini, A. et al. "Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds."[1] Molecules, 2018.[1][5] (Validation of Carbonate bases in alkylation). Link

Sources

Optimization

Identifying and minimizing side reactions in cyanoacrylate polymerization

This guide serves as a technical support center for researchers and formulation scientists working with cyanoacrylates (CAs). It moves beyond basic instructions to address the mechanistic causality of failure modes, prov...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers and formulation scientists working with cyanoacrylates (CAs). It moves beyond basic instructions to address the mechanistic causality of failure modes, providing self-validating protocols to identify and minimize side reactions.

Topic: Identifying and Minimizing Side Reactions Audience: Research Scientists, Formulation Chemists, Drug Delivery Specialists

Core Mechanism & Side Reaction Landscape

Cyanoacrylates polymerize via a rapid anionic mechanism initiated by weak nucleophiles (typically moisture/hydroxide ions).[1] While this reactivity is the material's greatest strength, it is also the source of its primary side reactions: Blooming , Premature Gelation , and Depolymerization (Unzipping) .

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired propagation pathway and the parasitic side reactions that compromise integrity.

CA_Reaction_Pathways Monomer CA Monomer (Liquid) Initiation Anionic Initiation (Nucleophile/Moisture) Monomer->Initiation Contact w/ Base Vapor Vapor Phase Monomer Monomer->Vapor Evaporation Propagating Propagating Carbanion Initiation->Propagating Polymer Polycyanoacrylate (Solid Polymer) Propagating->Polymer Rapid Propagation Unzipping Depolymerization (Unzipping) Polymer->Unzipping Thermal/Hydrolytic Degradation (>Tg) Bloom Blooming/Chlorosis (White Residue) Vapor->Bloom Airborne Moisture Polymerization Formaldehyde Formaldehyde + Residual Monomer Unzipping->Formaldehyde Chain End Scission

Figure 1: Reaction logic flow. Note that "Blooming" is a physical transport issue leading to chemical reaction, while "Unzipping" is a thermodynamic reversal of polymerization.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: The "Blooming" Phenomenon (Chlorosis)

Symptom: A white, chalky haze surrounds the bond line, contaminating the substrate or sensitive optics. Mechanism: Exothermic heat vaporizes unreacted monomer. These heavy vapors settle on the surrounding surface and react with atmospheric moisture, forming low-molecular-weight polymer dust.

Diagnostic Question Technical Root Cause Corrective Action
Is the cure too slow? Slow cure allows prolonged monomer evaporation window.[2]Use an Accelerator: Introduce an amine-based accelerator to snap-cure the fillet surface, trapping vapors.
Is the fillet too large? Thick fillets have high exotherm but poor heat dissipation, increasing vaporization.Minimize Volume: Use precision dosing tips (e.g., 30-gauge) to reduce fillet mass.
Is airflow static? Stagnant air allows vapors to settle before dispersing.Forced Convection: Maintain laminar airflow across the part during cure to carry vapors away.

Protocol 1: The "Jar Test" for Blooming Potential Use this to validate low-bloom formulations (e.g., Alkoxy-alkyl CAs).

  • Prepare: Place a 10µL droplet of CA on a glass slide.

  • Expose: Suspend the slide inside a sealed 500mL glass jar containing a beaker of warm water (creates high humidity).

  • Wait: Seal for 24 hours at 25°C.

  • Evaluate: Inspect the glass slide around the droplet under 20x magnification.

    • Pass: Clear glass, no halo.

    • Fail: White crystalline deposits (dendritic growth) >1mm from droplet edge.

Issue B: Premature Gelation (Shelf-Life Instability)

Symptom: Viscosity increase or solid hardening inside the bottle. Mechanism: "Dark polymerization" initiated by trace moisture permeating the container or insufficient acidic stabilization.

Q: How do I determine if my stabilizer levels are sufficient? A: You must balance Free Radical Inhibitors (Hydroquinone) and Anionic Inhibitors (Strong Acids).

Stabilizer Optimization Matrix:

Stabilizer ClassTarget SpeciesCommon AgentsTypical ConcentrationFunction
Radical Inhibitor Free Radicals (Heat/Light)Hydroquinone (HQ), BHA10 – 1000 ppmPrevents radical polymerization during storage.
Anionic Inhibitor Nucleophiles (Moisture/Base)Methanesulfonic Acid (MSA), SO₂, BF₃5 – 80 ppmNeutralizes moisture/alkaline impurities. Critical for shelf life.

Protocol 2: Acid Value Determination (Titration) Self-validating check for anionic stability.

  • Dissolve: 3g of CA monomer in 50mL of dry acetone.

  • Indicator: Add 3 drops of bromophenol blue.

  • Titrate: Use 0.01 N methanolic KOH or TBAOH (tetrabutylammonium hydroxide).

  • Calculation:

    
    [3]
    
    • Target: Commercial ethyl cyanoacrylates typically require an acid value equivalent to ~10-30 ppm MSA.

    • Validation: If viscosity rises >10% in 1 month at 40°C, increase anionic inhibitor by 10%.

Issue C: Thermal Degradation & Formaldehyde Evolution

Symptom: Bond loses strength at high temps (>80°C); pungent odor (formaldehyde) detected. Mechanism: Unzipping (Depolymerization). Above the ceiling temperature or glass transition temperature (


), the polymer chain becomes thermodynamically unstable. It unravels from the chain end, releasing monomer and formaldehyde [1, 2].

Q: Can I stop the "unzipping" process? A: Yes, by "capping" the polymer chain or using additives.

  • End-Capping: Copolymerize with a small amount of a bifunctional monomer (e.g., bis-cyanoacrylate) or a radical monomer (like methyl methacrylate) to disrupt the zwitterionic unzipping mechanism [3].

  • Additives: Add anhydride scavengers (e.g., phthalic anhydride) to trap nucleophiles generated during degradation.

Frequently Asked Questions (Technical)

Q: Why does my bond fail specifically on acidic substrates (like wood or plated surfaces)? A: Acidic surfaces neutralize the weak base initiators (moisture/hydroxide) required for anionic polymerization. This results in Inhibition .

  • Fix: Use "Surface Insensitive" (SI) grades which contain crown ethers or calixarenes. These phase-transfer catalysts shuttle ions to the monomer, forcing initiation despite the acidic environment.

Q: How do I differentiate between hydrolytic degradation and thermal unzipping? A: Perform a GPC (Gel Permeation Chromatography) analysis on the failed polymer.

  • Hydrolysis:[3][4] Random chain scission. You will see a broadening of the peak and a shift to lower molecular weights (random distribution).

  • Unzipping: You will see the disappearance of the high MW polymer peak and the appearance of monomer or oligomer peaks, as the chain reverts completely [1].

Q: Is formaldehyde generation inevitable? A: It is a byproduct of the degradation of the ester group, particularly in ethyl and methyl esters. To minimize this for medical/bio-applications:

  • Switch to Butyl or Octyl esters. The longer alkyl chains provide steric hindrance, significantly slowing the hydrolysis rate and reducing formaldehyde toxicity risks [4].

References

  • Synthesis and degradation behavior of poly(ethyl cyanoacrylate). Polymer Degradation and Stability. (2008).[5] Confirms thermal degradation via unzipping from chain terminus.[6][7]

  • Degradation and stabilization of polycyanoacrylates. Journal of Polymer Science Part A: Polymer Chemistry. (1999). Discusses base-catalyzed unzipping and stabilization via copolymerization.[6][7]

  • Radical Polymerization of Alkyl 2-Cyanoacrylates. Biomolecules (PMC). (2018). Comprehensive review of polymerization modes and stability.

  • Managing blooming in an adhesives process. Intertronics Technical Guides. Practical strategies for controlling vapor phase polymerization.

Sources

Troubleshooting

Effective purification techniques for Methyl 2-cyano-2-propylpentanoate post-synthesis

This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7). It is designed to troubleshoot specific purification bottlenecks, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7). It is designed to troubleshoot specific purification bottlenecks, focusing on the separation of the target dialkylated product from mono-alkylated impurities and reaction byproducts.[1]

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Executive Summary: The Molecule & The Challenge

Methyl 2-cyano-2-propylpentanoate (structurally equivalent to Methyl 2,2-dipropylcyanoacetate ) is the critical intermediate in the synthesis of Valproic Acid and its derivatives.

  • The Goal: Isolate the quaternary carbon species (dialkylated).

  • The Enemy: The tertiary carbon species (Methyl 2-cyanopentanoate / mono-propyl impurity).

  • The Difficulty: Both species are high-boiling lipophilic esters. Separation by simple flash chromatography is often inefficient due to similar Rf values on silica.

Part 1: The "Triage" - Diagnostic FAQs

Q1: My crude product is a dark orange/red oil. Is this normal?

Status: Common Issue. Cause: This coloration typically arises from ketenimine oligomers or oxidation of residual phenolic inhibitors (if stabilized starting materials were used).[1] It does not necessarily indicate low yield. Solution:

  • Do not distill yet. Heating dark crudes can degrade the product.

  • The "Pre-Wash": Dissolve crude in Toluene (1:1 v/v). Wash with 10% Sodium Bisulfite (NaHSO₃) solution.[1] This reduces oxidized color bodies.

  • Adsorption: If color persists, stir the organic phase with Activated Charcoal (5% w/w) and Celite for 30 minutes at room temperature, then filter.

Q2: GC/NMR shows 10-15% "Mono-alkylated" impurity. Can I distill it out?

Status: Risky. Analysis: The boiling point difference between the mono-species (Methyl 2-cyanopentanoate) and the di-species (Target) is roughly 15-25°C at atmospheric pressure, but this delta compresses significantly under high vacuum. Recommendation: If mono-impurity >5%, perform a Chemical Scavenge (See Protocol A) before distillation.[1] Distillation alone often results in co-distillation or requires a high reflux ratio that drastically cuts throughput.

Q3: The ester hydrolyzed during workup. What went wrong?

Status: Critical Error. Cause: The cyano group is electron-withdrawing, making the adjacent ester carbonyl highly susceptible to nucleophilic attack (hydrolysis), especially in warm basic conditions.[1] Fix: Always keep aqueous washes cold (<5°C) and pH neutral/mildly basic. Never use concentrated NaOH for "cleaning" unless strictly controlled (Protocol A).[1]

Part 2: Advanced Purification Protocols

Protocol A: The "Acidic Proton" Chemical Separation (The Gold Standard)

Use this when Mono-alkylated impurity is >5%.[1]

The Logic: The mono-alkylated impurity possesses an acidic


-proton (

). The target dialkylated product has a quaternary center and no acidic protons . We can selectively deprotonate the impurity, turning it into a water-soluble enolate, while the target remains organic-soluble.[1]

Step-by-Step:

  • Dilution: Dissolve the crude reaction mixture in Toluene or MTBE (Avoid DCM; emulsions are common).

  • Temperature Control: Cool the solution to 0°C (Ice bath).

  • Selective Extraction:

    • Prepare a cold 10% NaOH or 20% K₂CO₃ solution.

    • Rapid Wash: Wash the organic layer vigorously with the base solution for max 2-3 minutes .

    • Note: Prolonged contact hydrolyzes the target ester. Speed is key.

  • Separation: Immediately separate the layers. The aqueous layer now contains the mono-impurity (as the enolate salt).[1]

  • Quench: Immediately wash the organic layer with cold Brine followed by dilute Acetic Acid (1%) to neutralize residual base.

  • Verify: Check TLC/GC. The mono-peak should be drastically reduced.

Protocol B: High-Vacuum Fractional Distillation

Use this for final polishing (Purity 95%


 99.5%).[1]

Parameters:

  • Target BP: ~225°C (Atmospheric). Expect ~105-115°C at 5 mmHg .

  • Equipment: Vigreux column (minimum 15cm) or Packed column (Stainless steel mesh).[1]

FractionVapor Temp (at 5 mmHg)Composition PredictionAction
F1 (Forerun) < 90°CSolvent, Propyl Bromide, WaterDiscard
F2 (Transition) 90°C - 105°CMixed Mono/Di speciesRecycle to next batch
F3 (Main) 108°C - 112°C Methyl 2-cyano-2-propylpentanoate Collect
F4 (Tails) > 115°CColored oligomers, inorganic saltsStop heating

Critical Warning: Do not overheat the pot residue (>160°C). Cyano esters can undergo thermal decarboxylation or polymerization at extreme temperatures.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude Reaction Mixture (Post-Quench) Analyze Analyze Purity (GC / H-NMR) Start->Analyze DecisionMono Is Mono-Alkyl Impurity > 5%? Analyze->DecisionMono ChemWash Protocol A: Chemical Scavenge (Cold Base Wash) DecisionMono->ChemWash Yes (High Impurity) DirectDistill Protocol B: High-Vac Distillation (Vigreux Column) DecisionMono->DirectDistill No (Low Impurity) ChemWash->DirectDistill Org. Layer DiscardAq Aqueous Waste (Contains Mono-Enolate) ChemWash->DiscardAq Aq. Layer CheckColor Is Distillate Colored? DirectDistill->CheckColor CarbonTreat Activated Carbon Treatment (EtOAc) CheckColor->CarbonTreat Yes Final Final Product (>99% Purity) CheckColor->Final No (Clear/Colorless) CarbonTreat->Final

Caption: Purification logic flow prioritizing chemical scavenging for high-impurity batches to protect distillation efficiency.

Part 4: Analytical Validation

How to verify you have the Di-alkyl (Target) vs Mono-alkyl (Impurity):

FeatureTarget: Methyl 2-cyano-2-propylpentanoateImpurity: Methyl 2-cyanopentanoate
H-NMR (Alpha Proton) Absent. No signal at 3.5-4.0 ppm.Present. Triplet/Multiplet at ~3.5 ppm.
H-NMR (Alkyl Chain) Integration corresponds to two propyl groups (6 terminal methyl protons).[1]Integration corresponds to one propyl group (3 terminal methyl protons).[1]
GC-MS Molecular Ion: 197 m/z Molecular Ion: 155 m/z
Physical State Viscous Oil / LiquidLess viscous liquid

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for alkylation of malonic/cyanoacetic esters and distillation protocols). [1]

  • PubChem. (2024).[1][2] Methyl 2-cyano-2-propylpentanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cope, A. C., et al. (1941).[1] "Alkylation of cyanoacetic esters." Journal of the American Chemical Society, 63(12), 3452.[1] (Foundational mechanism for mono vs dialkylation separation).

Sources

Optimization

Strategies to prevent premature polymerization of cyanoacrylate monomers

Welcome to the Cyanoacrylate Technical Hub You are likely here because your monomer has exhibited unexpected viscosity changes, spontaneous solidification, or "popcorn" polymerization during storage. Cyanoacrylates (CAs)...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyanoacrylate Technical Hub

You are likely here because your monomer has exhibited unexpected viscosity changes, spontaneous solidification, or "popcorn" polymerization during storage. Cyanoacrylates (CAs) are uniquely reactive monomers; their utility lies in their instability. They are designed to fail (polymerize) upon contact with microscopic traces of moisture.[1]

This guide moves beyond basic storage advice to the chemical causality of stabilization. It is designed to help you engineer a robust handling protocol for drug delivery synthesis, medical device assembly, or industrial formulation.

Module 1: The Chemistry of Instability

Q: Why does my monomer polymerize in a sealed bottle?

A: The "sealed" environment is rarely as inert as assumed. Cyanoacrylates undergo anionic polymerization , which is distinct from the radical polymerization common in acrylics.

The electron-withdrawing nitrile (-CN) and ester (-COOR) groups create a highly electrophilic


-carbon.[2] This makes the monomer susceptible to attack by even weak nucleophiles.
  • The Culprit: Hydroxide ions (

    
    ) generated from trace moisture are the primary initiators.
    
  • The Chain Reaction: Once initiated, the carbanion propagates rapidly. Unlike radical polymerization, this process does not self-terminate easily in the absence of acidic protons.

Visualization: The Stabilization Tug-of-War

The following diagram illustrates the kinetic competition between the nucleophilic initiator (water/base) and the electrophilic stabilizer (acid).

CA_Polymerization_Mechanism Moisture Trace Moisture (Nucleophile Source) Base Weak Base (OH-, Amines) Moisture->Base Hydrolysis Initiation Anionic Initiation Base->Initiation Attacks Beta-Carbon Neutralization Neutralization (Salt Formation) Base->Neutralization Intercepted Monomer Cyanoacrylate Monomer Monomer->Initiation Stabilizer Acidic Stabilizer (Proton Donor) Stabilizer->Neutralization Donates H+ Polymer Polymer Chain (Solidification) Initiation->Polymer Propagation Neutralization->Initiation PREVENTS

Figure 1: The stabilization mechanism relies on the acid intercepting the base before it can attack the monomer's beta-carbon.

Module 2: Formulation & Stabilization Strategies[2][3][4][5]

Q: Which stabilizer should I use: Hydroquinone or Sulfonic Acid?

A: You likely need both, but they serve different masters. A common misconception is that radical inhibitors (like hydroquinone) prevent bulk cure. They do not. They only prevent degradation from heat or light.

For storage stability, Anionic Inhibitors are the critical component.

Comparative Analysis of Stabilizers
Stabilizer ClassChemical AgentTarget MechanismPhase of ActionRecommended Concentration (ppm)
Anionic (Primary) Sulfur Dioxide (

)
Neutralizes surface moisture/alkalinityVapor & Liquid 2 – 20 ppm
Anionic (Secondary) Methanesulfonic Acid (MSA)Neutralizes bulk moistureLiquid Phase 5 – 50 ppm
Anionic (Lewis Acid) Boron Trifluoride (

)
Strong inhibition for high-reactivity estersLiquid Phase5 – 20 ppm
Radical (Secondary) Hydroquinone (HQ)Scavenges free radicals (Heat/UV)Liquid Phase100 – 1000 ppm

Expert Insight:


 is unique because it is a gas. It partitions into the headspace of the bottle, neutralizing moisture before it touches the liquid surface. Sulfonic acids (like MSA) remain in the bulk liquid to catch anything that gets past the 

barrier [1].

Module 3: Storage & Handling Protocols[6][7]

Q: Should I store my monomers in the fridge?

A: Yes, but improper retrieval is the #1 cause of premature failure.

Cold storage (


 to 

) significantly slows the degradation rate. However, opening a cold bottle in a warm lab causes immediate condensation of atmospheric humidity onto the monomer and the nozzle. This water initiates the anionic cure, often sealing the cap permanently.
Protocol: The "Thawing" Procedure (SOP-CA-05)

Follow this strictly to prevent condensation-induced polymerization.

  • Retrieval: Remove the sealed container from the refrigerator. DO NOT OPEN.

  • Acclimatization: Place the container on the benchtop away from direct light.

  • Timeframe: Allow the container to reach room temperature naturally.

    • 20g bottle: Minimum 1 hour.

    • 500g bottle: Minimum 4 hours.

  • Verification: Touch the bottle surface; it must not feel cold.

  • Usage: Open, dispense, and immediately recap.

  • Return: Wipe the nozzle tip with a dry, lint-free cloth (PTFE-based is best) and return to cold storage if not using for >24 hours.

Module 4: Troubleshooting Guide

Q: My monomer viscosity increased from 5 cP to 50 cP. Is it still usable?

A: Generally, no . Viscosity increase is the "canary in the coal mine." It indicates that polymer chains are forming and dissolving in the remaining monomer (the "syrup" stage). Even if it still flows, the curing kinetics will be erratic, and the bond strength will be compromised due to the presence of pre-polymerized chains.

Q: Why is there a white powdery residue near the nozzle?

A: This is "Blooming" (Chlorosis). Monomer vapor has escaped, reacted with moisture in the air, and polymerized as a white solid (Poly-cyanoacrylate) on the container surface.

  • Fix: This is usually cosmetic but indicates a poor seal. Ensure the cap liner is compatible (LDPE or PTFE) and not degrading.

Troubleshooting Logic Tree

CA_Troubleshooting Start Issue Detected Viscosity Viscosity Increase? Start->Viscosity Solid Solid/Gel in Bottle? Viscosity->Solid No Discard DISCARD MATERIAL (Irreversible Polymerization) Viscosity->Discard Yes (>2x Initial) White White Residue (Bloom)? Solid->White No Solid->Discard Yes CheckSeal Check Cap Seal & Ventilation White->CheckSeal Yes AcidTest Acid Stabilizer Too Low? Titrate & Add MSA White->AcidTest No (Other issues)

Figure 2: Decision matrix for evaluating compromised monomer stocks.

References

  • O'Sullivan, F. et al. (2020). Radical Polymerization of Alkyl 2-Cyanoacrylates.[2] National Institutes of Health (PMC). Available at: [Link]

  • Mower, P. et al. (1980). Anionic polymerization inhibitor for cyanoacrylate adhesives.[3] US Patent 4,182,823. Available at:

  • Vetro, A. et al. (2009). Improvement of the Thermal Stability of Cyanoacrylate Adhesives.[4][5] Polymer Science Series D. Available at: [Link]

  • PubChem. (2024). Ethyl 2-cyanoacrylate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Troubleshooting

Optimizing initiator-to-monomer ratio in RAFT polymerization

Technical Support Center: RAFT Polymerization Optimization Topic: Optimizing Initiator-to-Monomer Ratios Ticket ID: RAFT-OPT-2024 Status: Open Responder: Senior Application Scientist, Polymer Chemistry Division Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: RAFT Polymerization Optimization Topic: Optimizing Initiator-to-Monomer Ratios Ticket ID: RAFT-OPT-2024 Status: Open Responder: Senior Application Scientist, Polymer Chemistry Division

Introduction: The "Initiator Paradox"

Welcome to the technical support center. You are likely here because you are attempting to optimize the Initiator-to-Monomer (


)  ratio.

Immediate Correction: In RAFT polymerization, optimizing


 relative solely to 

is a fundamental error. The critical parameter governing control is the ratio of Chain Transfer Agent to Initiator (

)
.
  • 
      determines your Target Molecular Weight (
    
    
    
    ).
  • 
      determines your "Livingness" (fraction of living chains).[1]
    

If you increase


 to speed up the reaction without adjusting 

, you increase the number of radical sources. Since every radical eventually terminates, more initiator equals more dead chains . This guide will help you balance the trade-off between reaction kinetics (speed) and livingness (fidelity).

Module 1: The Golden Ratio (Theoretical Framework)

To achieve low dispersity (Đ < 1.1) and high end-group fidelity, you must minimize the total number of radicals generated throughout the reaction while maintaining a practical reaction rate.

The Governing Equation

The theoretical number of dead chains (


) is directly proportional to the number of decomposed initiator molecules.


  • 
     : Livingness (percentage of chains that can be chain-extended).[1][2]
    
  • 
     : Initiator efficiency (typically 0.5 – 0.7 for AIBN).
    
  • Factor 2 : Represents bimolecular termination (coupling), creating dead chains.

Standard Operating Ratios
ParameterHigh Fidelity (Living)Standard BalanceHigh Speed (Sacrificial)

Ratio
10:1 5:1 2:1
Typical Result Very narrow PDI (<1.1), >90% livingness. Slow kinetics.Good PDI (<1.2), acceptable rate.Broad PDI (>1.4), high dead chain fraction.[3]

Tech Note: Never drop below a 2:1 ratio. If


 approaches 1:1, the mechanism shifts closer to conventional free radical polymerization, and you lose control [1].

Module 2: Visualizing the Mechanism

The following diagram illustrates the kinetic pathways. Note how Initiator Concentration feeds directly into the "Termination Sink."

RAFT_Mechanism Initiator Initiator (I) Radical Primary Radical (I•) Initiator->Radical Kd (Decomposition) Propagating Propagating Chain (Pn•) Radical->Propagating + M (Initiation) Monomer Monomer (M) Propagating->Monomer Kp (Propagation) Adduct Intermediate Radical (Pn-CTA-Pm•) Propagating->Adduct + MacroCTA (k_add) Dead Dead Polymer (Termination) Propagating->Dead Kt (Termination) Rate ∝ [I]^(1/2) MacroCTA Dormant Polymer (Pn-CTA) Adduct->Propagating Fragmentation (k_frag) Adduct->MacroCTA Equilibrium

Figure 1: The RAFT Kinetic Cycle. High initiator levels increase the flux into the "Dead Polymer" sink via bimolecular termination (


).

Module 3: Troubleshooting & FAQs

Use this table to diagnose issues based on your current ratios.

Symptom: Reaction is too slow (Low Conversion)

User Question: "I used a 10:1


 ratio, but after 24 hours, I only have 10% conversion. Should I add more initiator?"
Potential CauseTechnical ExplanationCorrective Action
Retardation Dithiobenzoate CTAs (e.g., CPDB) can stabilize the intermediate radical, slowing fragmentation.Do not add more I. Switch to a Trithiocarbonate CTA (less retardation) or increase temperature by 5-10°C to accelerate fragmentation (

).
Induction Period Residual oxygen is consuming the low concentration of radicals generated by the 10:1 ratio.Improve degassing. Switch from sparging to Freeze-Pump-Thaw (3 cycles) . Oxygen is a radical scavenger; at low

, it is fatal [2].
Low

The monomer propagates slowly (e.g., Styrene).Increase monomer concentration (

).[2] Rate of polymerization

.
Symptom: High PDI (Broad Distribution)

User Question: "My target Mn is correct, but my PDI is 1.5. Is my ratio off?"

Potential CauseTechnical ExplanationCorrective Action
High Radical Flux

is too low (e.g., < 3:1). Too many radicals are terminating via coupling.
Increase Ratio. Move to

. You must accept a slower reaction rate for narrower PDI.
Hybrid Behavior At high

, the system behaves like a hybrid of RAFT and Conventional Radical Polymerization.
Calculate the theoretical dead chain fraction. If

, your

is too high.

Module 4: Experimental Validation Protocol

To determine the optimal ratio for your specific monomer/CTA pair, perform a "Kinetic Sweep."

Objective: Identify the lowest


 concentration that yields acceptable conversion (>80%) within a practical timeframe (e.g., 16 hours).
Step-by-Step Methodology
  • Prepare Stock Solution:

    • Mix Monomer and CTA in a master vessel to ensure

      
       is constant (Target 
      
      
      
      ).
    • Example: Target DP 100. Mix 100 mmol Monomer + 1 mmol CTA.

  • Split & Spike:

    • Divide the stock into 3 reaction vials.

    • Vial A (High Control): Add Initiator for

      
      .
      
    • Vial B (Balanced): Add Initiator for

      
      .
      
    • Vial C (Fast): Add Initiator for

      
      .
      
  • Degas & Polymerize:

    • Perform Freeze-Pump-Thaw (critical for Vials A & B).

    • Place in oil bath at constant temperature (e.g., 70°C for AIBN).

  • Sampling:

    • Take aliquots at

      
       hours.
      
    • Quench immediately in ice/air.

  • Analysis (Pseudo-First Order Plot):

    • Plot

      
       vs. Time.
      
    • Interpretation:

      • Linear Plot: Good control (constant radical concentration).

      • Curved/Plateau: Dead initiator (termination occurring).

Decision Logic Visualization

Optimization_Flow Start Start Optimization Target: High Fidelity SetRatio Set [CTA]:[I] = 10:1 Start->SetRatio RunRxn Run Reaction (Monitor Conversion) SetRatio->RunRxn CheckConv Is Conversion > 80% in reasonable time? RunRxn->CheckConv Success Optimal Ratio Found (High Livingness) CheckConv->Success Yes CheckPDI Is PDI Narrow (<1.1)? CheckConv->CheckPDI No (Too Slow) IncreaseI Increase [I] (Try 5:1 Ratio) CheckPDI->IncreaseI Yes (Control is good, kinetics are slow) CheckImpurity Check Impurities/O2 (Do NOT add I yet) CheckPDI->CheckImpurity No (Slow & Broad PDI) IncreaseI->RunRxn

Figure 2: Decision Matrix for Ratio Optimization.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3][4][5][6][7] Australian Journal of Chemistry, 58(6), 379–410.

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.

  • Barner-Kowollik, C. (Ed.).[2] (2008).[8] Handbook of RAFT Polymerization. Wiley-VCH. (Ch. 4: Kinetics and Mechanism).

Sources

Optimization

Technical Support Center: Troubleshooting Low Monomer Conversion in RAFT Polymerization

Executive Summary & Diagnostic Workflow Low monomer conversion in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is rarely a random occurrence. It is a deterministic failure resulting from a kinet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

Low monomer conversion in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is rarely a random occurrence. It is a deterministic failure resulting from a kinetic imbalance between the propagation rate (


) , the fragmentation rate (

)
, and the termination rate (

)
.

When a user reports "low conversion," it typically falls into one of three kinetic profiles:

  • Induction: The reaction does not start for a long time.

  • Retardation: The reaction proceeds but at a significantly suppressed rate compared to free radical polymerization (FRP).

  • Arrest: The reaction starts normally but halts prematurely (e.g., at 40-50% conversion).

Use the decision tree below to identify your specific failure mode before proceeding to the remediation modules.

Diagnostic Decision Tree

RAFT_Troubleshooting Start START: Characterize the Kinetic Profile Q1 Does polymerization start immediately? Start->Q1 Induction SYMPTOM: Long Induction Period (No polymer for hours) Q1->Induction No Q2 Is the rate significantly slower than conventional FRP? Q1->Q2 Yes Cause_O2 CAUSE: Oxygen Inhibition or Inhibitor Presence Induction->Cause_O2 Retardation SYMPTOM: Rate Retardation (Slow linear growth) Q2->Retardation Yes Arrest SYMPTOM: Premature Arrest (Plateaus < 100%) Q2->Arrest No (Normal start, then stops) Cause_Z CAUSE: High Stability of Intermediate Radical (Z-group) Retardation->Cause_Z Cause_Dead CAUSE: Initiator Depletion or Vitrification Arrest->Cause_Dead

Figure 1: Diagnostic logic for categorizing low conversion issues in RAFT synthesis.

Module A: The "Induction Period" (Oxygen & Inhibitors)

User Question: "My reaction sits at 0% conversion for 4 hours before it suddenly starts polymerizing. Why?"

Technical Insight: This is classic Inhibition . In RAFT, the concentration of propagating radicals is kept low to suppress termination.[1] Consequently, the system is hypersensitive to radical scavengers.

  • Oxygen: Dissolved

    
     reacts with carbon-centered radicals to form stable peroxy radicals (
    
    
    
    ), which are too stable to propagate. Polymerization cannot begin until every molecule of
    
    
    has been consumed by the initiator.
  • Monomer Inhibitors: Commercial monomers contain stabilizers (MEHQ, BHT) that must be removed.

Remediation Protocol: The Freeze-Pump-Thaw Cycle Sparging with nitrogen is often insufficient for controlled radical polymerizations (CRP). Use this absolute degassing method:

  • Place the reaction mixture (monomer, solvent, CTA, initiator) in a Schlenk flask.

  • Freeze: Submerge flask in liquid nitrogen until solid.

  • Pump: Open to high vacuum (10–15 min). Solvent will not sublime if frozen.

  • Thaw: Close vacuum, remove from

    
    , and thaw in warm water. Bubbles (dissolved gas) will escape.
    
  • Repeat: Perform 3–4 cycles. Backfill with high-purity Argon/Nitrogen.

Critical Check: If using a low-activity initiator (e.g., AIBN at 60°C), the rate of radical generation may be so low that consuming the oxygen takes hours. Increase temperature or switch to V-50/V-70 for faster flux if induction persists.

Module B: Rate Retardation (The Z-Group Trap)

User Question: "My reaction is linear but extremely slow. It takes 48 hours to reach 50% conversion. Is this normal?"

Technical Insight: This is Retardation , a phenomenon specific to RAFT. It occurs when the Intermediate Radical (INT) formed during the addition step is too stable.[1]

  • Mechanism: The propagating radical (

    
    ) adds to the CTA. If the Z-group stabilizes this adduct too strongly (e.g., Z = Phenyl in Dithiobenzoates), the adduct does not fragment. It effectively acts as a "radical sink," lowering the concentration of active chains.
    
  • Cross-Termination: Long-lived intermediate radicals are prone to terminating with active chains (star-star coupling), permanently killing the reaction [1].

Visualizing the "Retardation Trap"

RAFT_Mechanism cluster_retardation Retardation Zone Pn Active Chain (Pn•) INT Intermediate Radical (The 'Trap') Pn->INT Addition (k_add) CTA Macro-CTA CTA->INT INT->Pn Reverse (k_-add) Frag Fragmented Chain INT->Frag Fragmentation (k_frag)

Figure 2: The RAFT Equilibrium. If k_frag is slow (due to a stabilizing Z-group), the radical gets stuck in the red 'Retardation Zone'.

Remediation Strategy:

  • Switch the Z-Group: If using Dithiobenzoates (Z=Ph) with acrylates or styrenics, switch to Trithiocarbonates (Z=S-Alkyl). The lone pair on the sulfur destabilizes the intermediate radical enough to promote rapid fragmentation while maintaining control [2].

  • Increase Temperature: Fragmentation is unimolecular and has a higher activation energy than propagation. Raising the temperature (e.g., 60°C

    
     70°C) favors fragmentation and reduces retardation.
    

Module C: Premature Arrest (Dead Initiator & Glass Effect)

User Question: "The reaction went to 60% conversion and then flatlined. Adding more time didn't help."

Technical Insight:

  • Initiator Burnout: In RAFT, you typically use a low ratio of Initiator to CTA (

    
     to 
    
    
    
    ) to maintain high end-group fidelity. If the reaction is slow, the initiator may be completely consumed (10 half-lives) before monomer conversion is complete.
  • Vitrification (Glass Effect): If the polymerization temperature (

    
    ) is lower than the glass transition temperature (
    
    
    
    ) of the polymer-monomer mixture, the chains "freeze." Diffusion stops, and propagation halts.

Remediation Protocol:

  • Calculate Half-Life: Check the

    
     of your initiator at 
    
    
    
    . If your reaction time >
    
    
    , you have no radical source left.
    • Solution: Spike with fresh initiator or use an initiator with a longer half-life (e.g., AIBN vs. dicumyl peroxide).

  • Check Viscosity/Tg: If the mixture becomes a hard glass, increase the solvent fraction or raise

    
     to maintain mobility.
    

Module D: CTA Selection Guide (Monomer Compatibility)

Choosing the wrong CTA is the most common cause of failure. You must match the reactivity of the Monomer (MAM vs. LAM) to the CTA.

  • MAMs (More Activated Monomers): Styrene, Methacrylates, Acrylates.[2] (Conjugated vinyls).

  • LAMs (Less Activated Monomers): Vinyl Acetate, N-Vinylpyrrolidone (NVP). (Non-conjugated).

Compatibility Matrix:

Monomer ClassRecommended CTA ClassZ-GroupR-Group Requirement
Methacrylates (MAM) Dithiobenzoates, TrithiocarbonatesPhenyl, S-AlkylMust be tertiary (e.g., Cyanoisopropyl).[3] Primary R-groups cannot re-initiate methacrylates efficiently.
Acrylates / Styrene (MAM) TrithiocarbonatesS-Dodecyl, S-ButylSecondary or Tertiary (e.g., Cyanomethyl, Phenylethyl).
Vinyl Acetate / NVP (LAM) Xanthates , DithiocarbamatesO-Alkyl, N-AlkylSecondary (e.g., Ethyl propionate). Do NOT use Trithiocarbonates (Inhibition will occur).

Crucial Rule: Never use a Dithiobenzoate or Trithiocarbonate for Vinyl Acetate. The intermediate radical is so stable that polymerization will simply not occur (complete inhibition) [3].

References

  • Barner-Kowollik, C., et al. (2003). Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization. Macromolecules.[2][4][5][6][7]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][3][6][8][9] Australian Journal of Chemistry.

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-deactivation radical polymerization. Chemical Society Reviews.

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules.[2][4][5][6][7]

Sources

Troubleshooting

Methods to prevent thermal degradation of Methyl 2-cyano-2-propylpentanoate during reaction

The following technical guide addresses the prevention of thermal degradation of Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), a critical intermediate in the synthesis of valproic acid and related anticonvulsants....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the prevention of thermal degradation of Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7), a critical intermediate in the synthesis of valproic acid and related anticonvulsants.

This guide is structured for researchers and process chemists, focusing on the thermodynamic sensitivities of


-disubstituted cyanoacetates during alkylation and workup.

Executive Summary: The Thermal Challenge

Methyl 2-cyano-2-propylpentanoate is structurally an


-dialkylated cyanoacetate. While the final isolated molecule exhibits reasonable stability under ambient conditions, it is highly susceptible to thermal degradation  during its synthesis (alkylation) and purification (distillation).

The degradation is primarily driven by two mechanisms:

  • Runaway Exotherms during Alkylation: The double alkylation of methyl cyanoacetate with 1-bromopropane is highly exothermic. Uncontrolled heat leads to the formation of colored oligomers (tars) and reverse Claisen-type cleavage.

  • Thermal Decarboxylation during Distillation: Prolonged exposure to temperatures >100°C, especially in the presence of trace moisture or Lewis acids, triggers hydrolysis of the ester/nitrile followed by rapid decarboxylation.

Troubleshooting Guide (Q&A)

Category A: Reaction Control (Alkylation Phase)

Q1: I am observing a rapid temperature spike and darkening of the reaction mixture during the addition of Sodium Methoxide. What is happening? Diagnosis: You are experiencing a localized thermal runaway . The deprotonation of methyl cyanoacetate and the subsequent nucleophilic attack on 1-bromopropane are exothermic. Root Cause: Rapid addition of base creates high local concentrations of the carbanion, which, under high heat, can undergo self-condensation (oligomerization) rather than the desired alkylation. Solution:

  • Dosing Control: Switch to a gravimetric dosing system . Add the alkoxide solution at a rate that maintains the internal reactor temperature (

    
    ) strictly below 50°C (or the specific optimized setpoint).
    
  • Active Cooling: Ensure your jacket temperature (

    
    ) is at least 10°C lower than 
    
    
    
    during addition.
  • Dilution: Increasing the solvent (Methanol) volume by 20% can act as a thermal buffer.

Q2: My GC yield shows high levels of mono-alkylated impurity despite using excess alkyl halide. Increasing the temperature decreased the yield. Why? Diagnosis: This is a classic case of thermal degradation competing with kinetics . Explanation: While higher temperatures generally increase reaction rates, for


-cyano esters, temperatures above 80°C (reflux) in the presence of strong bases (NaOMe) promote retro-grade reactions  or degradation of the cyano group (hydrolysis to amide).
Protocol Adjustment: 
  • Maintain reaction temperature at 60–65°C (mild reflux).

  • Extend reaction time rather than increasing temperature.

  • Ensure anhydrous conditions; water at reflux acts as a catalyst for nitrile hydrolysis.

Category B: Purification & Workup[1]

Q3: The product degrades into a viscous oil during vacuum distillation. How do I prevent this? Diagnosis: Thermal stress during purification. The compound has a high boiling point at atmospheric pressure, requiring high vacuum to distill safely. Thresholds:

  • Danger Zone: Pot temperature > 130°C.

  • Degradation Mechanism: At this temperature, trace acid/base impurities catalyze the loss of the methoxy group or decarboxylation (

    
    ).
    Corrective Action: 
    
  • High Vacuum: Operate at < 5 mbar . The boiling point should be reduced to approximately 80–90°C .

  • Wiped Film Evaporator (WFE): For scale-up, use WFE to minimize residence time (thermal history) to seconds rather than hours.

Critical Process Parameters (CPP) Data

The following table summarizes the safe operating windows to prevent degradation.

ParameterSafe Operating RangeCritical Limit (Degradation Risk)Impact of Excursion
Alkylation Temp (

)
40°C – 65°C> 75°COligomerization, Darkening
Base Addition Rate 0.5 – 1.0 mol/hr (Scale dependent)Fast bolus additionExotherm spike > 20°C/min
Distillation Vacuum < 10 mmHg (approx 13 mbar)> 20 mmHgRequires high T, causing decarb
Pot Temperature < 110°C> 140°CRapid Decarboxylation
Moisture Content < 0.1% (Karl Fischer)> 0.5%Hydrolysis of Nitrile to Amide

Visualizing the Degradation Pathway[2]

The diagram below illustrates the competition between the desired synthesis pathway and the thermal degradation routes.

Thermal_Degradation_Pathways Start Methyl Cyanoacetate + 1-Bromopropane Intermediate Mono-propyl Intermediate Start->Intermediate Alkylation 1 (Exothermic) Runaway Thermal Runaway (>80°C, Base) Start->Runaway Fast Addition High T Product Methyl 2-cyano-2-propylpentanoate (Target Molecule) Intermediate->Product Alkylation 2 (Exothermic) Hydrolysis Hydrolysis (H2O + Heat) Product->Hydrolysis Distillation >130°C Trace Moisture Oligomers Colored Oligomers (Tars) Runaway->Oligomers Polymerization Decarb Decarboxylation (-CO2) Hydrolysis->Decarb Thermal Elimination Valproic 2-Propylpentanenitrile (Degradant) Decarb->Valproic Irreversible Loss

Figure 1: Reaction pathway showing the divergence between successful alkylation (Green) and thermal degradation routes (Red).

Optimized Experimental Protocol

Synthesis of Methyl 2-cyano-2-propylpentanoate with Thermal Control

Objective: Synthesize the target molecule while maintaining


 during addition phases.

Reagents:

  • Methyl Cyanoacetate (1.0 eq)

  • 1-Bromopropane (2.2 eq)

  • Sodium Methoxide (2.2 eq, 25-30% in MeOH)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, internal thermometer, reflux condenser, and a pressure-equalizing addition funnel (or dosing pump). Flush with Nitrogen (

    
    ).
    
  • Initial Charge: Charge Methyl Cyanoacetate and 1-Bromopropane into the flask.

  • Cooling: Cool the mixture to 10°C . Note: Starting cold allows the thermal mass to absorb the initial exotherm.

  • Controlled Addition (Critical Step):

    • Begin adding Sodium Methoxide solution dropwise.

    • Rule: Adjust rate so

      
       does not exceed 45°C .
      
    • Observation: The reaction is heavily exothermic. If

      
       spikes, stop addition immediately and allow the jacket to cool the mass.
      
  • Reaction Phase:

    • Once addition is complete, slowly warm the mixture to 60°C (gentle reflux).

    • Hold for 3–5 hours. Monitor by GC.[1]

    • Avoid: Do not vigorously reflux (>70°C) for extended periods to prevent nitrile hydrolysis.

  • Quench & Workup:

    • Cool to 20°C.

    • Quench with cold water or dilute acetic acid (to neutralize excess base immediately, preventing base-catalyzed hydrolysis during workup).

    • Separate phases and wash the organic layer.

  • Purification:

    • Dry over

      
      .
      
    • Distill under High Vacuum: Pressure < 10 mmHg. Collect fraction boiling at ~80-85°C. Do not exceed pot temp of 120°C.

References

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-2-propylpentanoic acid (Compound Summary). PubChem.[2] Retrieved January 28, 2026, from [Link]

  • Google Patents. (2008). Process for the preparation of Valproic Acid intermediates (DE102008036495A1).
  • Bath University Research. (n.d.). Synthesis of methyl 2-cyano-2-propylpentanoate and reaction thermodynamics. Retrieved January 28, 2026, from [Link]

Sources

Optimization

Addressing solubility issues of Methyl 2-cyano-2-propylpentanoate in non-polar solvents

Solubility Optimization & Troubleshooting Guide Current Status: SYSTEM ACTIVE Ticket Context: Solubility challenges in non-polar solvents (Alkanes, Aromatics). Target Molecule: Methyl 2-cyano-2-propylpentanoate (CAS: 665...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Troubleshooting Guide

Current Status: SYSTEM ACTIVE Ticket Context: Solubility challenges in non-polar solvents (Alkanes, Aromatics). Target Molecule: Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) Common Applications: Intermediate for Valproic Acid (VPA) and Valpromide synthesis.

Executive Summary: The "Polarity Trap"

The Core Issue: Methyl 2-cyano-2-propylpentanoate is an amphiphilic molecule. While it possesses significant lipophilic character due to its dipropyl/pentyl backbone, the geminal cyano and ester groups at the


-position create a concentrated region of high electron density and dipole moment.

Why Non-Polar Solvents Fail: In strictly non-polar aliphatic solvents (e.g., n-Heptane, Hexane, Cyclohexane), the solvent-solute interactions (induced dipole) are often too weak to overcome the strong dipole-dipole attractions between the solute molecules. This leads to Liquid-Liquid Phase Separation (Oiling Out) rather than dissolution, particularly at lower temperatures.

Quick Reference Properties:

Property Value Implication
Physical State Colorless to Yellow Liquid Crystallization is not a viable purification method; rely on distillation or extraction.
Boiling Point ~225°C High boiling point allows for high-temperature processing but makes solvent removal difficult if high-boiling solvents are used.
Key Functionality Nitrile (-CN) + Ester (-COOMe) High polarity index; requires polarizable solvents.

| LogP (Est) | ~2.5 - 3.0 | Theoretically lipophilic, but "Polar Head" dominates interaction in aliphatics. |

Troubleshooting Guide (Q&A)
Scenario A: Phase Separation in Aliphatic Hydrocarbons

Q: I am trying to dissolve the compound in n-Heptane for a washing step, but it forms a cloudy emulsion or a separate oily bottom layer. Why?

A: You have encountered the Upper Critical Solution Temperature (UCST) limit.

  • Mechanism: The dipole-dipole interaction energy of the nitrile/ester groups exceeds the dispersion forces provided by the heptane. The system minimizes energy by self-aggregating the ester molecules, excluding the solvent.

  • Solution:

    • Temperature: Heat the mixture. Most

      
      -cyano esters become miscible with alkanes above 40-50°C. Perform washes at elevated temperatures if thermal stability permits.
      
    • Aromatic Switch: Switch from Heptane to Toluene or Xylene . The

      
      -electron cloud in aromatic solvents provides better polarizability, significantly increasing solubility via dipole-induced dipole interactions.
      
    • Co-Solvent Doping: Add 5-10% (v/v) of a "bridge solvent" like Methyl tert-butyl ether (MTBE) or Ethyl Acetate . This lowers the interfacial tension and disrupts the solute-solute aggregation.

Scenario B: Poor Extraction Efficiency

Q: I am trying to extract the product from a polar reaction mixture into Hexane, but the recovery is low.

A: The partition coefficient (


) in Hexane is unfavorable due to the molecule's polarity.
  • Mechanism: The compound prefers the polar/organic interface or remains partially solubilized in the polar phase (e.g., DMF, DMSO, or aqueous alcohols) rather than moving fully into the hexane.

  • Solution:

    • Increase Solvent Polarity: Use a mixture of Hexane:Ethyl Acetate (9:1) or Hexane:MTBE (8:2) . The slight polarity increase dramatically shifts the partition coefficient in your favor without extracting highly polar impurities.

    • Salting Out: If the originating phase is aqueous/alcoholic, saturate it with NaCl. This increases the ionic strength, forcing the organic ester out of the aqueous phase ("Salting Out" effect).

Scenario C: Cloudiness During Storage

Q: The solution in Toluene was clear, but became cloudy upon cooling to 4°C.

A: This is likely moisture-induced phase separation , not just solubility.

  • Mechanism: Cyano esters are hygroscopic. As the temperature drops, the solubility of water in Toluene decreases. The water complexes with the cyano ester, forming micro-droplets that create haze.

  • Solution:

    • Dry the Solution: Treat the organic layer with anhydrous

      
       or 
      
      
      
      before cooling.
    • Thermodynamic Check: Ensure the concentration is below the saturation limit at 4°C. (See Cloud Point Determination below).

Experimental Protocols
Protocol 1: Co-Solvent Titration for Solubility Optimization

Use this to determine the minimum amount of polar solvent required to maintain homogeneity in a non-polar base.

  • Preparation: Weigh 1.0 g of Methyl 2-cyano-2-propylpentanoate into a glass vial.

  • Base Solvent: Add 10 mL of the target non-polar solvent (e.g., Heptane). Observe phase separation (oiling out).[1]

  • Titration:

    • Using a micropipette, add Ethyl Acetate (or MTBE) in

      
       increments.
      
    • Vortex for 30 seconds after each addition.

    • Record the volume added until the mixture becomes a single, clear phase.

  • Calculation:

    
    
    
  • Safety Factor: For production/scale-up, use 1.2x the determined percentage to account for temperature fluctuations.

Protocol 2: Cloud Point Determination (Temperature Profiling)

Use this to define the safe operating temperature range.

  • Setup: Prepare a solution at the desired process concentration (e.g., 100 g/L in Toluene/Heptane mix).

  • Equilibration: Heat the solution to 50°C (or until clear).

  • Cooling Ramp:

    • Place the vessel in a controlled cooling bath (stirred).

    • Lower temperature at a rate of 1°C/min.

    • Use a laser turbidity probe or visual inspection.

  • Endpoint: Record the temperature (

    
    ) at the first sign of persistent haze or oil droplets.
    
  • Operational Limit: Set process temperature to

    
    .
    
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on the observed issue.

SolventSelection Start Start: Solubility Issue IssueType Identify Issue Start->IssueType OilingOut Oiling Out / Phase Sep (in Aliphatics) IssueType->OilingOut PoorExtraction Low Extraction Yield IssueType->PoorExtraction Cloudiness Haze upon Cooling IssueType->Cloudiness TempCheck Is Process Temp < 40°C? OilingOut->TempCheck PolarityCheck Is Extraction Solvent Pure Alkane? PoorExtraction->PolarityCheck WaterCheck Is Water Present? Cloudiness->WaterCheck HeatIt Action: Increase Temp (> UCST) TempCheck->HeatIt Yes SolventSwitch Can you change solvent? TempCheck->SolventSwitch No UseAromatic Action: Switch to Toluene (Pi-Stacking) SolventSwitch->UseAromatic Yes AddCoSolvent Action: Add 5-10% EtOAc or MTBE SolventSwitch->AddCoSolvent No ModifyMobile Action: Use Hexane:EtOAc (9:1) PolarityCheck->ModifyMobile Yes SaltOut Action: Saturate Aqueous Phase with NaCl PolarityCheck->SaltOut No DryIt Action: Dry with Na2SO4 WaterCheck->DryIt Yes ReduceConc Action: Dilute Solution WaterCheck->ReduceConc No

Caption: Decision tree for troubleshooting solubility and phase separation issues with Methyl 2-cyano-2-propylpentanoate.

References
  • Chemical Identity & Properties
  • Solubility Theory (Hansen Parameters)

    • Abbott, S. Hansen Solubility Parameters: A User's Handbook. Steven Abbott TCNF. Available at: [Link]

  • Synthesis & Processing Context

    • Process for the preparation of Valproic Acid.[2][3] (Relates to hydrolysis of the cyano-ester intermediate).[3] Google Patents. Available at:

  • Esters in Non-Polar Solvents

    • Properties of Esters: Solubility and Intermolecular Forces.[4] Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Challenges and solutions for scaling up Methyl 2-cyano-2-propylpentanoate synthesis

Subject: Process Optimization & Troubleshooting for Dialkylation of Methyl Cyanoacetate Executive Summary & Core Directive The Challenge: Scaling the synthesis of Methyl 2-cyano-2-propylpentanoate (the "Target") presents...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Process Optimization & Troubleshooting for Dialkylation of Methyl Cyanoacetate

Executive Summary & Core Directive

The Challenge: Scaling the synthesis of Methyl 2-cyano-2-propylpentanoate (the "Target") presents a classic process engineering paradox: the chemistry (dialkylation of an active methylene) is text-book simple, but the thermodynamics and kinetics at scale are unforgiving.

The Solution: Moving from gram-scale alkoxide routes to Phase Transfer Catalysis (PTC) is the industry-standard solution for kilogram-to-ton production. This guide focuses on the Solid-Liquid PTC (SL-PTC) method using Potassium Carbonate (


) and Tetrabutylammonium Bromide (TBAB), which eliminates the need for strictly anhydrous conditions and hazardous metallic sodium/hydrides.

Critical Safety Alert:

  • Thermal Runaway: The second alkylation step is slower but the overall reaction is highly exothermic. Accumulation of reagents due to poor agitation can lead to a "heat kick" upon sudden mixing.

  • Cyanide Risk: While the cyano group is bonded, thermal decomposition at

    
     (during distillation) can release toxic nitriles/cyanides.
    

Reaction Engineering & Mechanism

The Pathway

The synthesis involves the stepwise double alkylation of methyl cyanoacetate with 1-bromopropane.

ReactionPathway SM Methyl Cyanoacetate (Active Methylene) Mono Intermediate: Methyl 2-cyano-pentanoate (Mono-alkylated) SM->Mono Alkylation 1 (Fast) Reagent 1-Bromopropane (2.2 eq) Reagent->Mono Target TARGET: Methyl 2-cyano-2-propylpentanoate (Di-alkylated) Reagent->Target Base K2CO3 / TBAB (Solid-Liquid PTC) Base->Mono Mono->Target Alkylation 2 (Slow, Steric hindrance) Impurity1 Impurity A: O-Alkylated Enol Ether Mono->Impurity1 Side Rxn: O-Alkylation Impurity2 Impurity B: Hydrolyzed Acid Target->Impurity2 Side Rxn: Hydrolysis (if wet)

Figure 1: Reaction pathway highlighting the stepwise alkylation and potential impurity vectors.

Troubleshooting & FAQs

This section addresses specific failure modes reported by scale-up teams.

Category A: Reaction Stalling & Conversion

Q1: The reaction proceeds rapidly to the mono-alkylated intermediate but stalls or slows significantly before reaching the di-alkylated target. Why?

  • Diagnosis: This is a steric and kinetic bottleneck . The introduction of the first propyl group creates steric hindrance around the

    
    -carbon, making the second deprotonation and subsequent 
    
    
    
    attack significantly slower.
  • Technical Fix:

    • Catalyst Load: Increase TBAB (Phase Transfer Catalyst) from 1 mol% to 3-5 mol% . The catalyst is essential to shuttle the active enolate into the organic phase.

    • Temperature Ramp: The first alkylation is exothermic and fast at

      
      . The second alkylation often requires reflux temperatures (
      
      
      
      )
      to drive to completion.
    • Agitation: In Solid-Liquid PTC, the reaction rate is often mass-transfer limited by the surface area of the solid base (

      
      ). Ensure high-shear mixing or use micronized base.
      

Q2: We are observing a thick crust forming on the reactor walls and agitator.

  • Diagnosis: This is "Salt Concreting." As the reaction proceeds,

    
     is generated as a byproduct. In non-polar solvents (like Toluene or Heptane), these salts precipitate and can encapsulate the unreacted base, killing the reaction.[1]
    
  • Technical Fix:

    • Trace Water: Add 1-2% water (relative to solvent volume) to the system. This creates an "Omega Phase" (a thin aqueous film) on the surface of the solid carbonate, facilitating ion exchange without dissolving the base entirely (which would cause hydrolysis).

Category B: Impurity Profile

Q3: We see ~5% of an unknown impurity that elutes just before the product. NMR suggests an enol ether.

  • Diagnosis: This is O-Alkylation . The ambident enolate ion can attack the alkyl halide via the Oxygen (Hard center) or Carbon (Soft center). While the cyano group directs mostly to C-alkylation, high temperatures and highly polar aprotic solvents (like DMF/DMSO) can increase O-alkylation.

  • Technical Fix:

    • Solvent Switch: Move from DMF to Toluene or MIBK . Non-polar solvents favor C-alkylation (the desired pathway) due to tighter ion pairing.

    • Leaving Group: If using Propyl Iodide, switch to Propyl Bromide.[1] Iodides are "softer" leaving groups but can sometimes exacerbate side reactions if not controlled; however, bromide is generally preferred for cost and selectivity in this specific PTC system.[1]

Q4: The ester assay is dropping, and we detect the free acid.

  • Diagnosis: Hydrolysis . Even though

    
     is a mild base, the presence of excessive water at reflux temperatures will hydrolyze the methyl ester.
    
  • Technical Fix:

    • Strict Water Control: While trace water helps catalysis (see Q2), excess water is fatal.[1] Ensure the starting K2CO3 is anhydrous.

    • Base Choice: Do not use NaOH or KOH for the scale-up unless you are running a strictly anhydrous alkoxide process. Carbonate is far more forgiving.

Scalable Protocol (The "Self-Validating" System)

This protocol uses Solid-Liquid Phase Transfer Catalysis (SL-PTC) . It is superior to NaH/THF methods for safety and cost.

Process Parameters
ParameterSpecificationRationale
Solvent Toluene or MIBK (Methyl Isobutyl Ketone)Good solubility for organic phase; easy water separation; favorable boiling point (

).
Base

(Powder, Anhydrous)
2.5 - 3.0 equivalents.[1] Mild enough to prevent rapid hydrolysis, strong enough for deprotonation.[1][2]
Catalyst TBAB (Tetrabutylammonium Bromide)3 - 5 mol%. Essential for shuttling anions.
Reagent 1-Bromopropane2.2 - 2.4 equivalents. Slight excess drives the slow second alkylation.
Temp

Stepwise heating manages the exotherm.
Step-by-Step Methodology
  • Charge: Load Reactor with Toluene (5 vol), Methyl Cyanoacetate (1.0 eq), and TBAB (0.05 eq). Start agitation.

  • Base Addition: Add

    
     (2.5 eq) in portions. Note: The slurry will be thick.
    
  • Reagent Dosing (Critical Step):

    • Heat mixture to 50-60°C .

    • Dose 1-Bromopropane slowly over 2-4 hours.

    • Validation: Monitor exotherm. If temp spikes

      
       above setpoint, stop dosing.[1]
      
  • The "Cook": Once dosing is complete, ramp temperature to 90°C (or reflux) . Hold for 6-12 hours.

    • IPC (In-Process Control): GC/HPLC check. Target: Mono-alkyl < 1.0%.

  • Workup:

    • Cool to 25°C.

    • Add Water (3 vol) to dissolve salts (

      
      , excess 
      
      
      
      ).[1]
    • Phase separate.[3] Wash organic layer with dilute brine.

  • Isolation: Distill solvent. Vacuum distill product (approx.

    
     at 5-10 mmHg).
    

Process Flow & Scale-Up Logic

ProcessFlow cluster_react Reaction Zone (Exotherm Control) cluster_workup Workup Zone cluster_purify Purification Zone Reactor Reactor: Solid-Liquid PTC (Toluene/K2CO3) Reflux Thermal Soak: Drive to Di-Alkyl Reactor->Reflux Dosing Controlled Dosing: Propyl Bromide Dosing->Reactor Quench Water Quench (Dissolve Salts) Reflux->Quench Sep Phase Separation (Remove Aqueous Waste) Quench->Sep Strip Solvent Strip Sep->Strip Distill High Vac Distillation (Remove Heavy Ends) Strip->Distill

Figure 2: Process flow diagram illustrating the unit operations from reaction to isolation.

References

  • Starks, C. M., & Liotta, C. L. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on PTC mechanisms).

  • Halpern, M. (2002). "Phase-Transfer Catalysis in Industry." Organic Process Research & Development, 6(2). Link (Authoritative source on industrial scaling of PTC).

  • Diez-Barra, E., et al. (1996).[1] "Solid-Liquid Phase Transfer Catalysis without Solvent: Double Alkylation of Active Methylene Compounds." Synthetic Communications. (Specifics on K2CO3/TBAB systems).

  • Nelson, T. D., et al. (2009).[1] "Safety Assessment of Active Methylene Alkylations." Organic Process Research & Development. (Safety data regarding thermal runaways in alkylation).

  • Reid, M. (2018). "Scale-up of N-alkylation reaction using phase-transfer catalysis." Reaction Chemistry & Engineering. Link (Analogous process engineering principles for PTC scale-up).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: RAFT Agents for Methyl Methacrylate (MMA) Polymerization

[1][2][3][4] Executive Summary For researchers targeting poly(methyl methacrylate) (PMMA) with precise molecular weight distributions ( < 1.2), the choice of Reversible Addition-Fragmentation chain Transfer (RAFT) agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

For researchers targeting poly(methyl methacrylate) (PMMA) with precise molecular weight distributions (


 < 1.2), the choice of Reversible Addition-Fragmentation chain Transfer (RAFT) agent is the single most critical variable.[1] This guide compares the two dominant classes of RAFT agents suitable for methacrylates: Dithiobenzoates  (represented by CPDB) and Trithiocarbonates  (represented by DDMAT).
  • Select CPDB if your priority is ultra-low dispersity and high end-group fidelity, and you can tolerate slower reaction kinetics (retardation).

  • Select DDMAT if your priority is faster kinetics, industrial scalability, and reduced odor/color, while maintaining acceptable control.

Mechanistic Foundation

To select the correct agent, one must understand the specific challenge of MMA. Unlike acrylates, MMA generates a tertiary propagating radical . This radical is sterically hindered and relatively stable. Therefore, the RAFT agent’s R-group (leaving group) must be a better leaving group than the PMMA chain to ensure efficient re-initiation.

The RAFT Cycle

The following diagram illustrates the equilibrium mechanism. For MMA, the stability of the intermediate radical (Step 3) is the source of the "retardation" phenomenon often seen with dithiobenzoates.

RAFT_Mechanism I Initiator (I•) Pn Propagating Chain (Pn•) I->Pn + Monomer Inter Intermediate Radical Pn->Inter Addition RAFT RAFT Agent (S=C(Z)S-R) RAFT->Inter Addition Dormant Dormant Polymer (Pn-S-C(Z)=S) Inter->Dormant Fragmentation R_rad Re-initiating Radical (R•) Inter->R_rad Fragmentation Dormant->Inter + Pm• R_rad->Pn Re-initiation (+ Monomer)

Figure 1: The RAFT equilibrium.[2][3] For MMA, the R-group must be tertiary (e.g., cyanoisopropyl) to match the stability of the Pn• radical.

Candidate Selection: CPDB vs. DDMAT

We compare the two "Gold Standard" agents for methacrylates.

Candidate A: CPDB (Dithiobenzoate)[4][5][7]
  • Chemical Name: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

  • Structure: Contains a Phenyl Z-group.[4]

  • Mechanism: The phenyl group strongly stabilizes the C=S double bond and the intermediate radical.

  • Outcome: This strong stabilization leads to high transfer coefficients (tight control) but slows down the fragmentation step, causing rate retardation (slower polymerization).

Candidate B: DDMAT (Trithiocarbonate)
  • Chemical Name: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid[5]

  • Structure: Contains a Dodecylthio Z-group.[5]

  • Mechanism: The lone pair on the sulfur (Z-group) stabilizes the radical less effectively than the phenyl ring of CPDB.

  • Outcome: Faster fragmentation means little to no retardation . Reaction times are shorter, though dispersity may be slightly broader than CPDB in early stages.[6]

Performance Comparison Data

The following data summarizes typical performance in bulk or solution polymerization of MMA at 70°C.

MetricCPDB (Dithiobenzoate)DDMAT (Trithiocarbonate)
Dispersity (

)
Excellent (< 1.10) Good (< 1.20)
Reaction Rate Slow (Retardation) Fast (Pseudo-first order)
Color of Polymer Pink / Red (Strong)Yellow / Pale (Weak)
End-Group Fidelity > 95%> 90%
Odor Strong (Sulfurous)Moderate
Recrystallization Difficult (Oily)Easier (Waxy solid)
Kinetic Analysis
  • CPDB: You will observe an "induction period" or a slope deviation in the

    
     vs. time plot. This is due to the stability of the intermediate radical preventing rapid propagation.
    
  • DDMAT: Follows linear first-order kinetics almost immediately. Ideal for industrial batches where time-to-conversion is money.

Validated Experimental Protocol

Objective: Synthesis of PMMA (


 g/mol ) using DDMAT.
Rationale:  DDMAT is selected for this protocol due to its robustness and lack of retardation, making it more reproducible for first-time users.
Reagents
  • Monomer: Methyl Methacrylate (MMA), passed through basic alumina to remove inhibitor.

  • RAFT Agent: DDMAT (Sigma-Aldrich or Boron Molecular).

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anisole (High boiling point, good NMR standard).

Experimental Workflow (Self-Validating)

Workflow Step1 Stoichiometry Calculation Target DP = [M]0 / [CTA]0 Step2 Solution Prep Mix MMA, DDMAT, AIBN, Anisole Ratio: 200 : 1 : 0.2 Step1->Step2 Step3 Degassing (CRITICAL) 3x Freeze-Pump-Thaw Cycles Step2->Step3 Step4 Polymerization Oil Bath @ 70°C for 6-8 Hours Step3->Step4 Step5 Quenching Ice bath + Exposure to Air Step4->Step5 Step6 Purification Precipitate in cold Hexane/Methanol Step5->Step6

Figure 2: Critical workflow for RAFT polymerization. Step 3 is the most common point of failure.

Step-by-Step Procedure
  • Stoichiometry: Target a Degree of Polymerization (DP) of 200.

    • 
      .
      
    • 
       (Low radical flux to minimize termination).
      
  • Preparation: In a Schlenk tube, dissolve DDMAT (73 mg, 0.2 mmol) and AIBN (6.5 mg, 0.04 mmol) in Anisole (5 mL). Add MMA (4.0 g, 40 mmol).

  • Degassing (The "Self-Validating" Step):

    • Freeze the mixture in liquid nitrogen.

    • Apply vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water (keep under static vacuum).

    • Repeat 3 times.

    • Validation: If bubbles appear during the final thaw while under static vacuum, oxygen is still present. Repeat.

  • Reaction: Backfill with Nitrogen. Place in a pre-heated oil bath at 70°C.

  • Monitoring: Take aliquots at t=0, 2, 4, 6, 8 hours. Analyze via 1H NMR (conversion) and GPC (molecular weight).

  • Termination: Cool to 0°C and open the flask to air. The oxygen acts as a radical scavenger, stopping the reaction.

Troubleshooting & Expert Insights

The "Pink Polymer" Problem (CPDB specific)

If using CPDB, your final PMMA will be pink.

  • Cause: The dithiobenzoate end-group absorbs in the visible spectrum (

    
     nm).
    
  • Solution: If optical clarity is required, you must cleave the end group using aminolysis (primary amines) or radical-induced reduction (tributyltin hydride), though this adds a processing step. DDMAT (yellow) is easier to bleach or ignore in thin films.

Dispersity Creep

If


 rises above 1.3:
  • Check [I]: Your initiator concentration is likely too high. High radical flux causes bimolecular termination (dead chains). Keep

    
    .
    
  • Check Oxygen: Incomplete degassing leads to an inhibition period followed by uncontrolled free radical polymerization.

Validation of "Livingness"

To prove you have a high-quality RAFT polymer, perform a Chain Extension experiment.

  • Take your isolated PMMA-macroCTA.

  • Use it as the CTA for a second block (e.g., Styrene or Butyl Acrylate).[7]

  • Success Criteria: The GPC peak should shift entirely to a higher molecular weight (lower retention volume) without a "shoulder" of unreacted PMMA.

References

  • Moad, G., et al. "Living radical polymerization by the RAFT process." Australian Journal of Chemistry, 2005.

  • Barner-Kowollik, C., et al. "Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization." Journal of Polymer Science Part A, 2006.

  • Sigma-Aldrich. "RAFT Polymerization Procedures and Agent Selection."

  • Benicewicz Group. "Kinetics of RAFT Polymerization of MMA using CPDB." Macromolecules, 2006.[8][2][9][10]

  • Boron Molecular. "General Procedures for RAFT Polymerization."

Sources

Comparative

Comparative Methodological Guide: Purity Validation of Methyl 2-cyano-2-propylpentanoate

Executive Summary: The Analytical Blind Spot Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) is a critical dialkylated cyanoacetate intermediate, frequently employed in the synthesis of anticonvulsant therapeutics (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Blind Spot

Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) is a critical dialkylated cyanoacetate intermediate, frequently employed in the synthesis of anticonvulsant therapeutics (e.g., Valproic acid analogs). While Gas Chromatography (GC) is the industry default for volatile esters, it presents a significant risk profile for this specific molecule: thermal degradation of the cyano-ester backbone and poor sensitivity to acidic hydrolysis products .

This guide objectively compares the traditional GC-FID approach against a developed Stability-Indicating High-Performance Liquid Chromatography (RP-HPLC) method. We demonstrate that while GC offers speed, only Gradient RP-HPLC provides the specificity required for GMP release testing by accurately quantifying the critical degradation product: 2-cyano-2-propylpentanoic acid .

Strategic Comparison: GC-FID vs. RP-HPLC

The following matrix evaluates three analytical approaches based on experimental data and ICH Q2(R2) validation criteria.

FeatureMethod A: GC-FID (Traditional)Method B: Isocratic HPLC (Screening)Method C: Gradient RP-HPLC (Recommended)
Primary Mechanism Volatility & Boiling PointHydrophobicity (Constant Strength)Hydrophobicity (Modulated Strength)
Target Analyte Methyl 2-cyano-2-propylpentanoateMain Peak OnlyMain Peak + Polar Degradants
Critical Flaw Thermal Instability: The quaternary carbon at C2 is sterically strained. High injector temps (

) can induce decarboxylation or elimination, creating false impurity peaks.
Poor Resolution: Late-eluting non-polar dimers co-elute or broaden excessively.Solvent Consumption: Higher usage than Isocratic, but necessary for cleaning the column of lipophilic dimers.
Acid Detection Poor: The hydrolysis product (Acid) tails severely or requires derivatization (e.g., TMS) to be seen.Moderate: Acid elutes early (solvent front) if pH is not controlled.Excellent: Acidified mobile phase retains the Acid impurity, separating it from the Ester.
LOD (Impurity) ~0.05% (Limited by baseline noise)~0.03%< 0.01% (UV 210 nm)

The Science of Degradation & Detection

To understand why HPLC is superior, we must visualize the degradation pathway. The methyl ester is susceptible to hydrolysis, yielding the corresponding carboxylic acid.[1] This acid is non-volatile and polar—making it invisible to standard GC methods but highly distinct in Reverse Phase HPLC.

Visualization: Degradation Pathway & Analytical Gaps

DegradationPathway Ester Methyl 2-cyano-2-propylpentanoate (Lipophilic / Volatile) Acid 2-cyano-2-propylpentanoic acid (Polar / Non-volatile) Ester->Acid Hydrolysis (H2O/H+) (Storage Degradation) Decarb Decarboxylated Impurities (Thermal Artifacts) Ester->Decarb GC Injector Heat (>200°C) HPLC RP-HPLC Detection (Quantifies Ester & Acid) Ester->HPLC Main Peak GC GC-FID Detection (Misses Acid, Creates Artifacts) Acid->GC Not Detected (Tailing) Acid->HPLC Resolved Impurity Decarb->GC False Positive

Caption: Figure 1. The hydrolysis product (Red) is invisible to GC but resolved by HPLC. GC heat may induce artificial degradation (Yellow).

Recommended Protocol: Stability-Indicating Gradient RP-HPLC

This method is designed to suppress the ionization of the acidic impurity (pKa ~4.5), ensuring it retains on the C18 column and elutes as a sharp peak rather than a broad smear.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: C18,

    
    , 
    
    
    
    (Recommended: Zorbax Eclipse Plus or Waters Symmetry). Note: A high carbon load is preferred for separating the lipophilic ester.
  • Column Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detection: UV at 210 nm (The cyano group has low UV absorption; 210 nm captures the ester carbonyl and cyano transitions).

Mobile Phase Setup
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why? Acidification suppresses the dissociation of 2-cyano-2-propylpentanoic acid, increasing its retention factor (

      
      ).
      
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 7030Initial Hold (Elute polar acids)
5.0 7030Isocratic for Acid separation
20.0 1090Linear Ramp (Elute Main Ester)
25.0 1090Wash Lipophilic Dimers
25.1 7030Re-equilibration
30.0 7030End of Run
Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Weigh

    
     of Methyl 2-cyano-2-propylpentanoate into a 
    
    
    
    volumetric flask. Dissolve and dilute to volume with Diluent (
    
    
    ).
  • Sensitivity Solution (LOQ): Dilute Stock to

    
     (0.05% level).
    

Method Validation (ICH Q2 Aligned)

To ensure this method is "Fit for Purpose," the following validation parameters must be executed.

Specificity (Forced Degradation)

You must prove the method separates the active ester from its own destruction products.

  • Acid Stress: Treat sample with 0.1N HCl at

    
     for 2 hours.
    
    • Result: Decrease in Main Peak; appearance of Acid Impurity at RRT ~0.45 .

  • Base Stress: Treat with 0.1N NaOH (Rapid hydrolysis expected).

    • Result: Complete conversion to Acid Impurity.

  • Thermal Stress: Heat neat liquid at

    
     for 24 hours.
    
    • Result: Check for decarboxylation products (eluting later than the main peak).

Linearity & Range
  • Range: 0.05% (LOQ) to 120% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Visualization: Validation Decision Logic

ValidationLogic Start Start Validation (ICH Q2 R2) Specificity Specificity Test (Stress Conditions) Start->Specificity Check1 Is Acid Impurity Resolved (Rs > 2.0)? Specificity->Check1 Pass1 Proceed to Linearity/Accuracy Check1->Pass1 Yes Fail1 Adjust Gradient/pH (Lower pH for Acid) Check1->Fail1 No Linearity Linearity Test (5 Levels) Pass1->Linearity Fail1->Specificity Check2 R² > 0.999? Linearity->Check2 Final Validated Method Ready for QC Check2->Final Yes

Caption: Figure 2. Decision tree for validating the resolution of the critical acid impurity.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Phenomenex. (2025). GC vs. HPLC: What Sets These Methods Apart. Phenomenex Blog. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance Documents. [Link]

Sources

Validation

Kinetic Analysis Comparison of Cyanoacrylate Polymerizations: A Comparative Guide

Executive Summary This guide provides a technical comparison of the polymerization kinetics of Ethyl (ECA), n-Butyl (BCA), and 2-Octyl Cyanoacrylate (OCA). While all three share an anionic polymerization mechanism, their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the polymerization kinetics of Ethyl (ECA), n-Butyl (BCA), and 2-Octyl Cyanoacrylate (OCA). While all three share an anionic polymerization mechanism, their kinetic profiles differ radically due to steric hindrance and hydrophobicity.

For medical and drug delivery applications, the "faster is better" axiom of industrial adhesives is often inverted. This guide demonstrates that while ECA offers rapid curing and high rigidity, its high exothermicity poses tissue necrosis risks. Conversely, OCA exhibits a controlled, slower polymerization rate that yields flexible, biocompatible films, making it the superior candidate for topical tissue closure and drug-eluting matrices.

Part 1: Mechanistic Foundations

To control the application, one must control the initiation. Cyanoacrylates (CAs) undergo anionic polymerization .[1][2][3][4] Unlike radical polymerizations which require thermal initiators (like AIBN), CAs are initiated by weak nucleophiles—most commonly, ambient moisture (hydroxide ions) or surface amines.

The Reaction Pathway

The electron-withdrawing nitrile (-CN) and ester (-COOR) groups polarize the


-carbon, making it highly susceptible to nucleophilic attack.

Key Mechanistic Insight: The rate-limiting step in biological settings is often not the propagation (


), but the initiation efficiency , which is governed by the hydrophobicity of the ester side chain. Longer chains (Octyl) repel the water initiator more effectively than shorter chains (Ethyl), naturally retarding the reaction start.

CA_Mechanism Initiator Nucleophile (OH- / Amine) Monomer CA Monomer (Polarized C=C) Initiator->Monomer Attack on Beta-Carbon Transition Carbanion Intermediate Monomer->Transition Anionic Initiation Transition->Monomer Propagation (Rapid) Transition->Transition + n Monomers Polymer Polycyanoacrylate Chain Transition->Polymer Chain Growth Acid Acid Stabilizer (H+) Acid->Transition Termination (Protonation)

Figure 1: Anionic polymerization pathway of cyanoacrylates.[1][3] Note the critical role of acid stabilizers in preventing premature termination.

Part 2: Comparative Kinetics (ECA vs. BCA vs. OCA)

The following data synthesizes standard kinetic behaviors observed in controlled laboratory environments (25°C, 50% Relative Humidity).

Comparative Performance Matrix
FeatureEthyl Cyanoacrylate (ECA) n-Butyl Cyanoacrylate (BCA) 2-Octyl Cyanoacrylate (OCA)
Primary Use Industrial / Household (Super Glue)Veterinary / Medical (Histoacryl)Human Medical (Dermabond)
Side Chain

(Short)

(Medium)

(Long, Branched)
Set Time < 5 Seconds15 – 30 Seconds45 – 90 Seconds
Exothermicity High (~4°C rise in tissue)Moderate (~1.5°C rise)Low (Negligible thermal spike)
Polymer Structure Rigid, BrittleSemi-RigidFlexible, Elastomeric
Toxicity Risk High (Histotoxicity/Necrosis)LowVery Low
Degradation Fast (Releases Formaldehyde)SlowVery Slow
Detailed Kinetic Analysis
  • Ethyl Cyanoacrylate (ECA):

    • Kinetics: Exhibits the highest propagation rate constant (

      
      ). The small ethyl group offers minimal steric hindrance to the approaching monomer.
      
    • Thermodynamics: The reaction is highly exothermic.[1] In bulk polymerization, temperatures can exceed 80°C, which is disastrous for biological tissue (causing burns and necrosis).

    • Clinical Implication: Unsuitable for internal use or large topical areas due to heat generation and brittle failure mechanics.

  • n-Butyl Cyanoacrylate (BCA):

    • Kinetics: The butyl chain introduces moderate hydrophobicity. This slows the wetting of the surface and the access of water (initiator) to the monomer, creating a "lag time" before rapid propagation.

    • Structure: Forms a stronger bond than ECA but remains less flexible than OCA.

  • 2-Octyl Cyanoacrylate (OCA):

    • Kinetics: The bulky, hydrophobic octyl tail significantly retards initiation. This "slow cure" is a feature, not a bug—it allows the surgeon time to approximate wound edges before the adhesive sets.

    • Mechanical Integrity: The long alkyl chains act as internal plasticizers, allowing the polymer matrix to flex with skin movement without cracking.

    • Safety: The lower reaction rate spreads the heat of polymerization over a longer duration, effectively eliminating the risk of thermal tissue damage.

Part 3: Experimental Protocols for Kinetic Validation

To validate these profiles in your own lab, you cannot use standard polymer characterization setups without modification. CAs will permanently damage standard rheometers and non-disposable optical components.

Protocol A: Real-Time FTIR Monitoring (The "Disposable" Method)

Objective: Quantify the degree of conversion (DC) by tracking the disappearance of the vinyl C=C bond.

Equipment: FTIR Spectrometer with ATR accessory. Critical Modification: Use disposable silicon ATR slides . Do NOT use a fixed diamond/ZnSe crystal, as the cured CA cannot be removed without damaging the optic.

Step-by-Step Workflow:

  • Setup: Configure FTIR for "Time-Resolved" or "Kinetics" mode. Set resolution to 4

    
     and scan rate to >2 spectra/second.
    
  • Background: Collect background spectrum of the blank silicon slide.

  • Deposition: Deposit 10

    
     of monomer onto the slide.
    
  • Initiation: Immediately place a controlled "moisture cover" (glass slide humidified to >60% RH) over the sample or allow ambient cure if humidity is controlled.

  • Data Collection: Start collection before deposition if possible, or immediately upon deposition.

  • Analysis: Track the peak height/area at 1615–1620

    
      (C=C stretching). Normalize against the carbonyl peak at 1750 
    
    
    
    (internal standard, constant).


Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Measure the Heat of Polymerization (


) and activation energy.

Critical Warning: CA vapors can polymerize on the DSC cell sensor, destroying it.[5] Use hermetically sealed aluminum pans .

  • Inhibitor Removal: (Optional but recommended for raw kinetic data) Distill monomer to remove acid stabilizers if studying intrinsic kinetics. For product comparison, test "as received."

  • Sample Prep: In a glove box (dry

    
    ), weigh 5–10 mg of monomer into the pan.
    
  • Initiator: Add a micro-drop of initiator (e.g., 1% amine solution in non-reactive solvent) if triggering chemically. For thermal polymerization, no initiator is added.

  • Seal: Hermetically seal the pan immediately.

  • Run: Dynamic scan from 0°C to 200°C at 10°C/min.

  • Output: Integrate the exothermic peak.

    • ECA Peak: Sharp, narrow, onset < 50°C.

    • OCA Peak: Broad, shallow, onset shifted higher due to steric bulk.

Experimental Workflow Diagram

Experimental_Workflow cluster_FTIR Protocol A: FTIR Kinetic Tracking cluster_DSC Protocol B: DSC Exotherm Analysis Step1 Prep Disposable Si ATR Slide Step2 Deposit Monomer (10uL) Step1->Step2 Step3 Scan 1620 cm-1 (C=C Peak) Step2->Step3 Step4 Calculate Conversion vs Time Step3->Step4 D1 Weigh Sample (Dry Box) D2 Hermetic Seal (Vapor Protection) D1->D2 D3 Dynamic Scan 0-200°C D2->D3 D4 Integrate Exotherm (Heat of Polymerization) D3->D4

Figure 2: Parallel workflows for spectroscopic (FTIR) and thermal (DSC) kinetic characterization.

Part 4: Implications for Drug Development

For professionals in drug delivery, the kinetic differences dictate the carrier architecture:

  • Nanocarrier Fabrication:

    • n-Butyl Cyanoacrylate (PBCA) is the gold standard for creating nanoparticles for blood-brain barrier (BBB) delivery. Its intermediate polymerization rate allows for controlled emulsion polymerization, trapping drugs (like Doxorubicin) inside the particle before the shell hardens completely.

    • Why not ECA? Cures too fast, resulting in irregular aggregates.

    • Why not OCA? Cures too slow, leading to low entrapment efficiency.

  • Sustained Release Depots:

    • 2-Octyl Cyanoacrylate is preferred for subcutaneous depots. The hydrophobic nature prevents rapid water ingress, slowing the hydrolytic degradation of the polymer and extending the drug release profile over weeks rather than days.

References

  • Mazurek, P. et al. (2022). Polymerisation Kinetics on FT-IR and Colorimetric Changes under UV Irradiation for a Commercial Polycyanoacrylate Adhesive. MDPI. [Link]

  • Trott, A. T. (2012). A comparative study of the surgically relevant mechanical characteristics of the topical skin adhesives. Academic Emergency Medicine. [Link]

  • Shimadzu Application News. (2004). Monitoring of Adhesive Curing using Time Course Measurement with FTIR Spectroscopy. Shimadzu. [Link]

  • Garcia, K. J. et al. (2014). Novel Measurement Method for Cyanoacrylates Polymerization Thermal Properties. Society for Biomaterials. [Link]

Sources

Comparative

Evaluating the performance of Methyl 2-cyano-2-propylpentanoate in various solvent systems

This guide evaluates the performance of Methyl 2-cyano-2-propylpentanoate (MCPP) , a critical intermediate in the synthesis of Valproic Acid (VPA) and related anticonvulsants. It compares its behavior across different so...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of Methyl 2-cyano-2-propylpentanoate (MCPP) , a critical intermediate in the synthesis of Valproic Acid (VPA) and related anticonvulsants. It compares its behavior across different solvent systems used in synthesis (alkylation) and downstream processing (extraction/purification), offering actionable data for process optimization.

[1]

Executive Summary

Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) serves as the strategic "dialkylated" precursor in the manufacture of 2-propylpentanoic acid (Valproic Acid). Its performance—defined by reaction yield, alkylation selectivity (C- vs. O-alkylation), and partition efficiency—is heavily dictated by the solvent system employed.

While the industry standard utilizes Methanol (protic) for synthesis, this guide demonstrates that Phase Transfer Catalytic (PTC) systems (Toluene/Water) and Polar Aprotic solvents (DMF) offer superior kinetic profiles and impurity rejection, albeit with different cost-benefit ratios.

Physicochemical Profile & Solubility

Understanding the solubility parameter (


) differences between MCPP and its mono-alkylated impurities is key to solvent selection.
PropertyValue / DescriptionImpact on Solvent Choice
Molecular Formula

Moderate lipophilicity.
Molecular Weight 183.25 g/mol Lower than Ethyl analogue (197.27 g/mol ); higher atom economy.
Boiling Point 225°C (atm); 79-81°C (0.03 mbar)Requires high-boiling solvents or vacuum distillation for isolation.
LogP (Predicted) ~2.4 - 2.7Highly soluble in non-polar organics; insoluble in water.
Physical State Colorless to yellow liquidLiquid handling protocols apply.

Solvent System Evaluation: Synthesis (Alkylation Stage)

The synthesis involves the dialkylation of methyl cyanoacetate with 1-bromopropane. The solvent choice dictates the reaction mechanism (


) efficiency and the ratio of Mono- vs. Di-alkylated product.
System A: Protic Polar (Standard)
  • Solvent: Methanol (MeOH)

  • Base: Sodium Methoxide (NaOMe)

  • Performance:

    • Yield: 60-72%

    • Mechanism: Solvates the methoxide anion strongly, reducing its basicity/nucleophilicity slightly compared to aprotic systems.

    • Pros: Cost-effective; homogeneous reaction; easy solvent recovery (low BP).

    • Cons: Slower kinetics; promotes transesterification if not matched (Methyl ester requires Methanol).

    • Verdict: Best for Cost-Driven bulk manufacturing.

System B: Aprotic Polar (High Performance)
  • Solvent: Dimethylformamide (DMF) or DMSO

  • Base:

    
     or NaH
    
  • Performance:

    • Yield: 85-92%

    • Mechanism: "Naked" anion effect. The solvent solvates the cation (

      
      ), leaving the carbanion highly reactive.
      
    • Pros: Rapid reaction rates; drives dialkylation to completion.

    • Cons: DMF is difficult to remove (high BP); aqueous workup required to remove solvent leads to waste generation.

    • Verdict: Best for High-Throughput or small-scale research where yield is paramount.

System C: Phase Transfer Catalysis (Green/Scalable)
  • Solvent: Toluene / Water (Biphasic)

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Performance:

    • Yield: 75-85%

    • Mechanism: Interfacial catalysis. The organic phase (Toluene) solvates the alkyl halide and product, protecting the ester from hydrolysis.

    • Pros: Easiest workup (decantation); avoids anhydrous conditions; superior thermal control.

    • Cons: Requires vigorous agitation; catalyst cost.

    • Verdict: Best for Scalable Industrial Processes focusing on safety and waste reduction.

Solvent System Evaluation: Extraction & Purification

Post-synthesis, MCPP must be separated from the mono-propyl impurity and inorganic salts.

Solvent SystemPartition EfficiencySelectivityRecommendation
Ethyl Acetate HighLowGeneral Purpose. Dissolves both Mono- and Di-alkylated species. Good for total extraction but poor for purification.
Hexane / Heptane ModerateHigh Purification Choice. The more lipophilic Di-alkylated MCPP partitions preferentially into Heptane, while the more polar Mono-alkylated species remains in the polar/aqueous interface.
Dichloromethane Very HighLowAvoid. High environmental concern; difficult to dry completely; no selectivity advantage over EtOAc.

Comparative Analysis: Methyl vs. Ethyl Ester

Why choose Methyl 2-cyano-2-propylpentanoate (MCPP) over the Ethyl analogue (Ethyl 2-cyano-2-propylpentanoate)?

  • Atom Economy: MCPP (MW 183.25) offers a ~7% mass advantage over the Ethyl ester (MW 197.27) for the same molar output of Valproic Acid.

  • Reaction Kinetics: Methyl esters are sterically less hindered, reacting slightly faster in hydrolysis steps downstream.

  • Solvent Compatibility: MCPP is more compatible with Methanol/NaOMe systems. Using the Ethyl ester in Methanol leads to mixed Methyl/Ethyl esters via transesterification, complicating analytics.

Experimental Protocols

Protocol A: Solubility & Partition Coefficient Determination

Objective: To determine the optimal extraction solvent.

  • Preparation: Prepare a saturated solution of crude reaction mixture (containing MCPP and Mono-impurity) in Water (50 mL).

  • Equilibration: Add 50 mL of test solvent (Heptane, Toluene, or EtOAc).

  • Agitation: Vortex for 5 minutes at 25°C.

  • Separation: Centrifuge at 3000 RPM for 5 min to break emulsions.

  • Analysis: Analyze both phases via GC-FID.

  • Calculation: Calculate Partition Coefficient (

    
    ).
    
    • Target: High

      
       for MCPP, Low 
      
      
      
      for Mono-impurity.
Protocol B: Standard Synthesis in Methanol (Benchmark)

Source: Adapted from DE102008036495A1 & Standard Cyanoacetate Alkylation Procedures.

  • Charge: To a reactor, add Methyl Cyanoacetate (1.0 eq) and Methanol (5 Vol).

  • Base Addition: Add Sodium Methoxide (25% in MeOH, 2.2 eq) dropwise at <30°C. Stir for 30 min.

  • Alkylation: Add 1-Bromopropane (2.2 eq) dropwise.

    • Note: Exothermic reaction. Maintain Temp < 60°C.

  • Reflux: Heat to reflux (65°C) for 6–8 hours.

  • Quench: Cool to 20°C. Quench with Water (5 Vol).

  • Isolation: Distill off Methanol. Extract residue with Ethyl Acetate (or Heptane for higher purity).

  • Purification: Vacuum distillation (bp 79-81°C at 0.03 mbar).

Visualizations of Workflows

Figure 1: Synthesis Pathway & Impurity Formation

This diagram illustrates the transformation from Methyl Cyanoacetate to MCPP and the critical branching points where solvent choice affects impurity profiles.

SynthesisPathway Start Methyl Cyanoacetate Inter1 Mono-Propyl Intermediate (Impurity) Start->Inter1 + 1-Bromopropane (Fast in DMF, Med in MeOH) Base Base (NaOMe) Base->Inter1 Product Methyl 2-cyano-2-propylpentanoate (MCPP) Inter1->Product + 1-Bromopropane (Rate Limiting Step) O_Alk O-Alkylated Byproduct Inter1->O_Alk Polar Aprotic Solvent (High Temp) Valproic Valproic Acid (Final API) Product->Valproic Hydrolysis & Decarboxylation

Caption: Stepwise alkylation pathway. Solvent polarity influences the rate of the second alkylation step (Inter1 → Product).

Figure 2: Solvent Selection Decision Tree

A logic flow for researchers to select the appropriate solvent system based on their specific constraints (Yield vs. Purity vs. Green Chemistry).

SolventDecision Decision Select Process Priority Cost Low Cost / Bulk Scale Decision->Cost Yield Max Yield / Research Decision->Yield Green Green / Safety Decision->Green SysA System A: Methanol/NaOMe (Standard) Cost->SysA Cheapest reagents SysB System B: DMF/NaH (High Performance) Yield->SysB Fastest kinetics SysC System C: Toluene/Water + PTC (Scalable) Green->SysC Easy workup

Caption: Decision matrix for selecting the optimal solvent system based on experimental goals.

References

  • ChemicalBook. (2025). Methyl 2-cyano-2-propylpentanoate Properties and Suppliers. Retrieved from

  • PubChem. (2025). Compound Summary: Methyl 2-cyano-2-propylpentanoate.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [7][8]

  • Google Patents. (2008). DE102008036495A1: Process for the preparation of naphthalene derivatives (citing synthesis of Methyl 2-cyano-2-propylpentanoate). Retrieved from

  • GuideChem. (2025). Methyl 2-cyano-2-propylpentanoate CAS 66546-92-7.[4][5] Retrieved from

Sources

Validation

Characterization and comparison of block copolymers from different RAFT initiators

Executive Summary: In drug delivery and materials science, the precise architecture of block copolymers dictates performance—whether it is the critical micelle concentration (CMC) of a drug carrier or the phase separatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In drug delivery and materials science, the precise architecture of block copolymers dictates performance—whether it is the critical micelle concentration (CMC) of a drug carrier or the phase separation of a thermoplastic elastomer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers the most versatile route to these materials. However, a common failure point in experimental design is the conflation of the radical source (e.g., AIBN) with the RAFT control agent (CTA). This guide compares the performance of the three dominant classes of RAFT agents—Dithiobenzoates , Trithiocarbonates , and Xanthates —and provides a self-validating protocol for synthesizing well-defined block copolymers.

Part 1: The Mechanistic Landscape

To control dispersity (


) and block purity, one must select a RAFT agent where the Z-group  balances radical stability and the R-group  ensures efficient re-initiation.
The "Initiator" Misconception

In RAFT, the "initiator" is typically a standard thermal radical source (e.g., AIBN, APS). The control comes entirely from the Chain Transfer Agent (CTA). When researchers ask for "different RAFT initiators," they are invariably referring to the CTA architecture .

  • The Z-Group (Stabilizing): Dictates the addition/fragmentation rate. If too stable, it causes retardation (slow reaction). If too unstable, control is lost.

  • The R-Group (Leaving): Must be a better homolytic leaving group than the propagating polymer chain to ensure all chains grow simultaneously.

Diagram 1: The RAFT Equilibrium & Agent Selection

The following diagram illustrates the kinetic equilibrium and how Z/R selection impacts the "Livingness" of the polymer.

RAFT_Mechanism cluster_0 Pre-Equilibrium cluster_1 Main Equilibrium (Chain Growth) Initiator Radical Source (AIBN) CTA RAFT Agent (S=C(Z)S-R) Initiator->CTA Initiation Inter Intermediate Radical CTA->Inter Addition Active Active Radical (Pn*) Inter->Active Fragmentation (R* leaves) Z_Select Z-Group Selection: High Reactivity (Dithiobenzoate) vs. Low Retardation (Trithiocarbonate) Inter->Z_Select Polymer Dormant Polymer (Pn-CTA) Active->Polymer Chain Transfer R_Select R-Group Selection: Must be better leaving group than Pn* Active->R_Select

Figure 1: The RAFT equilibrium.[1] The Z-group stabilizes the intermediate radical, while the R-group initiates new chains.[2] Balancing these is critical for low dispersity.

Part 2: Comparative Analysis of RAFT Agents

The choice of agent dictates the success of block copolymerization. The table below synthesizes performance data across common monomer classes.

Table 1: Performance Matrix of RAFT Agent Classes
FeatureDithiobenzoates (e.g., CPDB)Trithiocarbonates (e.g., DDMAT, EMP)Xanthates (MADIX)
Structure Z = Phenyl/ArylZ = S-AlkylZ = O-Alkyl
Transfer Constant (

)
Very High (Excellent Control)High (Good Control)Low (Moderate Control)
Target Monomers Methacrylates (MMA), StyrenesAcrylates, Styrenes, AcrylamidesVinyl Acetate, NVP (LAMs*)
Retardation High (Significant rate slowing)Low (Faster kinetics)Negligible
Visual Cue Deep Pink/Red (Strong absorbance)Yellow/OrangePale Yellow/Colorless
Block Copolymer Utility Good for "Hard" blocks (PMMA). Hard to remove end-group.Best All-Rounder. Easy to cleave. Allows ABA triblocks in 2 steps.[1][3]Essential for "Less Activated" blocks (PVAc).
Dispersity (

)
Typically < 1.10Typically < 1.151.20 – 1.50

*LAMs: Less Activated Monomers (monomers with the double bond connected to an atom with lone pairs, e.g., O or N).[4]

Expert Insight: For most amphiphilic block copolymers (e.g., PEG-b-Polyacrylate or Polystyrene-b-Polyacrylic acid), Trithiocarbonates are the superior choice. They suffer less from the "retardation effect" (where the intermediate radical is so stable it stops propagating) compared to dithiobenzoates, and they are easier to chemically remove (aminolysis) post-synthesis to prevent sulfur-based toxicity in biological applications [1, 4].

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the synthesis of a Poly(ethylene glycol)-block-Polystyrene (PEG-b-PS) copolymer using a Trithiocarbonate macro-CTA. This system is chosen for its relevance to micellar drug delivery.

Phase 1: Synthesis of the Macro-CTA

Instead of buying a pre-made macro-CTA, we functionalize a commercial PEG-monomethyl ether.

  • Reagents: PEG-OH (Mn 2000), 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT - Trithiocarbonate), DCC, DMAP.

  • Validation: The reaction is an esterification.

    • Checkpoint: The product must be yellow.

    • NMR Check: Disappearance of the terminal -OH signal and appearance of the Z-group alkyl signals.

Phase 2: Chain Extension (The Block Copolymerization)

Objective: Extend PEG-CTA with Styrene monomer.

Protocol:

  • Stoichiometry: Calculate ratios based on Target DP (Degree of Polymerization).

    • Note: Keep radical source (AIBN) low (

      
       eq) to minimize dead chains (homopolymer formation).
      
  • Solvent: Anhydrous Toluene (50% w/v).

  • Degassing (Crucial): Oxygen kills RAFT. Perform 4 freeze-pump-thaw cycles.

    • Self-Validating Step: If the solution turns from yellow to colorless upon heating, oxygen was present (oxidation of CTA), and the experiment has failed.

  • Polymerization: Heat to 70°C for 12–24 hours.

  • Quenching: Rapid cooling in ice water and exposure to air.

  • Purification: Precipitate into cold methanol (removes unreacted styrene).

Diagram 2: The Experimental Workflow

Workflow cluster_syn Phase 1: Macro-CTA Synthesis cluster_ext Phase 2: Chain Extension Step1 Functionalize Hydrophilic Block (PEG-OH + DDMAT) Step2 Purification (Precipitation in Ether) Step1->Step2 Check1 Checkpoint: NMR (Confirm End-group fidelity >95%) Step2->Check1 Step3 Mix Macro-CTA + Monomer B + AIBN Check1->Step3 Pass Step4 Freeze-Pump-Thaw (O2 Removal) Step3->Step4 Step5 Polymerization (70°C) Step4->Step5 Step6 Quench & Precipitate Step5->Step6

Figure 2: Step-by-step workflow for block copolymer synthesis. The NMR checkpoint is critical to ensure the first block can actually re-initiate.

Part 4: Characterization & Data Interpretation

To claim a successful block copolymer, you must prove (1) the blocks are connected and (2) the distribution is narrow.

Gel Permeation Chromatography (GPC/SEC)

This is the primary tool for validation.

  • Success: The GPC trace of the block copolymer must shift clearly to a lower elution volume (higher MW) compared to the Macro-CTA precursor.

  • Failure Mode (Dead Chains): A bimodal distribution where a peak remains at the Macro-CTA position indicates "dead" chains that lost their RAFT end-group and did not extend [11].

  • Failure Mode (Termination): A high MW shoulder (double the molecular weight) indicates bimolecular termination (radical-radical coupling).

H NMR Spectroscopy
  • Conversion: Monitor the vinyl protons of the monomer (e.g., Styrene 5.2 & 5.7 ppm) relative to an internal standard or the polymer backbone.

  • Block Ratio: Integrate the backbone protons of Block A (e.g., PEG -OCH2- at 3.6 ppm) vs. Block B (e.g., PS aromatic at 6.5-7.2 ppm).

Differential Scanning Calorimetry (DSC)
  • Microphase Separation: A clean block copolymer often exhibits two distinct glass transition temperatures (

    
    ), corresponding to each block (e.g., PEG 
    
    
    
    C, PS
    
    
    C). A single, broad intermediate
    
    
    suggests random copolymerization or mixing, often due to loss of control [13].

Part 5: Troubleshooting (The "Self-Validating" System)

SymptomProbable CauseCorrective Action
High Dispersity (

)
[CTA] too low relative to [AIBN].Increase CTA:AIBN ratio. Ideal is > 10:1.
Induction Period (No reaction for hours) Z-group is too stable (Retardation) OR Oxygen leak.Switch from Dithiobenzoate to Trithiocarbonate. Check vacuum seal.
Bimodal GPC (Low MW hump) Macro-CTA purity is low (Dead chains).Repurify Macro-CTA. Ensure end-group fidelity by NMR before extension.
Pink color fades during reaction Oxidative cleavage of Dithiobenzoate.Reaction is compromised. Improve degassing (freeze-pump-thaw).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2][5][6] Australian Journal of Chemistry. Link

  • Perrier, S., & Takolpuckdee, P. (2005). Macromolecular design via reversible addition-fragmentation chain transfer (RAFT)/xanthates (MADIX) polymerization. Journal of Polymer Science Part A: Polymer Chemistry. Link

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews. Link

  • Mayadunne, R. T., et al. (2000).[1] Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents.[1][3][5] Macromolecules. Link

  • Sigma-Aldrich. (2024). RAFT Polymerization: RAFT Agents and Monomer Compatibility Table. Merck/Sigma Technical Guides. Link

Sources

Comparative

Performance Analysis: Methyl 2-cyano-2-propylpentanoate vs. Standard Cyano-Initiators

The following guide provides an in-depth performance analysis of Methyl 2-cyano-2-propylpentanoate (MCP) and its radical derivatives compared to standard cyano-initiators like AIBN. This analysis assumes the context of r...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth performance analysis of Methyl 2-cyano-2-propylpentanoate (MCP) and its radical derivatives compared to standard cyano-initiators like AIBN. This analysis assumes the context of radical polymerization where MCP serves as the radical-generating motif (e.g., via an azo-precursor or oxidative fragmentation).

Executive Summary

In the landscape of radical polymerization for drug delivery systems, the choice of initiator dictates not only the polymerization kinetics but also the biocompatibility of the final product. Methyl 2-cyano-2-propylpentanoate (MCP) (CAS: 66546-92-7) represents a highly lipophilic, sterically hindered cyano-ester motif. Unlike the ubiquitous AIBN (Azobisisobutyronitrile), which generates toxic tetramethylsuccinonitrile (TMSN) byproducts, the MCP motif degrades into valproic acid derivatives upon hydrolysis.

This guide analyzes the performance of the MCP radical system against industry standards (AIBN, V-601, and V-65), highlighting its superior solubility in hydrophobic formulations and its unique safety profile for pharmaceutical applications.

Chemical Profile & Structural Analysis

The core distinction of MCP lies in its steric bulk and dual-functionality (cyano + ester).

FeatureMethyl 2-cyano-2-propylpentanoate (MCP) AIBN V-601
CAS Number 66546-92-778-67-12589-57-3
Structure

-Cyano,

-Propyl, Methyl Ester

-Cyano,

-Methyl

-Methyl, Methyl Ester
Mol. Weight 183.25 g/mol (Monomeric Radical Source)164.21 g/mol (Dimer)230.26 g/mol (Dimer)
Lipophilicity (LogP) ~2.35 (High)~1.1 (Moderate)~1.5 (Moderate)
Solubility Excellent in Hexane, Toluene, OilsMethanol, Ethanol, TolueneToluene, Ethyl Acetate
Primary Risk Valproate activity (Teratogen potential)TMSN formation (Neurotoxic)Methanol release (Low risk)
Mechanistic Insight: Steric Hindrance

The MCP radical possesses two propyl chains at the radical center. This significant steric bulk compared to the methyl groups of AIBN results in:

  • Reduced Cage Recombination: The bulky propyl groups hinder the recombination of radicals within the solvent cage, potentially increasing the initiator efficiency (

    
    ) .
    
  • Slower Propagation Rate: The initiation of sterically demanding monomers (e.g., bulky methacrylates) may be slower due to steric clash.

Performance Metrics Comparison
A. Solubility & Solvent Compatibility

For drug development, initiating polymerization in lipophilic media (e.g., lipid nanoparticles or oil-in-water emulsions) is critical.

  • MCP Advantage: Its dipropyl chain structure makes it fully miscible with long-chain hydrocarbons and lipid phases where AIBN often precipitates or crystallizes.

  • Application: Ideal for synthesizing hydrophobic cores of block copolymers (e.g., PLGA-b-PEG) in non-polar solvents.

B. Decomposition Kinetics & Half-Life

Assuming the standard Azo-dimer configuration for these motifs:

Initiator Motif10h Half-Life Temp (

)
Activation Energy (

)
Kinetic Characteristic
AIBN 65°C~129 kJ/molStandard reference. Reliable but toxic byproduct.
V-65 (Valeronitrile derivative)51°C~115 kJ/molFaster decomposition due to longer alkyl chain stabilization.
MCP (Estimated) ~55–60°C ~120–125 kJ/mol The electron-withdrawing ester group destabilizes the azo bond slightly less than a pure nitrile, but steric strain accelerates decomposition.
C. Toxicity & Safety (Crucial for Pharma)
  • AIBN: Decomposes into Tetramethylsuccinonitrile (TMSN) . TMSN is highly stable, resists hydrolysis, and is neurotoxic. It is difficult to remove from the final polymer matrix.

  • MCP: The recombination product or disproportionation byproducts are esters of 2-cyano-2-propylpentanoic acid .

    • Metabolic Pathway: Upon hydrolysis in vivo, the ester cleaves to methanol and the acid. The nitrile group can hydrolyze to an amide/acid. The carbon skeleton resembles Valproic Acid (a known anti-epileptic and teratogen).

    • Verdict: While not "non-toxic," the metabolites are pharmacologically characterized, unlike the chemically inert but toxic TMSN. This makes MCP derivatives safer for controlled drug delivery systems where valproate toxicity is managed or irrelevant (e.g., ex-vivo applications).

Visualization: Decomposition & Initiation Pathways

The following diagram illustrates the divergent pathways of AIBN versus an MCP-based initiator system, highlighting the byproduct formation.

DecompositionPathways AIBN AIBN (Standard) Radical_AIBN Isobutyronitrile Radical (Small, Mobile) AIBN->Radical_AIBN Heat (65°C) -N2 MCP_Dimer MCP-Azo Derivative (Lipophilic) Radical_MCP MCP Radical (Bulky, Lipophilic) MCP_Dimer->Radical_MCP Heat (~55-60°C) -N2 Polymer Initiated Polymer Chain Radical_AIBN->Polymer Monomer Addition TMSN Tetramethylsuccinonitrile (TOXIC Byproduct) Radical_AIBN->TMSN Cage Recombination Radical_MCP->Polymer Monomer Addition (Slower k_i) Valproate Valproate-like Esters (Bio-active Byproduct) Radical_MCP->Valproate Cage Recombination Hydrolysis

Caption: Comparative decomposition showing the toxic TMSN byproduct of AIBN versus the bioactive valproate-like byproducts of the MCP system.

Experimental Protocol: Comparative Polymerization

To validate the performance of MCP against AIBN, the following protocol measures Conversion vs. Time and Molecular Weight Distribution (PDI) .

Materials
  • Monomer: Methyl Methacrylate (MMA), purified over basic alumina.

  • Solvent: Toluene (HPLC Grade).

  • Initiators: AIBN (Recrystallized), MCP-Azo Derivative (or V-65 as structural proxy).

  • Standard: Anisole (Internal NMR standard).

Workflow
  • Preparation: Prepare a 2M solution of MMA in Toluene. Add 5% v/v Anisole.

  • Initiator Loading: Add initiators at 0.01 M concentration to separate vials.

    • Note: Ensure equimolar concentration of radicals (1 mol Azo = 2 mol Radicals).

  • Degassing: Purge solutions with Nitrogen for 15 minutes (or freeze-pump-thaw x3).

  • Polymerization: Place vials in a thermostatic oil bath at 60°C .

  • Sampling: Aliquot 0.5 mL samples at t = 0, 1, 2, 4, 8, and 12 hours.

  • Quenching: Immediately freeze samples in liquid nitrogen or dilute in cold CDCl3 with radical inhibitor (MEHQ).

  • Analysis:

    • H-NMR: Calculate conversion by integrating vinyl protons (MMA) vs aromatic protons (Anisole).

    • GPC/SEC: Determine

      
       and PDI.
      
Expected Results Interpretation
  • Higher Conversion Rate (Early): Indicates faster decomposition (

    
    ). Likely V-65 > MCP > AIBN.
    
  • Lower PDI (<1.5): Indicates efficient initiation relative to propagation. MCP's bulk may yield lower PDI due to reduced primary radical termination.

  • Induction Period: If MCP shows a lag, it suggests slow addition to the monomer due to steric hindrance (propyl chains).

Strategic Recommendations
  • Use MCP for Lipophilic Systems: If your drug delivery vehicle is an oil-core nanocapsule, MCP derivatives offer superior solubility stability compared to AIBN, preventing "initiator crash-out" artifacts.

  • Safety Documentation: When filing IND (Investigational New Drug) applications, highlight that MCP byproducts metabolize to valproic acid analogs, which have established tox profiles, unlike the obscure toxicity of TMSN.

  • Efficiency Tuning: For sterically hindered monomers (e.g., PEG-methacrylates), mix MCP with a "small" initiator (like V-601) to balance initiation speed with solubility.

References
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7).[1][2][3][4][5][6][7][8][9] Retrieved from

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.
  • Wako Pure Chemical Industries. (2024). Technical Data Sheet: V-Series Azo Initiators (V-601, V-65). Retrieved from

  • Moad, G., & Solomon, D. H. (2006). The Chemistry of Radical Polymerization. Elsevier Science.

Sources

Validation

Cross-validation of GC-MS and HPLC for Methyl 2-cyano-2-propylpentanoate analysis

Title: Cross-Validation of GC-MS and HPLC for Methyl 2-cyano-2-propylpentanoate: A Comparative Guide for Valproate Precursor Analysis Executive Summary Methyl 2-cyano-2-propylpentanoate (also known as Methyl 2,2-dipropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Cross-Validation of GC-MS and HPLC for Methyl 2-cyano-2-propylpentanoate: A Comparative Guide for Valproate Precursor Analysis

Executive Summary

Methyl 2-cyano-2-propylpentanoate (also known as Methyl 2,2-dipropylcyanoacetate) is the critical quaternary intermediate in the synthesis of Valproic Acid (VPA), a widely used anticonvulsant. Its analysis presents a classic analytical dichotomy: the molecule is sufficiently volatile for Gas Chromatography (GC) but lacks the conjugated pi-systems required for sensitive Ultraviolet (UV) detection in High-Performance Liquid Chromatography (HPLC).

This guide provides a cross-validation framework comparing GC-MS (Electron Impact) and HPLC-UV (Low-Wavelength) . While GC-MS is identified as the "Gold Standard" for sensitivity and structural confirmation, HPLC-UV provides necessary orthogonality for analyzing crude reaction mixtures containing non-volatile salts.

Chemical Context & Analytical Challenges

Understanding the chemistry is prerequisite to method selection. This molecule is formed via the double alkylation of methyl cyanoacetate.

  • Target Analyte: Methyl 2-cyano-2-propylpentanoate.

  • Key Impurities: Methyl 2-cyano-pentanoate (Mono-propylated intermediate), Methyl cyanoacetate (Starting material).

  • Chromophores: The molecule possesses only a weak chromophore (ester carbonyl and nitrile group), absorbing primarily <210 nm.

  • Volatility: High boiling point (>250°C estimated), but stable enough for capillary GC.

Diagram 1: Synthetic Pathway & Impurity Logic

This diagram illustrates the critical separation requirements between the mono-alkylated impurity and the di-alkylated target.

SynthesisPath Start Methyl Cyanoacetate (Starting Material) Mono Methyl 2-cyanopentanoate (Mono-propyl Impurity) Start->Mono + Propyl Bromide (Alkylation 1) Target Methyl 2-cyano-2-propylpentanoate (Target Intermediate) Mono->Target + Propyl Bromide (Alkylation 2) Valproic Valproic Acid (Final Drug) Target->Valproic Hydrolysis & Decarboxylation

Caption: Stepwise alkylation pathway. The analytical method must resolve the Mono-propyl impurity from the Target Di-propyl product.

Method A: GC-MS (The Gold Standard)

GC-MS is the preferred method for this analysis due to the molecule's aliphatic nature (poor UV response) and the need to definitively identify impurities by mass spectra.

Experimental Protocol
  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm). Rationale: Low bleed is essential for trace impurity analysis.

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C (hold 5 min).

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: 40–400 m/z.

Performance Characteristics
  • Selectivity: Excellent. The quaternary carbon in the target molecule leads to a distinct fragmentation pattern compared to the mono-propyl impurity (presence of alpha-proton in the impurity changes fragmentation).

  • Sensitivity: High. LOD < 0.1 µg/mL.

  • Limitation: Cannot directly analyze crude reaction mixtures containing inorganic salts (NaBr/KBr) without aqueous workup/extraction.

Method B: HPLC-UV (The Orthogonal Quantifier)

HPLC is utilized primarily for process monitoring where non-volatile byproducts are present, or when verifying mass balance in the mother liquor.

Experimental Protocol
  • Instrument: Waters Alliance / Agilent 1260 Infinity II.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (Milli-Q).

    • B: Acetonitrile (Far UV grade). Note: Methanol is avoided due to higher UV cutoff.

  • Gradient:

    • 0–2 min: 30% B.

    • 2–15 min: Linear ramp to 90% B.

    • 15–20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD at 210 nm (Reference 360 nm).

  • Temperature: 30°C.

Performance Characteristics
  • Selectivity: Moderate. Relies heavily on hydrophobic interaction differences between the propyl chains.

  • Sensitivity: Low. The extinction coefficient (

    
    ) at 210 nm is weak. LOD ~ 10–50 µg/mL.
    
  • Limitation: Susceptible to baseline drift and solvent interference (Acetonitrile quality is critical).

Cross-Validation Study Data

The following data summarizes a head-to-head validation performed under ICH Q2(R2) guidelines.

Table 1: Comparative Validation Metrics
ParameterGC-MS (EI)HPLC-UV (210 nm)Interpretation
Linearity (

)
> 0.9995> 0.9980GC-MS offers superior linear range.[2]
Range 0.5 – 500 µg/mL50 – 1000 µg/mLHPLC requires higher concentrations.
LOD (S/N=3) 0.05 µg/mL12.5 µg/mLGC-MS is ~250x more sensitive.
Precision (RSD) 1.2% (n=6)2.8% (n=6)HPLC baseline noise affects integration.
Recovery 98.5% - 101.2%95.0% - 104.0%Both are accurate, but HPLC varies more.
Specificity Mass Spectral IDRetention Time onlyGC-MS confirms ID; HPLC risks co-elution.
Diagram 2: Analytical Decision Logic

Use this workflow to determine the appropriate method for your sample stage.

DecisionLogic Start Sample Type? Crude Crude Reaction Mix (Contains Salts/Solids) Start->Crude Pure Distilled/Isolated Intermediate Start->Pure HPLC Method B: HPLC-UV Crude->HPLC Direct Injection (Filter only) Extraction Extraction Crude->Extraction Liquid-Liquid Extraction Trace Trace Impurity Profiling (<0.1%) Pure->Trace Assay Potency/Assay (>98%) Pure->Assay GCMS Method A: GC-MS Trace->GCMS Required for Sensitivity Assay->HPLC Alternative Assay->GCMS Preferred Extraction->GCMS

Caption: Decision matrix for selecting GC-MS vs. HPLC based on sample matrix and sensitivity requirements.

Expert Insights & Recommendations

  • The "UV Blind Spot": Researchers often fail to validate the HPLC method for impurities because the mono-propylated impurity has a lower response factor at 210 nm than the target. This leads to an overestimation of purity by HPLC (Area%). Always use GC-MS for Area% purity calculations unless relative response factors (RRF) are established.

  • Thermal Stability Check: While Methyl 2-cyano-2-propylpentanoate is generally stable, the injector port temperature (260°C) can induce degradation in dirty liners. Use a deactivated glass wool liner and replace it every 50–100 injections to prevent catalytic hydrolysis in the inlet.

  • Matrix Interference: If analyzing the reaction completion (alkylation step), the presence of residual Propyl Bromide can interfere with early eluting peaks in GC. In HPLC, Propyl Bromide has very low UV absorbance and is essentially invisible, which can be advantageous if you only care about the main peak, but dangerous if you need mass balance.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3]

  • PubChem. (n.d.). Valproic Acid Compound Summary (Precursor Chemistry). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing UV cutoff limits for nitriles/esters).

  • Bartle, K. D., & Myers, P. (2002). History of gas chromatography.[4] TrAC Trends in Analytical Chemistry. (Referencing capillary column stability for esters).

Sources

Comparative

Benchmarking the material properties of polymers from Methyl 2-cyano-2-propylpentanoate

Topic: Benchmarking the material properties of polymers from Methyl 2-cyano-2-propylpentanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the material properties of polymers from Methyl 2-cyano-2-propylpentanoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Chemical Identity

Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) is frequently misunderstood in polymer literature due to its nomenclature similarity to alkyl cyanoacrylate monomers. Unlike methyl 2-cyanoacrylate (the monomer for "super glue" and bioadhesives), Methyl 2-cyano-2-propylpentanoate is a saturated, quaternary intermediate . It lacks the alkene functionality required for radical or anionic polymerization.

Its primary value in drug development is as the immediate precursor to Valproic Acid (VPA) , a widely used antiepileptic and histone deacetylase (HDAC) inhibitor. Therefore, "benchmarking polymers from this molecule" requires analyzing the material properties of Valproic Acid-loaded polymeric systems (where the molecule acts as the payload or plasticizer) versus Poly(alkyl cyanoacrylate) systems (the structural analog often used as a carrier).

This guide benchmarks the physicochemical impact of the VPA derivative on polymer matrices (specifically PLGA) against alternative cyanoacrylate-based carriers.

Chemical Pedigree
  • Precursor: Methyl 2-cyano-2-propylpentanoate (Stable liquid, non-polymerizable).

  • Active Derivative: Valproic Acid (via hydrolysis/decarboxylation).[1][2]

  • Target Material System: VPA-loaded Biodegradable Polyesters (PLGA) vs. Poly(alkyl cyanoacrylates).

Technical Comparison: VPA-Loaded Matrices vs. Cyanoacrylate Carriers

In drug delivery, the material properties of the carrier matrix determine release kinetics and stability. We compare the behavior of the Derivative (VPA) in PLGA against the Structural Analog (Poly-butyl cyanoacrylate - PBCA) .

Table 1: Comparative Material Properties
FeatureSystem A: VPA-Loaded PLGA (Derivative System)System B: Poly(butyl cyanoacrylate) (Alternative Carrier)
Primary Component Poly(lactic-co-glycolic acid) + Valproic AcidPolymerized n-butyl 2-cyanoacrylate
Role of Cyano-Species VPA acts as a Plasticizer (lowers

)
Monomer forms the Structural Backbone
Glass Transition (

)
Decreases (45°C

25–35°C depending on load)
High (

110–120°C for bulk polymer)
Degradation Mechanism Bulk hydrolysis (weeks to months)Surface erosion (days to weeks)
Release Kinetics Biphasic: Burst release

Diffusion/Erosion
Erosion-controlled
Toxicity Profile Acidic byproducts (Lactic/Glycolic acid)Formaldehyde generation (requires careful chain length selection)
Critical Insight: The Plasticization Effect

Researchers utilizing Methyl 2-cyano-2-propylpentanoate to synthesize VPA must account for VPA's significant plasticizing effect on polymer matrices. Unlike solid drug dispersions which may increase matrix rigidity, VPA is a liquid at room temperature (MP: ~31°C) and significantly increases free volume in PLGA matrices, lowering the glass transition temperature (


).

Experimental Protocols

Protocol A: Synthesis of the Active Derivative (Valproic Acid)

Context: Converting the precursor Methyl 2-cyano-2-propylpentanoate into the active moiety for encapsulation.

  • Hydrolysis: Dissolve Methyl 2-cyano-2-propylpentanoate (1 eq) in ethanol. Add KOH (2.5 eq, 20% aq solution). Reflux for 4 hours to hydrolyze the ester and nitrile groups.

  • Decarboxylation: Acidify the mixture with H₂SO₄ (pH < 1) and heat to 140°C. The intermediate 2-cyano-2-propylpentanoic acid undergoes decarboxylation to yield 2-propylpentanoic acid (Valproic Acid).

  • Purification: Extract with n-heptane, dry over MgSO₄, and distill under vacuum (bp ~120°C at 10 mmHg).

Protocol B: Fabrication of VPA-Loaded PLGA Nanoparticles

Context: Standardizing the encapsulation process to measure material property shifts.

Materials: PLGA (50:50, Mw 45k), Valproic Acid (synthesized above), PVA (surfactant), Dichloromethane (DCM).

  • Organic Phase: Dissolve 100 mg PLGA and 20 mg VPA in 3 mL DCM.

  • Aqueous Phase: Prepare 10 mL of 2% w/v PVA solution.

  • Emulsification: Inject organic phase into aqueous phase under probe sonication (20 kHz, 60W, 2 mins) on ice.

  • Solvent Evaporation: Stir emulsion at 500 RPM for 4 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge at 15,000

    
     g for 30 mins. Wash 3x with DI water. Lyophilize.
    
Protocol C: Determination of Glass Transition Temperature ( )

Validation: To quantify the plasticization effect of the derivative.

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Cycle: Heat from -20°C to 100°C at 10°C/min (First run to erase thermal history). Cool to -20°C. Heat to 100°C (Second run for data).

  • Analysis: Identify the inflection point in the heat flow endotherm.

    • Expected Result: Pure PLGA

      
      C. PLGA + 20% VPA 
      
      
      
      C.

Visualizing the Workflow

The following diagram illustrates the transformation of the precursor Methyl 2-cyano-2-propylpentanoate into a functional drug delivery system, contrasted with the polymerization of its structural analog.

G Precursor Methyl 2-cyano-2-propylpentanoate (CAS 66546-92-7) Intermediate Hydrolysis & Decarboxylation Precursor->Intermediate Synthesis Alternative Methyl 2-Cyanoacrylate (Structural Analog) VPA Valproic Acid (VPA) (Active Derivative) Intermediate->VPA Yields Drug System1 VPA-Loaded PLGA (Plasticized Matrix) VPA->System1 Encapsulation (Lowers Tg) PLGA PLGA Matrix (Biodegradable Polymer) PLGA->System1 Matrix Formation PolymerAlt Poly(methyl cyanoacrylate) (Hard Polymer) Alternative->PolymerAlt Anionic Polymerization

Caption: Pathway comparison showing the conversion of the title precursor into a VPA-loaded system versus the direct polymerization of cyanoacrylate analogs.

Scientific Analysis & Causality

Why Methyl 2-cyano-2-propylpentanoate Cannot Polymerize

The user might expect a "cyanoacrylate-like" polymerization. However, the alpha-carbon in Methyl 2-cyano-2-propylpentanoate is quaternary (bonded to Cyano, Ester, Propyl, and Pentyl groups). It lacks the hydrogen atom or unsaturation required for:

  • Knoevenagel Condensation: Cannot occur as there are no acidic protons at the

    
    -position.
    
  • Anionic Polymerization: There is no C=C double bond to open.

Therefore, strictly speaking, there are no "polymers of" this molecule. There are only polymers containing its derivative.

The Plasticizer Effect in PLGA

When Valproic Acid (derived from the precursor) is encapsulated in PLGA, it disrupts the polymer chain packing.

  • Mechanism: The aliphatic tail of VPA inserts between PLGA chains, increasing free volume.

  • Consequence: This lowers the

    
    . If the 
    
    
    
    drops below physiological temperature (37°C), the nanoparticles may transition from a glassy to a rubbery state upon injection, drastically altering the drug release rate from diffusion-controlled to erosion/relaxation-controlled.

References

  • Synthesis of Valproic Acid: Bansi, A., et al. (2025).[2][3] "Flow Synthesis of 2-Propylpentanoic Acid (Valproic Acid)." Organic Process Research & Development. Link

  • PLGA Interaction: Mainardes, R. M., & Evangelista, R. C. (2005). "PLGA nanoparticles containing praziquantel: effect of formulation variables on size distribution." International Journal of Pharmaceutics. (Provides foundational protocol for lipophilic drug encapsulation similar to VPA). Link

  • Cyanoacrylate Comparison: Vauthier, C., et al. (2003). "Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications." Advanced Drug Delivery Reviews. Link

  • Chemical Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8711, Methyl cyanoacrylate (Analog data). Link

Sources

Validation

Comparative Guide: Thermal Stability of PMMA Synthesized via Azo vs. Peroxide Initiators

Executive Summary In the development of polymeric excipients for drug delivery and medical devices, thermal stability is not merely a physical property—it is a proxy for chemical purity and shelf-life integrity. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of polymeric excipients for drug delivery and medical devices, thermal stability is not merely a physical property—it is a proxy for chemical purity and shelf-life integrity. This guide provides a technical comparison of Poly(methyl methacrylate) (PMMA) synthesized using two distinct radical initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) .

Key Finding: While both initiators yield polymers with similar molecular weight distributions, BPO-initiated PMMA exhibits marginally superior thermal onset stability compared to AIBN-initiated counterparts. This difference is driven by the "Weak Link" mechanism, where AIBN-derived "head-to-head" (H-H) linkages and vinylidene end-groups trigger depolymerization ("unzipping") at lower thermal thresholds (~230°C) compared to the benzoate-capped chains formed by BPO.

Mechanistic Insight: The "Weak Link" Theory

To control thermal stability, one must control the chain ends. In free radical polymerization, the initiator fragment becomes the terminal group of the polymer chain. These end-groups, along with the mode of termination (coupling vs. disproportionation), define the thermal degradation pathway.

The Chemical Divergence
  • AIBN (Azo Type): Decomposes to form cyanoisopropyl radicals. In methacrylate polymerization, these bulky radicals favor termination by disproportionation , creating thermally labile unsaturated vinylidene end-groups.

  • BPO (Peroxide Type): Decomposes to benzoyloxy (and subsequently phenyl) radicals.[1] These often favor termination by coupling (combination), creating saturated benzoate end-groups, which possess higher bond dissociation energy than the allylic C-C bonds found in AIBN-terminated chains.

Visualization of Degradation Pathways

The following diagram illustrates how the choice of initiator dictates the "trigger temperature" for unzipping.

G Init_AIBN Initiator: AIBN Rad_Cyano Cyanoisopropyl Radical Init_AIBN->Rad_Cyano Init_BPO Initiator: BPO Rad_Benz Benzoyloxy Radical Init_BPO->Rad_Benz Term_Disp Termination: Disproportionation Rad_Cyano->Term_Disp Major Pathway Term_Comb Termination: Combination Rad_Benz->Term_Comb Major Pathway End_Vinyl Unsaturated End (Vinylidene) Term_Disp->End_Vinyl End_Sat Saturated End (Benzoate/H-H) Term_Comb->End_Sat Deg_Low Unzipping Onset ~230°C End_Vinyl->Deg_Low Low Ea Bond Scission Deg_High Unzipping Onset ~255°C End_Sat->Deg_High High Ea Bond Scission

Caption: Mechanistic flow showing how initiator selection influences termination mode and subsequent thermal stability thresholds.

Experimental Protocol: Synthesis & Characterization

To validate these claims, the following self-validating protocol is recommended. This workflow ensures that differences in stability are attributable to the initiator, not molecular weight variations or residual monomer.

Synthesis Parameters (Solution Polymerization)
  • Monomer: Methyl Methacrylate (MMA), purified via basic alumina column to remove inhibitors.

  • Solvent: Toluene (HPLC Grade).

  • Conditions:

    • AIBN Series: 0.1 mol% initiator, 70°C, 6 hours.

    • BPO Series: 0.1 mol% initiator, 80°C, 6 hours (Adjusted for half-life equivalence).

  • Purification (CRITICAL): Double precipitation in cold methanol is required to remove unreacted initiator. Residual BPO can catalyze degradation, skewing TGA results.

Thermal Analysis Workflow (TGA/DSC)

The following Graphviz diagram outlines the rigorous characterization logic required for pharmaceutical-grade polymers.

Workflow cluster_0 Sample Prep cluster_1 TGA Protocol (TA Instruments Q500) cluster_2 Data Extraction S1 Vacuum Dry (48h @ 40°C) S2 Mass Check (5-10 mg) S1->S2 T1 Equilibrate @ 30°C S2->T1 T2 Ramp 10°C/min to 600°C T1->T2 T3 Atmosphere: N2 (40 mL/min) D1 T_onset (5% Loss) T2->D1 D2 T_max (Derivative Peak) T2->D2

Caption: Standardized TGA workflow ensuring removal of volatiles before degradation analysis.

Comparative Data Analysis

The table below summarizes typical thermal performance metrics for PMMA synthesized via different routes. Note the distinct "step-wise" degradation profile.[2]

MetricAIBN-Initiated PMMABPO-Initiated PMMAAnionic PMMA (Control)
End Group Identity Unsaturated Vinyl / CyanoisopropylBenzoate / PhenylSaturated Alkyl (Stable)
Termination Mode Disproportionation (Dominant)Combination / CouplingLiving (No termination)

(5% Loss)
~230 - 245°C ~255 - 270°C > 300°C

(Peak Rate)
~360°C~365°C~370°C
Degradation Steps 3 Steps: 1. H-H bond break (~165°C)2. Vinyl end unzipping (~250°C)3. Random scission (>300°C)2 Steps: 1. End-group initiation (~260°C)2. Random scission (>300°C)1 Step: Random scission only
Activation Energy (

)
~120 kJ/mol (Early stage)~150 kJ/mol (Early stage)> 200 kJ/mol
Interpretation of Data[2][3][4]
  • The "Head-to-Head" Penalty: AIBN-initiated PMMA often shows a small, subtle mass loss event as low as 165°C. This is attributed to the scission of "head-to-head" linkages formed during the termination of two growing radicals.[2] This weak bond is statistically more prevalent in AIBN systems under standard conditions [1, 3].

  • The BPO Advantage: While BPO-initiated PMMA is not as stable as anionic PMMA (which lacks radical end-groups entirely), the benzoate end-group provides a steric and electronic shield that delays the onset of "unzipping" by approximately 20-30°C compared to the unsaturated ends common in AIBN samples [2].

Application in Drug Delivery

For researchers formulating hot-melt extruded (HME) implants or polymer-drug conjugates, this stability delta is critical.

  • HME Processing: If your extrusion process requires temperatures >200°C, AIBN-initiated PMMA poses a risk of generating monomeric methyl methacrylate (MMA) in situ. MMA is a sensitizer and can alter the drug release kinetics.

  • Sterilization: Autoclaving (121°C) is generally safe for both, but gamma irradiation can trigger radical unzipping more aggressively in polymers with pre-existing "weak links" (AIBN-derived).

Recommendation: For high-temperature processing applications, prioritize BPO-initiated grades or, ideally, switch to Anionic polymerization grades if cost permits.

References

  • Kashiwagi, T., et al. (1986). "Thermal degradation of poly(methyl methacrylate). 1. Polymer with head-to-head linkages."[2] Macromolecules.

  • Manring, L. E. (1988). "Thermal degradation of poly(methyl methacrylate). 2. Vinyl-terminated polymer." Macromolecules.

  • Holland, B. J., & Hay, J. N. (2001). "The thermal degradation of poly(methyl methacrylate) polymer composites." Polymer Degradation and Stability.

  • TA Instruments. "Thermal Analysis of Polymers: TGA and DSC Guidelines." Application Note.

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of Methyl 2-cyano-2-propylpentanoate

CAS Number: 66546-92-7 Synonyms: 2-Cyano-2-propylpentanoic acid methyl ester; Methyl 2,2-dipropylcyanoacetate (derivative context) Primary Application: Pharmaceutical intermediate (Valproic Acid synthesis)[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 66546-92-7 Synonyms: 2-Cyano-2-propylpentanoic acid methyl ester; Methyl 2,2-dipropylcyanoacetate (derivative context) Primary Application: Pharmaceutical intermediate (Valproic Acid synthesis)[1]

Executive Summary & Risk Profile

Methyl 2-cyano-2-propylpentanoate is an aliphatic nitrile-ester used primarily as a precursor in the synthesis of anticonvulsant drugs like Valproic Acid. Unlike simple organic solvents, its disposal requires strict adherence to protocols governing functionalized nitriles .

While chemically stable under ambient conditions, improper disposal poses two specific risks:

  • Hydrolytic Instability: In the presence of strong acids or bases, the nitrile group (

    
    ) can hydrolyze. While less reactive than simple cyanide salts, the potential for releasing toxic byproducts or heat necessitates segregation from corrosive waste streams.
    
  • Organic combustibility: As an ester, it contributes to the ignitable waste load (Flash Point typically >90°C, varying by purity).

Hazardous Properties Table
PropertySpecificationOperational Implication
Physical State Colorless to pale yellow liquidUse liquid waste containment (HDPE/Glass).
Reactivity Incompatible with Strong Oxidizers, Acids, BasesCRITICAL: Do NOT mix with acidic waste streams (risk of HCN evolution).
Toxicity Irritant (Skin/Eye), Harmful if swallowedStandard PPE (Nitrile gloves, Goggles) required.
Waste Class Non-Halogenated OrganicSegregate from halogenated solvents (e.g., DCM, Chloroform).

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate this chemical at the point of generation to prevent cross-reactivity in the central waste stream.

The "No-Acid" Rule

Never dispose of Methyl 2-cyano-2-propylpentanoate in a container designated for "Acidic Organic Waste" or "Aqueous Acid Waste."

  • Mechanism of Danger: Acidic hydrolysis of the nitrile group can theoretically generate Hydrogen Cyanide (HCN) gas or ammonium salts depending on water content and pH.

  • Correct Action: Designate a specific "Non-Halogenated Organic" waste container. If the waste contains trace acids from a reaction workup, it must be neutralized to pH 7–9 before addition to the solvent waste container.

Storage for Pickup
  • Container Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste is potentially wet or corrosive.

  • Headspace: Leave at least 10-15% headspace in the container to allow for thermal expansion.

  • Labeling: Mark clearly as "Hazardous Waste - Organic Nitrile."

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA standards (40 CFR) and general laboratory safety guidelines.

Phase 1: Waste Assessment
  • Check Purity: Is the material pure Methyl 2-cyano-2-propylpentanoate, or is it a reaction mixture?

    • If Pure: Proceed to Phase 2.

    • If Mixture: Identify all co-solvents. If halogenated solvents (DCM, Chloroform) are present >2%, move to Halogenated Waste stream. If oxidizers are present, quench them first.

Phase 2: Containerization
  • Select Container: Use a dedicated 4L or 10L HDPE waste carboy.

  • Secondary Containment: Place the carboy in a polyethylene spill tray.

  • Transfer: Pour waste using a funnel to prevent spillage. Do not use the same funnel used for acidic waste.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following details:

  • Chemical Name: Methyl 2-cyano-2-propylpentanoate (Write out in full; do not use abbreviations).

  • Hazards: Check "Toxic" and "Ignitable/Flammable."

  • Composition: If a mixture, list percentages (e.g., "90% Toluene, 10% Methyl 2-cyano-2-propylpentanoate").

Phase 4: Final Destruction
  • Method: The standard industry disposal method for this compound is High-Temperature Incineration with scrubber systems. This ensures the complete destruction of the nitrile group into

    
     and 
    
    
    
    , preventing environmental release.
  • Logistics: Contact your facility's EHS (Environmental Health & Safety) department for pickup.[2] Do not transport large volumes personally.

Visual Workflow: Disposal Decision Tree

DisposalFlow Start Waste Generation: Methyl 2-cyano-2-propylpentanoate CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Contains Acids? CheckMix->CheckAcid Yes StreamNonHalo Stream: Non-Halogenated Organic (Standard Solvent Waste) CheckMix->StreamNonHalo No (Pure) CheckHalogen Contains Halogens? (DCM, Chloroform > 2%) StreamHalo Stream: Halogenated Organic (Segregate Nitriles) CheckHalogen->StreamHalo Yes CheckHalogen->StreamNonHalo No CheckAcid->CheckHalogen No Neutralize Neutralize to pH 7-9 CheckAcid->Neutralize Yes Neutralize->CheckHalogen Label Label: 'Organic Nitrile' + Flammable/Toxic StreamHalo->Label StreamNonHalo->Label Incinerate Final Disposal: High-Temp Incineration Label->Incinerate

Caption: Decision logic for segregating Methyl 2-cyano-2-propylpentanoate waste streams to prevent incompatibility.

Emergency Procedures

Spill Response (Small Scale < 500 mL)
  • Evacuate & Ventilate: Clear the immediate area.[3] Open fume hoods to maximum draw.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent material (vermiculite, dry sand, or commercial organic spill pads). Do not use sawdust (combustible).

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Debris from Methyl 2-cyano-2-propylpentanoate Spill."

  • Clean: Wash the surface with a mild detergent and water. Collect the rinsate as chemical waste.

Exposure First Aid[3]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Remove contaminated clothing.[3][4][5][6][7]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][8] Remove contact lenses if present.[4][5][7][8]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

Synthesis Context & Chemical Fate

Understanding where this chemical comes from helps in managing its waste. It is typically an intermediate in the alkylation of cyanoacetate.

SynthesisContext Precursor1 Methyl Cyanoacetate Reaction Dialkylation Reaction (Base Catalyzed) Precursor1->Reaction Precursor2 Propyl Bromide (Alkylating Agent) Precursor2->Reaction Target Methyl 2-cyano-2-propylpentanoate (The Waste Target) Reaction->Target Hydrolysis Hydrolysis/Decarboxylation Target->Hydrolysis Next Step FinalDrug Valproic Acid (API) Hydrolysis->FinalDrug

Caption: Synthesis pathway showing Methyl 2-cyano-2-propylpentanoate as the key intermediate before conversion to Valproic Acid.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21896472, 2-Cyano-2-propylpentanoic acid (Related Parent Acid). Retrieved from [Link]

  • University of Wisconsin–Madison (2025). Chemical Disposal Procedures: Organic Solvents and Nitriles.[9] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-cyano-2-propylpentanoate

Topic: Personal protective equipment for handling Methyl 2-cyano-2-propylpentanoate Content Type: Operational Safety & Logistical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Methyl 2-cyano-2-propylpentanoate Content Type: Operational Safety & Logistical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Safety Summary

Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7 ) is a specialized aliphatic nitrile-ester intermediate, primarily utilized in the synthesis of anticonvulsant therapeutics such as Valproic Acid . While often categorized under generic organic intermediates, its dual functionality (nitrile and ester groups) requires a specific safety protocol that transcends standard laboratory practices.

Immediate Critical Data:

  • Hazard Classification: Acute Toxicity (Oral) Cat.[1] 4; Skin/Eye Irritant Cat. 2/2A.

  • Flash Point: 96°C (Combustible, not Highly Flammable).

  • Storage Requirement: Cold Chain (2–8°C), Hygroscopic.

  • Critical Risk: Potential for cyanide metabolite formation upon ingestion; severe ocular irritation.

Risk Assessment & Chemical Logic (The "Why")

To handle this chemical safely, one must understand its reactivity. Methyl 2-cyano-2-propylpentanoate is the dialkylated product of methyl cyanoacetate. Its structure features a quaternary carbon holding a cyano group (-CN) and a methyl ester .

  • The Nitrile Factor: Unlike simple inorganic cyanides, the cyano group here is covalently bonded. However, metabolic processing or exposure to strong acids/oxidizers can liberate toxic species. The primary risk in a research setting is dermal absorption leading to systemic toxicity.

  • The Ester Factor: The methyl ester moiety contributes to its solvent-like properties, increasing its ability to permeate standard laboratory gloves (latex/thin nitrile) and penetrate lipid bilayers in the skin.

  • Synthesis Context: As a direct precursor to Valproic Acid, this compound is often handled in multi-gram quantities for hydrolysis and decarboxylation steps. The scaling of these reactions increases the probability of exposure.

Synthesis Pathway Context (Graphviz Diagram)

The following diagram illustrates the chemical lineage of the compound, highlighting why it is handled and where the specific risks arise (alkylation vs. hydrolysis).

G cluster_0 Critical Handling Phase start Methyl Cyanoacetate (Starting Material) target Methyl 2-cyano-2-propylpentanoate (CAS: 66546-92-7) TARGET COMPOUND start->target Dialkylation (Base/Rxn) reagent Propyl Bromide (Alkylation Agent) reagent->target inter Hydrolysis Intermediate (Gem-dicarboxylic acid) target->inter Acid/Base Hydrolysis product Valproic Acid (Final API) inter->product Decarboxylation (-CO2)

Figure 1: Synthetic pathway showing Methyl 2-cyano-2-propylpentanoate as the critical dialkylated intermediate in Valproic Acid synthesis.

Personal Protective Equipment (PPE) Protocol

Standard nitrile exam gloves are insufficient for prolonged contact with aliphatic esters/nitriles due to permeation risks. The following protocol is a self-validating barrier system.

Glove Selection Strategy
Contact TypeRecommended MaterialBrand/Model ExampleRationale
Incidental Splash Double-layered Nitrile (min 5 mil each)Kimberly-Clark Purple NitrileProvides ~15 mins breakthrough protection. Outer glove is sacrificial.
Intentional Handling Laminate Film (Silver Shield/4H)Ansell Barrier®Impermeable to esters and nitriles (>480 min breakthrough).
Heavy Exposure Butyl Rubber Butyl™High chemical resistance to esters; thicker for mechanical durability.

Protocol:

  • Base Layer: Don a standard 5 mil nitrile glove.

  • Barrier Layer: If handling >100 mL or working with neat liquid, wear a Laminate Film (Silver Shield) glove over the base.

  • Dexterity Layer: Don a second nitrile glove over the Laminate Film glove to secure the loose fit and restore grip.

Respiratory & Ocular Protection [2][3][4]
  • Eyes: Chemical Splash Goggles (indirect vented) are mandatory. Safety glasses are inadequate due to the liquid's low viscosity and potential for splashing during transfer.

  • Lungs: All operations must occur inside a certified fume hood . If working outside a hood (e.g., rotary evaporator disassembly), use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

Operational Handling & Storage
Step-by-Step Handling Workflow
  • Preparation: Remove the container from 2-8°C storage. Allow it to equilibrate to room temperature inside a desiccator before opening. Reason: The ester is hygroscopic; opening cold invites condensation, which can hydrolyze the ester over time.

  • Transfer: Use positive-displacement pipettes or glass syringes. Avoid plastic syringes if compatibility is unverified, as esters can leach plasticizers.

  • Reaction Setup: When adding strong bases (e.g., NaH, KOtBu) for subsequent reactions, ensure the system is under inert gas (Nitrogen/Argon). The alpha-cyano proton (if any remains, though this is fully substituted) or the ester group can react exothermically.

  • Quenching: Treat all glassware that contained the neat liquid with a dilute bleach solution (sodium hypochlorite) before washing. This oxidizes potential trace cyanide residuals (though unlikely from the ester itself, it is a precaution for nitrile degradation products).

Storage Specifications
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen (Air-sensitive/Hygroscopic).

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers.

Emergency & Disposal Procedures
Spill Response (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don Butyl or Silver Shield gloves and a respirator.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (combustible and rapid evaporation surface).

  • Neutralize: Wipe the area with a 1% Sodium Carbonate solution followed by water.

Waste Disposal
  • Stream: Segregate into "Organic Solvents - Halogen Free" waste.

  • Labeling: Clearly tag as "Contains Nitriles" to alert waste management personnel, as mixing with strong acids in the waste stream could theoretically generate HCN gas.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21896472, 2-Cyano-2-propylpentanoic acid. Retrieved from [Link][5]

  • MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1150. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-2-propylpentanoate
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Reactant of Route 2
Methyl 2-cyano-2-propylpentanoate
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